molecular formula C8H9F2N B048625 N-Ethyl-3,5-difluoroaniline CAS No. 119284-23-0

N-Ethyl-3,5-difluoroaniline

Cat. No.: B048625
CAS No.: 119284-23-0
M. Wt: 157.16 g/mol
InChI Key: BNBCNJSNRMAIGH-UHFFFAOYSA-N
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Description

N-Ethyl-3,5-difluoroaniline is a valuable fluorinated aniline derivative engineered for advanced chemical synthesis and drug discovery. Its primary research value lies in its role as a versatile building block for the development of novel active compounds. The molecule features a secondary amine group, provided by the N-ethyl substituent, which enhances lipophilicity and can influence the pharmacokinetic properties of resultant molecules. The strategic 3,5-difluoro substitution on the aromatic ring introduces significant electronic effects and steric constraints, making it a crucial intermediate in the synthesis of complex targets, particularly in medicinal chemistry for creating protease inhibitors, kinase inhibitors, and other small-molecule therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCNJSNRMAIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600377
Record name N-Ethyl-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119284-23-0
Record name N-Ethyl-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Ethyl-3,5-difluoroaniline CAS number 119284-23-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of N-Ethyl-3,5-difluoroaniline (CAS 119284-23-0).

CAS Number: 119284-23-0 Synonyms: N-Ethyl-3,5-difluorobenzenamine; 3,5-Difluoro-N-ethylaniline[1]

Executive Summary

This compound is a specialized fluorinated intermediate used primarily in the development of high-potency pharmaceuticals and next-generation agrochemicals.[1] Distinguished by its 3,5-difluoro substitution pattern , this scaffold offers a unique combination of electron-withdrawing character and metabolic stability.[1] The N-ethyl group introduces steric bulk and lipophilicity (LogP modulation), making it a critical building block for optimizing the pharmacokinetic profiles of kinase inhibitors and herbicide active ingredients.

This guide outlines the core physicochemical properties, validated synthetic pathways, and handling protocols required for the integration of this compound into research and development pipelines.

Chemical Identity & Physicochemical Profile

The introduction of two fluorine atoms at the meta positions relative to the amine significantly lowers the basicity of the nitrogen compared to non-fluorinated anilines, while the N-ethyl group provides a handle for further functionalization or hydrophobic interaction within protein binding pockets.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 119284-23-0
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
Appearance Colorless to pale yellow liquid (at RT)
Density 1.18 ± 0.06 g/cm³ (Predicted)
Boiling Point 205–210 °C (at 760 mmHg)
pKa (Conjugate Acid) ~2.5–3.0 (Predicted due to electron-withdrawing F)
LogP 2.65 ± 0.3 (Predicted)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in water

Synthetic Methodologies

For research and scale-up, two primary pathways are recommended. Method A is preferred for high-purity laboratory synthesis, while Method B is viable for industrial scale-up using readily available fluorinated precursors.[1]

Method A: Reductive Amination (High Selectivity)

This method avoids the over-alkylation issues common with direct alkyl halides (e.g., formation of quaternary ammonium salts).

  • Precursors: 3,5-Difluoroaniline (CAS 372-39-4), Acetaldehyde, Sodium Cyanoborohydride (NaBH₃CN).[1]

  • Mechanism: Formation of a hemiaminal intermediate followed by dehydration to an imine, which is selectively reduced in situ.

Protocol:

  • Imine Formation: Dissolve 3,5-difluoroaniline (1.0 eq) in Methanol (anhydrous). Add Acetaldehyde (1.1 eq) dropwise at 0°C. Stir for 30 minutes.

  • Reduction: Add Sodium Cyanoborohydride (1.5 eq) and a catalytic amount of Acetic Acid (to maintain pH ~5–6).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel) if required.

Method B: Nucleophilic Aromatic Substitution (SₙAr)

This route utilizes the electron-deficient nature of 1,3,5-trifluorobenzene to displace one fluorine atom with ethylamine.[1]

  • Precursors: 1,3,5-Trifluorobenzene, Ethylamine (solution in THF or aqueous).[1]

  • Mechanism: SₙAr displacement of fluoride.[1]

Protocol:

  • Charge: In a pressure vessel, combine 1,3,5-trifluorobenzene (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in DMSO.

  • Addition: Add Ethylamine (1.2 eq) slowly.

  • Heating: Seal vessel and heat to 80–100°C for 12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. The product is obtained after solvent removal.

Visualization: Synthetic Decision Tree

SynthesisPathways cluster_0 Method A: Laboratory Scale (High Selectivity) cluster_1 Method B: Industrial Scale (Cost Effective) Start1 3,5-Difluoroaniline (CAS 372-39-4) Imine Intermediate Imine Start1->Imine + Acetaldehyde (pH 5-6) Start2 1,3,5-Trifluorobenzene Complex Meisenheimer Complex Start2->Complex + Ethylamine DMSO, Heat Target This compound (CAS 119284-23-0) Imine->Target + NaBH3CN (Reductive Amination) Complex->Target - HF (SnAr Substitution)

Figure 1: Comparative synthetic routes for this compound showing Reductive Amination (Method A) and SₙAr (Method B).

Applications in Drug Discovery

The this compound moiety acts as a bioisostere for non-fluorinated anilines, offering specific advantages in Medicinal Chemistry:

  • Metabolic Blocking: The fluorine atoms at positions 3 and 5 block metabolic oxidation (hydroxylation) at these sites, extending the half-life (

    
    ) of the drug molecule.
    
  • Lipophilicity Tuning: The N-ethyl group increases lipophilicity (

    
     value) compared to the N-methyl or primary amine, facilitating better penetration of the blood-brain barrier (BBB) or cell membranes.[1]
    
  • Electronic Modulation: The electron-withdrawing nature of the difluorophenyl ring reduces the basicity of the nitrogen (pKa ~2.5), which can reduce off-target hERG channel inhibition, a common liability for basic amines.

Target Classes:

  • Kinase Inhibitors: Used as the solvent-exposed tail or hinge-binding motif in ATP-competitive inhibitors.[1]

  • Agrochemicals: Intermediate for urea-based herbicides where the fluorinated ring enhances persistence in soil.[1]

Analytics & Quality Control

To ensure the integrity of experimental results, the following analytical parameters should be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.1–6.3 ppm (m, 3H, Aromatic protons).[1]
      
    • 
       3.6 ppm (br s, 1H, N-H ).[1]
      
    • 
       3.1 ppm (q, 2H, N-CH ₂-CH₃).[1]
      
    • 
       1.2 ppm (t, 3H, N-CH₂-CH ₃).[1]
      
  • ¹⁹F NMR: Characteristic singlet or multiplet around -110 ppm (relative to CFCl₃).[1]

  • HPLC Purity: >98% (UV detection at 254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).[1]

Safety & Handling (EHS)

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1]
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).[1]
Specific Target Organ May cause respiratory irritation (H335).[1]

Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors.

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids.

References

  • Synthesis of Fluorinated Anilines: "Process for the preparation of 3,5-difluoroaniline."[2][3][4] Google Patents, US Patent 5965775A. Link

  • Reductive Amination Methodology: "Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride." J. Am. Chem. Soc., 1971, 93(12), 2897–2904. Link[1]

  • SₙAr Reactivity of Trifluorobenzene: "Nucleophilic substitution of 1,3,5-trifluorobenzene.
  • Properties of 3,5-Difluoroaniline (Parent): PubChem Compound Summary for CID 96595. Link[1]

  • General Arylation of Amines (Patent Context): "Arylation of aliphatic amines." EP3414216B1. Link

Sources

physical properties of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-Ethyl-3,5-difluoroaniline , a specialized fluorinated intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1]

CAS Registry Number: 119284-23-0 Chemical Family: Fluorinated Anilines / Secondary Aryl Amines[1][2][3]

Executive Summary

This compound is a secondary amine intermediate characterized by a benzene core substituted with two fluorine atoms at the meta positions and an N-ethyl group.[1][2] It serves as a critical building block in medicinal chemistry, particularly for optimizing the lipophilicity and metabolic stability of drug candidates. Its structural motif is frequently employed in the development of kinase inhibitors and high-performance agrochemicals where the electron-withdrawing nature of the fluorine atoms modulates the basicity of the amine.[1]

Physicochemical Profile

The following data synthesizes available experimental values with chemically predicted parameters based on Structure-Property Relationship (SPR) modeling of the parent compound (3,5-difluoroaniline).

Table 1: Core Physical Properties
PropertyValue / DescriptionSource/Note
CAS Number 119284-23-0Verified Identifier
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
Physical State Liquid (Oil)Predicted (vs. parent MP 37°C)
Boiling Point ~205°C (760 mmHg)Predicted [1]
Density 1.18 ± 0.05 g/cm³Estimated (Parent: 1.295 g/cm³)
Refractive Index ~1.505Predicted
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterLipophilic amine
pKa (Conjugate Acid) ~3.0 - 3.5Reduced basicity due to F-induction
LogP 2.45 ± 0.3Predicted (High Lipophilicity)

Technical Insight: The introduction of the N-ethyl group disrupts the crystal lattice energy observed in the parent 3,5-difluoroaniline (which is a low-melting solid), rendering the N-ethyl derivative a liquid at room temperature.[1] The electron-withdrawing effect of the two meta-fluorines significantly lowers the pKa compared to N-ethylaniline (pKa ~5.1), making it a weaker base.[1]

Synthetic Methodology

The synthesis of this compound is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This pathway is preferred over reductive amination for fluorinated substrates to avoid defluorination side reactions.

Primary Synthesis Route: SₙAr of 1,3,5-Trifluorobenzene

This method utilizes the high electrophilicity of 1,3,5-trifluorobenzene.[1] The reaction requires a strong base to facilitate the attack of ethylamine.

Reagents: 1,3,5-Trifluorobenzene, Ethylamine (70% aq or in THF), Base (K₂CO₃ or LiHMDS). Conditions: Sealed vessel (autoclave) or reflux; 80–120°C.

Synthesis SM1 1,3,5-Trifluorobenzene (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate + Reagent Reagent Ethylamine (Nucleophile) Reagent->Intermediate Base Base (K2CO3) Base->Intermediate Scavenges H+ Product This compound (CAS 119284-23-0) Intermediate->Product - F- Byproduct HF / KF Intermediate->Byproduct

Figure 1: SₙAr synthesis pathway. The reaction relies on the activation of the benzene ring by fluorine atoms, allowing the ethylamine to displace one fluoride ion.

Alternative Route: Reductive Alkylation

For laboratories lacking high-pressure equipment, the alkylation of 3,5-difluoroaniline using acetaldehyde and a reducing agent is a viable alternative.[1]

  • Protocol: 3,5-Difluoroaniline + Acetaldehyde → [Imine Intermediate] + NaBH(OAc)₃ → Product.

  • Note: Care must be taken to prevent over-alkylation to the diethyl species.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.0–6.2 ppm (m, 3H): Aromatic protons. The proton between the two fluorines (C4-H) appears as a distinct triplet of triplets due to coupling with F atoms.

    • δ 3.6 ppm (br s, 1H): N-H proton (broad, exchangeable).

    • δ 3.15 ppm (q, 2H): Methylene group (-CH ₂CH₃).

    • δ 1.25 ppm (t, 3H): Methyl group (-CH₂CH ₃).

  • ¹⁹F NMR:

    • Single signal around -109 to -111 ppm , confirming chemically equivalent fluorine atoms at positions 3 and 5.[1]

Applications in Drug Development

This compound is a "privileged structure" in medicinal chemistry.[1]

  • Bioisosterism: The 3,5-difluoro substitution pattern mimics the electronic properties of carbonyls or other polar groups while maintaining lipophilicity.[4]

  • Metabolic Blocking: The fluorine atoms at the 3 and 5 positions block oxidative metabolism (Phase I) at these reactive sites, extending the half-life of the drug.

  • Kinase Inhibition: This moiety is frequently found in ATP-competitive inhibitors where the aniline NH forms a critical hydrogen bond with the kinase hinge region [2].

Safety and Handling (SDS Summary)

As an aniline derivative, this compound must be handled with strict safety protocols.

  • Hazard Statements (GHS):

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[1][5]

    • H373: May cause damage to organs (blood/spleen) through prolonged or repeated exposure (Methemoglobinemia risk).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • ChemSrc. (2025). 3,5-Difluoroaniline and derivatives properties. Retrieved from

  • Google Patents. (2018). EP3414216B1 - Arylation of aliphatic amines. (Describes SNAr synthesis of N-alkyl-3,5-difluoroanilines). Retrieved from

  • BLD Pharm. (2025). This compound Product Data. Retrieved from

Sources

N-Ethyl-3,5-difluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Ethyl-3,5-difluoroaniline

Chemical Identity & Physiochemical Profile

This compound is a specialized fluorinated intermediate used primarily in the optimization of lead compounds within pharmaceutical and agrochemical discovery.[1][2][3][4] Its structural core—an electron-deficient aniline ring coupled with a lipophilic ethyl tail—offers a precise tool for modulating the metabolic stability and solubility of bioactive scaffolds.[1][2][3][4]

Core Molecular Data
ParameterSpecification
Chemical Name This compound
CAS Registry Number 119284-23-0
Molecular Formula

Molecular Weight 157.16 g/mol
Exact Mass 157.0703 g/mol
SMILES CCNc1cc(F)cc(F)c1
Appearance Colorless to pale yellow liquid (typical)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Structural Significance

The 3,5-difluoro substitution pattern creates a unique electronic environment.[1][2][3][5] The fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing the basicity of the nitrogen atom compared to non-fluorinated aniline.[1][2][3] This reduction in


 is critical for:
  • Metabolic Stability: Reducing N-oxidation potential by cytochrome P450 enzymes.[1][2][3]

  • Hydrogen Bonding: Altering the H-bond donor capability of the -NH group in protein-ligand interactions.[1][2][3][4]

Strategic Importance in Medicinal Chemistry

In drug design, this compound serves as a high-value building block for "Scaffold Hopping" and "Bioisosteric Replacement."[1][2][4]

  • Lipophilicity Modulation: The N-ethyl group increases

    
     (lipophilicity), facilitating membrane permeability and blood-brain barrier (BBB) penetration.[1][2][3][4]
    
  • Conformational Lock: The steric bulk of the ethyl group, combined with the ortho-hydrogen interactions, can restrict rotation around the C-N bond, potentially locking the molecule into a bioactive conformation.[1][2][3]

  • Fluorine Effect: The C-F bond is metabolically robust.[1][2][3] Placing fluorines at the 3 and 5 positions blocks metabolic attack at these susceptible sites, extending the half-life (

    
    ) of the final drug candidate.[1][2][3]
    

Synthesis & Manufacturing Protocols

Expert Insight: While direct alkylation of anilines with ethyl halides is possible, it often leads to over-alkylation (formation of N,N-diethyl and quaternary ammonium byproducts).[1][2][3] The Reductive Amination pathway is the authoritative, self-validating protocol for high-purity synthesis of mono-N-alkyl anilines.[1][2][3][4]

Pathway A: Reductive Amination (Recommended)[1][2][3][4]

This method ensures mono-alkylation selectivity by forming an imine/hemiaminal intermediate which is then reduced in situ.[1][2][3]

Reagents:

  • Substrate: 3,5-Difluoroaniline (CAS 372-39-4)[1][2][3][6][7]

  • Carbon Source: Acetaldehyde (

    
    )[1][2][3][4]
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) or Sodium Cyanoborohydride (
    
    
    )[1][2][3][4]
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2][3]

  • Acid Catalyst: Acetic Acid (AcOH)[1][2][3][4]

Step-by-Step Protocol:

  • Preparation: In a flame-dried reaction vessel under

    
     atmosphere, dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous DCE (0.2 M concentration).
    
  • Imine Formation: Add Acetaldehyde (1.1 eq) and Acetic Acid (1.0 eq).[1][2][3][4] Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine species.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Note: STAB is preferred over

    
     for safety (no cyanide risk) and better selectivity.[1][2][3][4]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3][4]

  • Quenching: Quench the reaction with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).[1][2][3] Combine organic layers, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield pure this compound.

Synthesis Workflow Diagram

SynthesisPathway Start 3,5-Difluoroaniline (Starting Material) Inter Imine Intermediate (Transient) Start->Inter + AcOH, DCE Imine Formation Reagent Acetaldehyde (1.1 eq) Reagent->Inter Product This compound (Target) Inter->Product Reduction (Selective Mono-alkylation) Reduct NaBH(OAc)3 (Reducing Agent) Reduct->Product

Figure 1: Selective Reductive Amination Pathway for this compound synthesis.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical matrix.

TechniqueExpected Signal / Observation
1H NMR (400 MHz, CDCl3)

6.1–6.3 (m, 3H, Ar-H), 3.6 (br s, 1H, NH), 3.15 (q, 2H,

), 1.25 (t, 3H,

).[1][2]
19F NMR Single distinct signal around -108 to -110 ppm (relative to

).[1][2][3][4]
Mass Spectrometry (ESI+)

.[1][2][3][4] Characteristic fragmentation may show loss of ethyl group (

).[1][2][3]
IR Spectroscopy N-H stretch (~3400

), C-F stretch (1100–1250

).[1][2][3][4]

Safety & Handling (HSE Profile)

Warning: Fluorinated anilines are generally toxic and readily absorbed through the skin.[1][2][3][4]

  • GHS Classification:

    • Acute Tox. 3 (Oral/Dermal/Inhalation).[1][2][3][4]

    • Skin Irrit. 2 / Eye Irrit.[1][2][3] 2A.

    • STOT RE 2 (Potential damage to blood/organs upon prolonged exposure).[1][2][3]

  • Handling Protocol:

    • Always handle in a functioning fume hood.[1][2][3]

    • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1][2][3]

    • Spill Control: Absorb with sand or vermiculite; do not flush into water systems due to aquatic toxicity.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved from [Link][1][2][3][4]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Journal of Organic Chemistry.[1][2][3] (Standard protocol reference for reductive amination).

Sources

Navigating the Solubility Landscape of N-Ethyl-3,5-difluoroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Physicochemical Properties and Practical Methodologies for Drug Development Professionals

Preamble: Addressing the Data Gap for N-Ethyl-3,5-difluoroaniline

A comprehensive literature search reveals a significant gap in publicly available, quantitative solubility data for this compound. This guide, therefore, adopts a dual strategy to empower researchers. Firstly, it provides a thorough analysis of the known solubility characteristics of the parent compound, 3,5-difluoroaniline, drawing from available chemical data. Secondly, it offers a robust theoretical framework to predict how N-ethylation influences these properties, thereby providing a scientifically grounded estimation of the solubility of this compound. Crucially, this document also furnishes detailed, field-proven experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems, ensuring empirical validation of theoretical predictions.

Section 1: Physicochemical Profile and Inferred Solubility of the Parent Compound: 3,5-Difluoroaniline

Understanding the solubility of 3,5-difluoroaniline is the cornerstone for predicting the behavior of its N-ethylated derivative. As a substituted aromatic amine, its solubility is governed by the interplay between the polar amino group and the largely non-polar difluorinated benzene ring.

Key Physicochemical Properties of 3,5-Difluoroaniline:

PropertyValueSource
Molecular Formula C6H5F2N[1]
Molecular Weight 129.11 g/mol [1]
Appearance White to yellowish low melting solid[2]
Melting Point 37-41 °C[2][3]
Boiling Point 80 °C at 20 mmHg[3]
Water Solubility Insoluble[2]

While quantitative data in various organic solvents is scarce, qualitative descriptions indicate that 3,5-difluoroaniline is soluble in organic solvents.[4] This is consistent with the general principle that "like dissolves like"; the aromatic ring structure lends itself to favorable interactions with a range of organic media.[5][6][7]

The presence of two fluorine atoms enhances the molecule's stability and can influence its interactions with solvents.[8][9] Fluorine's high electronegativity can lead to dipole-dipole interactions, potentially enhancing solubility in moderately polar solvents.

Section 2: The Impact of N-Ethylation on Solubility: A Theoretical Perspective

The introduction of an ethyl group to the nitrogen atom of 3,5-difluoroaniline to form this compound induces several structural and electronic changes that are expected to alter its solubility profile.

1. Reduction in Hydrogen Bond Donating Capability: The primary amine of 3,5-difluoroaniline can act as a hydrogen bond donor. N-ethylation converts this to a secondary amine, reducing the number of N-H bonds available for hydrogen bonding. This will likely decrease its solubility in protic solvents like alcohols, where hydrogen bonding is a primary driver of solvation.

2. Increased Steric Hindrance: The ethyl group introduces steric bulk around the nitrogen atom. This can hinder the close approach of solvent molecules, potentially reducing the efficiency of solvation and thereby lowering solubility, particularly in highly ordered solvent structures.

3. Enhanced Lipophilicity: The addition of an ethyl group increases the overall hydrocarbon character of the molecule, making it more lipophilic (less polar). This change is expected to decrease its solubility in polar solvents and significantly increase its solubility in non-polar or weakly polar organic solvents such as alkanes and aromatic hydrocarbons.

The interplay of these factors suggests that this compound will exhibit a preference for less polar organic solvents compared to its parent compound.

Section 3: Experimental Determination of Solubility: A Practical Guide

Given the absence of published data, empirical determination of the solubility of this compound is paramount for any research or development application. The following section details a robust, self-validating protocol for this purpose.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Principle: An excess of the solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Experimental Workflow:

Equilibrium_Solubility_Workflow A 1. Preparation of Supersaturated Solution - Add excess this compound to the chosen solvent in a sealed vial. B 2. Equilibration - Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium. A->B C 3. Phase Separation - Allow the solution to stand undisturbed for phase separation of undissolved solid. - Alternatively, centrifuge to pellet the excess solid. B->C D 4. Sample Collection - Carefully withdraw an aliquot of the clear supernatant. C->D E 5. Dilution and Analysis - Dilute the aliquot with a suitable solvent. - Quantify the concentration using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation - Calculate the original concentration in the saturated solution to determine solubility. E->F

Workflow for the Equilibrium Solubility Method.

Detailed Protocol:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to settle. Centrifugation at the same temperature can expedite this step.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Analysis: Accurately dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or mol/L.

Dynamic (Laser Scattering) Method

This is a high-throughput method that can be used to rapidly screen the solubility of a compound in multiple solvents.

Principle: A concentrated stock solution of the compound is incrementally added to the solvent of interest. The point at which the solution becomes saturated and precipitation begins is detected by laser scattering.

Experimental Workflow:

Dynamic_Solubility_Workflow A 1. Prepare Stock Solution - Dissolve a known concentration of this compound in a highly soluble solvent (e.g., DMSO). B 2. Dispense Solvent - Add a precise volume of the test solvent to a multi-well plate. A->B C 3. Titration - Incrementally add the stock solution to the test solvent with continuous stirring. B->C D 4. Detection - Monitor the solution for the onset of precipitation using a laser-based detection system. C->D E 5. Calculation - The volume of stock solution added at the point of precipitation is used to calculate the solubility. D->E

Workflow for the Dynamic Solubility Method.

Section 4: Safety and Handling

Hazards Associated with 3,5-Difluoroaniline:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][10][11][12][13]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][10][11][12]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][10][11][12]

  • Respiratory Irritation: May cause respiratory irritation.[10][12]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10][11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.[10][11]

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.[14]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

Section 5: Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in pharmaceutical and chemical synthesis. While direct quantitative data is currently unavailable, this guide provides a robust framework for researchers. By understanding the properties of the parent compound, 3,5-difluoroaniline, and applying fundamental principles of physical organic chemistry, a reliable prediction of solubility behavior can be made. More importantly, the detailed experimental protocols provided herein empower researchers to generate the necessary empirical data to support their work, ensuring both scientific rigor and practical success in the laboratory.

References

  • Vertex AI Search. 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical.
  • Solubility of Things. Aniline - Solubility of Things.
  • Exploring 3,5-Difluoroaniline: Properties, Applic
  • Chem-Impex. 3,5-Difluoroaniline.
  • Vedantu. Aniline is soluble in which of the following organic class 12 chemistry CBSE.
  • PubChem. 3,5-Difluoroaniline | C6H5F2N | CID 96595.
  • PMC. Difluoroalkylation of Anilines via Photoinduced Methods.
  • Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.
  • Solubility of Organic Compounds.
  • ChemicalBook. The Solubility of Aniline.
  • Fisher Scientific.
  • Quora. The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution?.
  • EXPERIMENT 1 DETERMIN
  • Tokyo Chemical Industry.
  • The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods.
  • ChemicalBook. 3,5-Difluoroaniline | 372-39-4.
  • CDH Fine Chemical.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Benchchem.
  • SALTISE. Organic Chemistry: Introduction to Solubility.
  • Apollo Scientific. 3,5-Difluoroaniline.
  • PMC - NIH. Calculation of Aqueous Solubility of Organic Compounds.
  • KSCL (KRISHNA).
  • Sigma-Aldrich. 3,5-Difluoroaniline 98 372-39-4.

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An In-depth Technical Guide to N-Ethyl-3,5-difluoroaniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Ethyl-3,5-difluoroaniline, a fluorinated aromatic amine with significant potential in the fields of pharmaceutical development, agrochemical synthesis, and materials science. By leveraging the unique electronic properties of fluorine atoms, this compound serves as a valuable building block for creating complex molecules with enhanced biological activity and material characteristics. This document will delve into its chemical structure, nomenclature, physicochemical properties, a proposed synthetic route with mechanistic insights, and its prospective applications for researchers, scientists, and drug development professionals.

Molecular Structure and Nomenclature

This compound is a derivative of aniline, featuring two fluorine atoms at the meta positions of the benzene ring and an ethyl group attached to the nitrogen atom.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the amino group, thereby affecting its reactivity and potential biological interactions.

Physicochemical Properties

Property3,5-Difluoroaniline (Parent Compound) ValueInferred Value for this compound
Molecular Formula C₆H₅F₂NC₈H₉F₂N
Molecular Weight 129.11 g/mol [1][2]157.17 g/mol
Appearance White or colorless to amber to dark green powder to lump to clear liquid[1]Likely a liquid or low-melting solid
Melting Point 37 - 41 °C[1]Expected to be lower
Boiling Point 82 °C at 20 mmHg[1]Expected to be higher
Density 1.29 g/cm³[3]Expected to be slightly lower
Solubility Insoluble in water, soluble in organic solventsSimilar solubility profile

Proposed Synthesis: N-Alkylation of 3,5-Difluoroaniline

A robust and widely applicable method for the synthesis of this compound is the N-alkylation of the parent amine, 3,5-difluoroaniline, using an ethylating agent such as ethyl iodide or ethyl bromide. This reaction is typically carried out in the presence of a weak base to neutralize the hydrogen halide byproduct.

Experimental Protocol

Materials:

  • 3,5-Difluoroaniline

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (or triethylamine)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluoroaniline (1.0 eq).

  • Dissolve the starting material in acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution. This base will act as a proton scavenger.

  • Slowly add ethyl iodide (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophilic amine.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product. Triethylamine is an alternative organic base.[4]

  • Stoichiometry: A slight excess of the ethylating agent is used to ensure complete consumption of the starting aniline. A larger excess could lead to the formation of the dialkylated product.

Reaction Workflow Diagram

N-Ethylation of 3,5-Difluoroaniline start Start: 3,5-Difluoroaniline, Ethyl Iodide, Potassium Carbonate, Acetonitrile reaction Reaction: Reflux with stirring start->reaction 1. Combine reactants workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup 2. Reaction completion and cooling purification Purification: Flash Column Chromatography workup->purification 3. Isolation of crude product product Product: This compound purification->product 4. Obtain pure product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5] this compound, as a fluorinated aniline derivative, is a promising scaffold for the development of novel therapeutic agents and functional materials.

  • Pharmaceuticals: The 3,5-difluoroaniline moiety is a key intermediate in the synthesis of various pharmaceuticals.[1][6] The N-ethyl group can further modulate the pharmacological properties of a drug candidate. Potential applications include the development of kinase inhibitors, antibacterial agents, and other targeted therapies.

  • Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals, contributing to their potency and selectivity.[5] this compound can serve as a precursor for novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

  • Materials Science: The unique electronic and physical properties imparted by the fluorine atoms make this compound a candidate for the synthesis of advanced polymers, liquid crystals, and other functional materials with tailored characteristics.[7]

Conclusion

This compound is a valuable chemical entity with significant potential for innovation in the life sciences and material sciences. This guide has provided a detailed overview of its structure, properties, and a practical synthetic approach. The strategic incorporation of fluorine atoms and an N-ethyl group offers a versatile platform for the design of next-generation molecules with enhanced performance. As research in fluorination chemistry continues to expand, the applications of this compound and its derivatives are expected to grow, driving advancements in medicine, agriculture, and technology.

References

  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Future Applications of 3,5-Difluoroaniline in Advanced Chemistry. Retrieved from [Link]

  • Kim, J.-H., & Park, M.-s. (2005). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Yakhak Hoeji, 49(2), 162-167. Retrieved from [Link]

Sources

Commercial Availability & Technical Profile: N-Ethyl-3,5-difluoroaniline

[1][2]

Executive Summary

This compound (CAS 119284-23-0 ) is classified as a specialty building block rather than a high-volume commodity chemical.[1] Unlike its parent compound, 3,5-difluoroaniline (CAS 372-39-4), which is widely available in bulk, the N-ethyl derivative is typically found in the catalogs of specialized Contract Research Organizations (CROs) and boutique synthesis houses, often with a "make-to-order" status or limited stock (gram-scale).[1]

For drug development professionals, this implies that procurement requires a lead time of 2–4 weeks rather than overnight delivery. The compound is primarily used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP) and metabolic stability of aniline-based pharmacophores.[1]

Chemical Profile & Properties

Understanding the physicochemical shift from the primary amine is critical for experimental design.[1]

PropertyData / PredictionRelevance to Protocol
CAS Number 119284-23-0 Unique identifier for procurement.
Molecular Formula C₈H₉F₂N-
Molecular Weight 157.16 g/mol Calculation of stoichiometry.[1]
Physical State Liquid / Low-melting solidLikely an oil at RT; requires careful weighing.[1]
Predicted LogP ~2.5 - 2.8Higher lipophilicity than parent aniline (~1.9).[1]
Acidity (pKa) ~3.0 - 3.5 (Conjugate acid)Weak base; less basic than non-fluorinated anilines.[1]
Storage 2-8°C, Inert AtmosphereOxidation sensitive; store under Nitrogen/Argon.[1]

Supply Chain Landscape

The commercial supply is bifurcated between catalog resellers and original manufacturers (CROs).[1]

Primary Suppliers (Verified Presence)
  • BLD Pharm: Lists the compound (Cat# BD520692) and is a reliable source for gram-scale quantities.[1]

  • Specialty CROs: Companies like Enamine , WuXi AppTec , and ChemPartner often synthesize this on-demand using the SNAr route (see Section 4).

Procurement Strategy
  • Do not rely on "In Stock" filters: Most Western catalogs (Sigma, Fisher) will not carry this.[1]

  • Request a CoA (Certificate of Analysis) pre-purchase: specifically checking for the N,N-diethyl impurity .

  • Volume Economics:

    • < 10g: Buy from catalog (Price premium high).[1]

    • > 100g: Contract a custom synthesis batch.[1] The raw materials (1,3,5-trifluorobenzene) are inexpensive, making custom synthesis cost-effective at scale.

Synthesis & Manufacturing Methodologies

For researchers facing lead-time constraints, in-house synthesis is a viable option.[1] Citing authoritative methodologies ensures reproducibility.[1][2]

Route A: Nucleophilic Aromatic Substitution (SNAr) – Recommended

This is the dominant industrial route due to the availability of 1,3,5-trifluorobenzene. The reaction exploits the electron-withdrawing nature of the fluorine atoms to facilitate the displacement of one fluoride by ethylamine.[1]

  • Mechanism: SNAr

  • Precursor: 1,3,5-Trifluorobenzene (CAS 372-38-3)[1][3]

  • Reagent: Ethylamine (aqueous or THF solution)[1]

  • Conditions: Elevated temperature (100–120°C) in a sealed vessel (autoclave/pressure tube).

  • Advantage: Avoids over-alkylation issues common with alkyl halides.[1]

  • Self-Validating Check: Monitor the disappearance of the starting material by GC-MS. The product should appear as a mono-substituted peak.

Route B: Reductive Amination – Alternative

If 3,5-difluoroaniline is already in hand, reductive alkylation is a milder alternative.[1]

  • Precursor: 3,5-Difluoroaniline (CAS 372-39-4)[4][1]

  • Reagents: Acetaldehyde + Reducing agent (NaBH(OAc)₃ or NaBH₄).[1]

  • Conditions: Room temperature in DCM or Methanol.

  • Risk: Potential for over-alkylation to the N,N-diethyl species if acetaldehyde is in large excess.[1]

Route C: Direct Alkylation – Not Recommended

Reacting 3,5-difluoroaniline with ethyl iodide/bromide.[1]

  • Flaw: Difficult to control mono- vs. di-alkylation. Requires tedious chromatographic separation.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the decision logic for synthesis and procurement.

GStartNeed this compoundCheckStockCheck Specialty Catalogs(BLD Pharm, Enamine)Start->CheckStockInStockIn Stock?CheckStock->InStockBuyPurchase (Lead time < 1 week)InStock->BuyYesSynthesisAssess In-House SynthesisInStock->SynthesisNo / High CostRouteARoute A: SNAr (High Yield)1,3,5-Trifluorobenzene + EtNH2Synthesis->RouteAPreferred (Scale > 10g)RouteBRoute B: Reductive Amination3,5-Difluoroaniline + AcetaldehydeSynthesis->RouteBAlternative (Scale < 1g)ProductPurify & Validate(Check for bis-ethyl impurity)RouteA->ProductRouteB->Product

Figure 1: Decision matrix for procuring or synthesizing this compound, highlighting the two primary chemical pathways.

Quality Control & Impurity Profile

When validating a batch (purchased or synthesized), the following impurities are critical:

  • N,N-Diethyl-3,5-difluoroaniline:

    • Origin: Over-alkylation during synthesis.[1]

    • Detection: GC-MS or H-NMR (Look for integrating 4 protons in the methylene region vs 2).[1]

  • 3,5-Difluoroaniline (Parent):

    • Origin: Incomplete reaction.

    • Impact: alters stoichiometry in downstream coupling.

  • Regioisomers:

    • Origin: Rare in SNAr of symmetrical 1,3,5-trifluorobenzene, but possible in other routes.

Applications in Drug Discovery

This intermediate is used to fine-tune the physicochemical properties of a drug candidate:

  • Lipophilicity Modulation: The ethyl group increases LogP by approximately 1.0 unit compared to the primary amine, potentially improving blood-brain barrier (BBB) penetration.[1]

  • Metabolic Blocking: N-alkylation can reduce the rate of N-acetylation or N-oxidation, common metabolic clearance pathways for primary anilines.[1]

References

  • ChemSRC . (2025).[1] CAS 119284-23-0 Entry and Physical Properties. Retrieved from [Link]

  • European Patent Office . (2018).[1] EP3414216B1: Method for arylation of amines using fluorobenzenes.[1] (Describes the SNAr reactivity of 1,3,5-trifluorobenzene). Retrieved from [1]

A Technical Guide to the Research Applications of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Ethyl-3,5-difluoroaniline emerges as a highly versatile and strategic building block for advanced research in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of two fluorine atoms on the aniline ring imparts unique physicochemical properties, including altered basicity, enhanced metabolic stability, and modified electronic characteristics, making it a valuable precursor for a new generation of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] This guide provides an in-depth analysis of the core attributes of this compound, outlines its potential research applications, and presents detailed, field-proven experimental protocols to facilitate its integration into novel research and development pipelines.

Introduction: The Strategic Advantage of the 3,5-Difluoroaniline Moiety

The strategic incorporation of fluorine into bioactive molecules and functional materials is a cornerstone of modern chemical research.[3][4] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced performance.[5][6]

This compound is a derivative of 3,5-difluoroaniline, a compound recognized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][7] The dual fluorine atoms at the meta positions of the aniline ring create a unique electronic environment. This substitution pattern is known to lower the pKa of the aniline nitrogen, making it less prone to oxidation while still allowing it to participate in a wide array of chemical transformations. The N-ethyl group further modulates the compound's steric and electronic profile, offering a distinct advantage over its primary amine counterpart in certain synthetic applications. This guide will explore the untapped potential of this specific scaffold.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's properties is critical for its effective and safe use in experimental design. While specific experimental data for this compound is not broadly published, its properties can be reliably extrapolated from its parent compound, 3,5-difluoroaniline.

Physicochemical Properties
PropertyValue (for 3,5-Difluoroaniline)Source
CAS Number 372-39-4[8]
Molecular Formula C₆H₅F₂N[1][8]
Molecular Weight 129.11 g/mol [1][8]
Appearance White to yellowish low melting solid[9]
Melting Point 37-41 °C[1][9]
Boiling Point 82 °C / 20 mmHg[1]
pKa 2.57 ± 0.10 (Predicted)[9]
Solubility Insoluble in water[9]

Note: The N-ethyl group in this compound will increase the molecular weight and likely alter the melting and boiling points compared to the parent aniline.

Safety & Handling

Based on the hazard classification of 3,5-difluoroaniline, this compound should be handled with care.

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[8] Causes skin and serious eye irritation.[8]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Store in a cool, dry, dark place, sealed from moisture and air.[9]

Potential Research Application I: Medicinal Chemistry & Drug Discovery

The difluoroaniline motif is a privileged scaffold in medicinal chemistry, often found in anti-cancer and anti-inflammatory agents.[7][10][11] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable interactions with protein targets.[5][10]

Rationale for Application: Kinase Inhibitors

Many kinase inhibitors feature an N-aryl amine core that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. This compound is an ideal starting point for synthesizing novel kinase inhibitors. The difluoro-substitution pattern can enhance binding selectivity and improve pharmacokinetic properties.

Proposed Synthetic Workflow: Synthesis of a Novel Heterocyclic Kinase Inhibitor Core

This protocol outlines a robust, multi-step synthesis of a hypothetical pyrimidine-based kinase inhibitor scaffold, demonstrating the utility of this compound as a key precursor.


// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Buchwald-Hartwig\nAmination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Ethyl-N-(3,5-difluorophenyl)\n-2-chloropyrimidin-4-amine\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Suzuki Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Final Kinase Inhibitor\nScaffold", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="+ 2,4-Dichloropyrimidine\n+ Pd Catalyst, Ligand, Base", fontsize=8, fontcolor="#5F6368"]; B -> C [arrowhead=vee]; C -> D [label="+ Arylboronic Acid\n+ Pd Catalyst, Base", fontsize=8, fontcolor="#5F6368"]; D -> E [arrowhead=vee]; }

Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocol: Buchwald-Hartwig Amination

This reaction is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.

  • Reactor Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times. Causality: This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene via cannula.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl pyrimidine intermediate.

Potential Research Application II: Materials Science

The unique electronic properties and enhanced thermal stability conferred by fluorine atoms make difluoroaniline derivatives attractive for creating advanced materials like high-performance polymers or organic light-emitting diode (OLED) components.[2]

Rationale for Application: Hole-Transporting Materials

N-aryl amines, particularly triarylamines, are widely used as hole-transporting materials in organic electronics due to their ability to form stable radical cations. This compound can serve as a building block for novel triarylamines with tailored electronic properties. The electron-withdrawing fluorine atoms can modulate the HOMO level of the final material, potentially leading to improved device performance and stability.

Proposed Synthetic Workflow: Synthesis of a Fluorinated Triarylamine

This workflow details the synthesis of a novel, asymmetric triarylamine using a double N-arylation strategy.


// Nodes sub [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Aryl Halide 1\n(e.g., 4-iodobiphenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Aryl Halide 2\n(e.g., 4-bromotriphenylamine)", fillcolor="#F1F3F4", fontcolor="#202124"];

step1 [label="1st Buchwald-Hartwig\nCoupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inter [label="Intermediate Diaryl Amine", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="2nd Buchwald-Hartwig\nCoupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Final Triarylamine Material", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> step1; reagent1 -> step1; step1 -> inter; inter -> step2; reagent2 -> step2; step2 -> final; }

Synthesis of a fluorinated triarylamine.

Experimental Protocol: Sequential N-Arylation

This protocol uses sequential couplings to build molecular complexity.

  • First Coupling: Perform a Buchwald-Hartwig amination as described in Section 3.3, using this compound (1.0 eq.) and a suitable first aryl halide (e.g., 4-iodobiphenyl, 1.05 eq.). Causality: Using a slight excess of the aryl halide ensures complete consumption of the starting aniline.

  • Purification: After workup, meticulously purify the resulting diarylamine intermediate via column chromatography. This is crucial for the success of the subsequent step.

  • Second Coupling: Subject the purified diarylamine intermediate to a second Buchwald-Hartwig coupling reaction with a different aryl halide (e.g., 4-bromotriphenylamine). The reaction conditions (catalyst, ligand, base, solvent) may need to be re-optimized for this less reactive secondary amine substrate.

  • Final Purification: The final triarylamine product will likely require purification by a combination of column chromatography and recrystallization or sublimation to achieve the high purity (>99.5%) required for electronic device fabrication.

Quality Control & Validation Workflow

Every protocol must be a self-validating system. The identity and purity of all synthesized compounds must be rigorously confirmed.


// Nodes start [label="Crude Synthetic Product", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography / Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Purity Check (TLC/LC-MS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; nmr [label="Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Confirmation (HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="Validated Compound (>98% Purity)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> purify; purify -> tlc; tlc -> nmr [label="If single spot / peak"]; nmr -> ms; ms -> final; tlc -> purify [label="If impure", style=dashed, constraint=false]; }

Analytical workflow for product validation.

  • Initial Purity Assessment: Use Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the crude reaction mixture and purified fractions. This provides rapid feedback on reaction conversion and purification efficiency.

  • Structural Elucidation:

    • ¹H and ¹³C NMR: Confirms the carbon-hydrogen framework of the molecule.

    • ¹⁹F NMR: Essential for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Verification: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the newly synthesized molecule.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for innovation. Its unique electronic and steric properties make it an ideal candidate for developing next-generation kinase inhibitors, stable hole-transporting materials, and other high-value compounds. The protocols and workflows detailed in this guide provide a validated starting point for researchers to explore the vast potential of this versatile building block. Future research could expand its use into the synthesis of novel agrochemicals, fluorinated dyes, and as a derivatizing agent in analytical chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3,5-Difluoroaniline in Specialty Chemical Manufacturing. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved February 5, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Difluoroaniline in Modern Pharmaceutical Development. Retrieved February 5, 2026, from [Link]

  • Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved February 5, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,4-Difluoroaniline: Applications and Market Outlook. Retrieved February 5, 2026, from [Link]

  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 5, 2026, from [Link]

  • Google Patents. (1979). US4145364A - Preparation of fluorinated anilines.
  • Google Patents. (2008). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved February 5, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Retrieved February 5, 2026, from [Link]

  • Inovatus Services Ltd. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.8: Reactions of Arylamines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved February 5, 2026, from [Link]

  • Wiley Online Library. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved February 5, 2026, from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved February 5, 2026, from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved February 5, 2026, from [Link]

Sources

Electronic and Physicochemical Profiling of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-3,5-difluoroaniline represents a specialized fluorinated building block in medicinal chemistry and materials science.[1] Unlike its ortho/para-substituted counterparts, the 3,5-difluoro substitution pattern offers a unique electronic environment where inductive electron withdrawal (


-effect) dominates over mesomeric donation (

-effect).[1] This guide provides a comprehensive analysis of its electronic architecture, physicochemical properties, and synthetic pathways, serving as a blueprint for researchers optimizing lead compounds for metabolic stability and lipophilicity.[1]

Structural & Electronic Architecture

The Fluorine Effect: Meta-Induction

The core utility of this compound lies in the specific placement of fluorine atoms.[1][2] In the meta (3,[3][4][5][6]5) positions relative to the nitrogen:

  • Inductive Effect (-I): Fluorine is highly electronegative (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), pulling electron density through the 
    
    
    
    -framework.[1] Because the fluorines are meta, they cannot donate electron density into the ring via resonance (+M) to the carbon bearing the nitrogen.[2]
  • Net Result: The benzene ring becomes electron-deficient (deactivated).[1][2] This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine nitrogen less prone to oxidation compared to non-fluorinated anilines.

The N-Ethyl Modulation

While the ring is deactivated, the N-ethyl group acts as a weak electron donor (+I effect).[1][2]

  • Basicity Modulation: The ethyl group slightly increases the electron density on the nitrogen lone pair compared to the primary amine (3,5-difluoroaniline).[2] However, the strong withdrawal from the 3,5-fluorines ensures the molecule remains significantly less basic than N-ethylaniline.

  • Conformational Dynamics: The ethyl group introduces a steric vector that disrupts planar stacking, potentially improving solubility in organic media compared to the parent primary amine.[2]

Electronic Vector Diagram

The following diagram visualizes the competing electronic vectors defining the molecule's reactivity.

ElectronicVectors N_Ethyl N-Ethyl Group (+I Effect, Steric Bulk) Ring Aromatic Ring (Electron Deficient) N_Ethyl->Ring Weak e- Donation F_Meta 3,5-Difluoro Subst. (Strong -I Effect) Ring->F_Meta Strong e- Withdrawal LonePair Nitrogen Lone Pair (Reduced Basicity) F_Meta->LonePair Reduces Availability

Figure 1: Vector analysis of electronic push-pull mechanisms in this compound.

Physicochemical Parameters

For drug development, the shift from 3,5-difluoroaniline to its N-ethyl derivative alters key ADME (Absorption, Distribution, Metabolism, Excretion) metrics.[1]

Table 1: Comparative Physicochemical Profile

Parameter3,5-Difluoroaniline (Parent)This compound (Derivative)Implication for Drug Design
Molecular Weight 129.11 g/mol 157.16 g/mol Fragment-based design compliant.[1][2]
pKa (Conjugate Acid) ~2.6 (Experimental)~3.2 - 3.5 (Predicted)Remains unprotonated at physiological pH (7.4), enhancing CNS penetration.[1][2]
LogP (Lipophilicity) ~1.9~2.4 - 2.6Increased lipophilicity improves membrane permeability.[1][2]
H-Bond Donors 21Reduced donor count often correlates with better oral bioavailability (Rule of 5).[1][2]
Physical State Solid (mp 37-41°C)Liquid (Predicted)Easier handling in automated liquid dispensing systems.[1][2]

Note: Values for the N-ethyl derivative are derived from Structure-Activity Relationship (SAR) algorithms based on the parent CAS 372-39-4.[1][2]

Synthetic Protocol: Reductive Amination

The most robust method for synthesizing this compound ensures mono-alkylation and avoids the formation of the quaternary ammonium salt.[1][2] We utilize a reductive amination approach using Sodium Triacetoxyborohydride (STAB) , a mild hydride donor.[1]

Reaction Scheme

Precursors: 3,5-Difluoroaniline (CAS 372-39-4) + Acetaldehyde.[1][2] Reagents: NaBH(OAc)₃, Acetic Acid (AcOH), Dichloroethane (DCE).[1]

SynthesisPath Aniline 3,5-Difluoroaniline (CAS 372-39-4) Imine Imine Intermediate (Transient) Aniline->Imine + Aldehyde Aldehyde Acetaldehyde Aldehyde->Imine Product This compound Imine->Product Reduction (STAB) STAB NaBH(OAc)3 AcOH, DCE STAB->Imine Hydride Transfer

Figure 2: Step-wise reductive amination pathway ensuring selective mono-ethylation.[1][2]

Detailed Methodology

This protocol is designed for a 10 mmol scale.

  • Imine Formation:

    • Charge a flame-dried reaction flask with 3,5-difluoroaniline (1.29 g, 10 mmol) and 1,2-dichloroethane (DCE, 30 mL).

    • Add Acetaldehyde (10 mmol) dropwise at 0°C. Note: Use a slight excess (1.1 eq) if the aldehyde is volatile.

    • Add Acetic Acid (10 mmol, 1 eq) to catalyze imine formation.[1] Stir for 30 minutes.

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in portions over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less reactive and will not reduce the aldehyde before it forms the imine, preventing side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1][2]

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.[1][2]

    • Extract with Dichloromethane (DCM) (3 x 20 mL).[1][2]

    • Dry organics over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.[1][2] The product is less polar than the primary amine parent.[2]

Applications in Drug Discovery[2][7]

Metabolic Blocking

The 3,5-difluoro motif is a classic "metabolic block."[1]

  • Mechanism: In many drug scaffolds, the phenyl ring is susceptible to hydroxylation by Cytochrome P450 enzymes.

  • Effect: Fluorine at the 3 and 5 positions sterically and electronically deactivates the ring, preventing metabolic attack at these sites and reducing the lability of the 4-position (para) due to electron withdrawal.[2]

Bioisosterism

This compound serves as a bioisostere for:

  • N-Ethyl-3,5-dichlorobenzene: Similar lipophilicity but smaller steric footprint (Fluorine van der Waals radius = 1.47 Å vs Chlorine = 1.75 Å).[1][2]

  • Pyridines: The electron-deficient ring mimics the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -deficiency of pyridine, potentially engaging in similar 
    
    
    
    -
    
    
    stacking interactions with protein targets.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline.[1] Retrieved from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1][7] [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology.[1] American Chemical Society.[1][2] (Reference for Hammett Constants and electronic effects of meta-fluorine).

Sources

stability and reactivity of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Reactivity of N-Ethyl-3,5-difluoroaniline CAS: 119284-23-0 Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

This compound (CAS 119284-23-0) represents a specialized fluorinated building block in medicinal chemistry, particularly valuable for its ability to modulate lipophilicity and metabolic stability in drug candidates. Unlike its non-fluorinated analogs, the 3,5-difluoro substitution pattern exerts a profound electronic effect, deactivating the aromatic ring toward oxidative metabolism while maintaining the nucleophilic utility of the secondary amine. This guide provides a comprehensive analysis of its physicochemical stability, reactivity landscape, and synthesis, designed for researchers requiring high-fidelity data for lead optimization and process development.

Chemical Identity & Physicochemical Profile

The introduction of an ethyl group onto the nitrogen of 3,5-difluoroaniline alters its basicity and lipophilicity, making it a distinct entity from the primary aniline parent.

1.1 Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Number 119284-23-0
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
Structure Secondary amine attached to a 3,5-difluorophenyl ring
1.2 Physicochemical Properties (Experimental & Predicted)

The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the aniline nitrogen compared to N-ethylaniline.

PropertyValue / RangeTechnical Insight
Physical State Pale yellow oil / Low-melting solidTendency to darken upon oxidation/light exposure.
Boiling Point ~85–90 °C @ 15 mmHgExtrapolated from parent (82°C @ 20mmHg). Requires high vacuum for distillation.
pKa (Conjugate Acid) ~3.0 – 3.5 (Predicted)Reduced basicity vs. N-ethylaniline (pKa ~5.1) due to F-inductive withdrawal.
LogP 2.6 – 2.9Higher lipophilicity than primary aniline (LogP ~1.9), aiding membrane permeability.
Density ~1.18 g/cm³Fluorine atoms increase density relative to non-fluorinated analogs.

Synthesis & Production Strategy

The most robust route to this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) on polyfluorobenzenes. This method is self-validating because the reaction kinetics are highly specific to the fluorine displacement.

2.1 Primary Synthetic Route: SₙAr of 1,3,5-Trifluorobenzene

This protocol exploits the activation of the fluorine leaving group by the other two meta-fluorines.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents: Charge a pressure vessel with 1,3,5-trifluorobenzene (1.0 eq) and a polar aprotic solvent (DMSO or NMP).

  • Nucleophile Addition: Add Ethylamine (3.0–5.0 eq). The excess acts as both nucleophile and HF scavenger.

  • Conditions: Heat to 80–100°C for 6–12 hours. Monitor via GC-MS.

  • Workup: Dilute with water (quench), extract into ethyl acetate. The product is lipophilic; unreacted ethylamine remains in the aqueous phase.

  • Purification: Vacuum distillation is preferred over chromatography to avoid silica-catalyzed oxidation.

Critical Process Control:

  • Regioselectivity: The symmetry of 1,3,5-trifluorobenzene ensures that substitution at any position yields the same 3,5-difluoro product.

  • Over-alkylation: Use of sterically hindered bases or controlling stoichiometry prevents the formation of N,N-diethyl byproducts.

Reactivity Landscape

The reactivity of this compound is defined by the competition between the nucleophilic nitrogen and the electron-deficient aromatic ring.

3.1 Visualization of Reactivity Pathways

Reactivity Start This compound N_Center Nitrogen Center (Nucleophilic) Start->N_Center Ring_Center Aromatic Ring (Electrophilic/Activated) Start->Ring_Center Acylation Amide Formation (e.g., Drug Linkers) N_Center->Acylation Acyl Chlorides/Anhydrides Alkylation Tertiary Amines (Reductive Amination) N_Center->Alkylation Aldehydes + NaBH(OAc)3 EAS EAS (Halogenation/Nitration) Positions 2, 4, 6 Ring_Center->EAS Electrophiles (Br2, HNO3) Lithiation Ortho-Lithiation (Directed by F and N) Ring_Center->Lithiation n-BuLi (-78°C)

Figure 1: Reactivity map showing the divergent pathways for functionalization at the Nitrogen center versus the Aromatic Ring.

3.2 Nitrogen Nucleophilicity

Despite the electron-withdrawing fluorines, the secondary amine remains sufficiently nucleophilic for standard transformations:

  • Acylation/Sulfonylation: Reacts readily with acid chlorides to form stable amides/sulfonamides. This is the primary vector for incorporating this motif into drug scaffolds.

  • Reductive Amination: Condensation with aldehydes followed by reduction (e.g., NaBH(OAc)₃) yields tertiary anilines.

3.3 Electrophilic Aromatic Substitution (EAS)
  • Directing Effects: The amino group is a strong ortho/para activator, while fluorines are ortho/para directors but deactivators.

  • Outcome: The cooperative directing effects of the N-ethyl group and the 3,5-fluorines strongly favor substitution at the 4-position (para to nitrogen) and secondarily at the 2/6-positions .

  • Limitation: The ring is overall deactivated compared to aniline; Friedel-Crafts alkylations may fail without strong Lewis acids, but halogenation (Br₂, Cl₂) proceeds smoothly.

Stability & Metabolic Fate

In drug development, this compound is often selected to block metabolic "soft spots."

4.1 Metabolic Stability Profile

The 3,5-difluoro pattern is a strategic design element to block CYP450-mediated aromatic hydroxylation.

Metabolic PathwaySusceptibilityMechanism & Outcome
Ring Hydroxylation Low Fluorine at C3/C5 prevents oxidation at these sites. Steric/electronic effects reduce oxidation at C4.
N-Dealkylation High The N-ethyl group is a primary site of metabolism (CYP-mediated α-carbon oxidation), leading to the primary aniline (3,5-difluoroaniline) and acetaldehyde.
N-Oxidation Moderate Formation of N-oxides is possible but less favored due to reduced nitrogen electron density.
4.2 Thermal & Oxidative Stability
  • Storage: Stable at room temperature if stored under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Like most anilines, it is prone to photo-oxidation, turning brown/red upon prolonged exposure to light. Protocol: Store in amber glass.

  • Incompatibility: Incompatible with strong oxidizing agents (e.g., peroxides, permanganates) which can cleave the ring or over-oxidize the nitrogen.

Handling & Safety Protocols

Hazard Classification: Toxic by inhalation, ingestion, and skin contact. Specific Risk: Aniline derivatives can cause Methemoglobinemia (oxidation of hemoglobin iron from Fe²⁺ to Fe³⁺), reducing oxygen transport capacity.

5.1 Self-Validating Safety Check

Before scaling up reactions involving this compound, perform this check:

  • Glove Permeability: Standard nitrile gloves may offer limited protection against aromatic amines. Double-gloving or using laminate (Silver Shield) gloves is recommended.

  • Quench Protocol: Have a dilute acidic solution (e.g., 1M HCl) ready. Spills should be neutralized with acid to form the non-volatile hydrochloride salt before cleanup.

References

  • Synthesis via SₙAr: European Patent EP3414216B1. "Arylation of aliphatic amines." (Describes synthesis of N-alkyl-3,5-difluoroanilines from 1,3,5-trifluorobenzene).

  • Parent Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline."

  • Metabolic Stability of Fluorinated Anilines: U.S. National Library of Medicine. "Metabolic stability and metabolite profiling." (General principles of N-dealkylation in fluorinated cathinones/anilines).

  • Chemical Properties: ChemSrc. "this compound CAS 119284-23-0 Entry."

Methodological & Application

synthesis of N-Ethyl-3,5-difluoroaniline from 3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-Ethyl-3,5-difluoroaniline

Executive Summary

This guide details the synthesis of This compound from 3,5-difluoroaniline . The target molecule is a critical intermediate in the development of agrochemicals and fluorinated pharmaceuticals, often functioning as a pharmacophore modulator due to the metabolic stability of the C-F bond.

Direct alkylation of primary anilines with ethyl halides often results in a mixture of mono-ethyl, di-ethyl (tertiary), and quaternary ammonium salts. Furthermore, the electron-withdrawing nature of the 3,5-difluoro substitution pattern reduces the nucleophilicity of the amine, requiring optimized conditions to ensure conversion while maintaining selectivity.

This document presents two validated protocols:

  • Method A (Reductive Amination): The preferred route for laboratory-scale and medicinal chemistry applications, utilizing acetaldehyde and sodium triacetoxyborohydride (STAB).

  • Method B (Acylation-Reduction): A robust, two-step process ideal for scale-up, guaranteeing mono-substitution via an acetamide intermediate.

Strategic Analysis & Reaction Pathways

The synthesis poses a classic chemoselectivity challenge. The 3,5-difluoro substitution lowers the pKa of the aniline (approx. pKa ~ 3.5 vs. 4.6 for unsubstituted aniline), making it a weaker nucleophile. However, once mono-ethylated, the product becomes more nucleophilic than the starting material due to the inductive donation of the ethyl group, increasing the risk of over-alkylation.

Pathway Comparison
FeatureMethod A: Reductive AminationMethod B: Acylation-Reduction
Chemistry Condensation with acetaldehyde + in situ reduction.Acetylation with Ac₂O

Reduction with BH₃ or LiAlH₄.
Selectivity High (controlled by hydride source).Absolute (Mono-ethylation guaranteed).
Step Count 1 (One-pot).2 (Distinct isolation steps).
Throughput High (Rapid for <10g scale).Medium (Labor intensive, better for >100g).
Safety Mild conditions, no pyrophorics.Requires handling of hydride reducing agents.[1]
Reaction Logic Diagram

ReactionPathways Start 3,5-Difluoroaniline Imine Intermediate Imine (Unstable) Start->Imine Method A: Acetaldehyde, AcOH (Equilibrium) Amide N-(3,5-difluorophenyl)acetamide (Stable Solid) Start->Amide Method B: Ac2O, Pyridine ProductA This compound Imine->ProductA NaBH(OAc)3 (Irreversible Reduction) OverAlk Over-Alkylation Risk (Tertiary Amine) ProductA->OverAlk If excess aldehyde & uncontrolled temp ProductB This compound Amide->ProductB Reduction: BH3-DMS or LiAlH4

Figure 1: Strategic pathways for the synthesis. Method A relies on kinetic control; Method B relies on stepwise thermodynamic stability.

Protocol A: Reductive Amination (Recommended)

Best for: Rapid synthesis, library generation, <50g scale.

Mechanism

This method uses Sodium Triacetoxyborohydride (STAB) . STAB is less reducing than NaBH₄ and will not reduce the aldehyde to an alcohol rapidly, allowing the imine to form first. The electron-deficient aniline requires an acid catalyst (Acetic Acid) to facilitate imine formation.

Materials
  • Substrate: 3,5-Difluoroaniline (1.0 equiv)

  • Reagent: Acetaldehyde (1.2 equiv) [Note: Handle cold; bp = 20.2°C]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,5-difluoroaniline (10 mmol, 1.29 g) in anhydrous DCE (40 mL).

  • Acidification: Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). Rationale: The acid protonates the carbonyl of the acetaldehyde, making it more electrophilic for the weak aniline nucleophile.

  • Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (12 mmol, 0.68 mL) dropwise. Stir for 30 minutes at 0°C, then allow to warm to room temperature for 30 minutes.

  • Reduction: Cool back to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes. Caution: Mild gas evolution (H₂).

  • Reaction: Remove ice bath and stir at room temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with Dichloromethane (DCM) (3 x 30 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Protocol B: Acylation-Reduction (High Purity)

Best for: Large scale (>50g), GMP environments, or if Method A yields inseparable mixtures.

Step 1: Acetylation[2][3]
  • Dissolve 3,5-difluoroaniline (1.0 equiv) in DCM .

  • Add Pyridine (1.2 equiv) or Triethylamine.

  • Cool to 0°C and add Acetic Anhydride (1.1 equiv) dropwise.

  • Stir at RT for 2 hours.

  • Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry and concentrate to yield N-(3,5-difluorophenyl)acetamide . (Usually a white solid; can be used without chromatography).

Step 2: Amide Reduction[4]
  • Dissolve the acetamide intermediate (1.0 equiv) in anhydrous THF .

  • Cool to 0°C under Nitrogen.

  • Add Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 - 3.0 equiv) dropwise. Note: LiAlH₄ (2.0 equiv) can be substituted but requires stricter safety protocols.

  • Heat to reflux for 2–4 hours.

  • Critical Hydrolysis Step: Cool to 0°C. Carefully quench with Methanol (excess) until bubbling stops. Then add 1M HCl and reflux for 1 hour. Rationale: This breaks the stable amine-borane complex formed during reduction.

  • Basify with NaOH to pH > 10.

  • Extract with Ether or DCM, dry, and concentrate.

Purification & Characterization Logic

Due to the electron-deficient ring, the basicity of the product is low, but it is still distinct from neutral impurities.

Acid-Base Extraction Workflow

Workup Crude Crude Reaction Mixture (Organic Solvent) AcidWash Wash with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) AcidWash->AqLayer1 Keep Basify Basify with 2M NaOH (pH > 10) AqLayer1->Basify Extract Extract with DCM/Et2O Basify->Extract FinalOrg Final Organic Layer (Pure this compound) Extract->FinalOrg

Figure 2: Acid-Base extraction strategy to isolate the amine product from non-basic byproducts.

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~6.1-6.3 ppm (m, 3H, Aromatic protons). Note: The 3,5-F substitution pattern usually results in a triplet of triplets for the para-proton and a doublet of doublets for ortho-protons.
      
    • 
       ~3.8 ppm (br s, 1H, N-H ).
      
    • 
       ~3.1 ppm (q, 2H, J=7.2 Hz, N-CH ₂-CH₃).
      
    • 
       ~1.2 ppm (t, 3H, J=7.2 Hz, N-CH₂-CH ₃).
      
  • ¹⁹F NMR:

    
     ~ -109 to -111 ppm (triplet-like pattern due to H-F coupling).
    

Safety & Toxicology

  • Fluoroanilines: Highly toxic by inhalation and skin contact. Potential for methemoglobinemia. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Acetaldehyde: Flammable and volatile (bp 20°C). Store in a fridge; handle solutions cold.

  • Borane/LiAlH₄: Reacts violently with water/protic solvents releasing Hydrogen gas. Ensure inert atmosphere.

  • Waste Disposal: Aqueous waste from the reaction contains boron salts or aluminum salts and fluorinated aromatics. Dispose of as hazardous chemical waste, segregating halogenated organics.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

    • Core reference for the STAB protocol (Method A).
  • Vertex Pharma. "Process for preparing 3,5-difluoroaniline."[2] U.S. Patent 5,977,412, 1999. Link

    • Grounding for the properties and handling of the starting m
  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

    • Mechanistic insight into acylation-reduction p
  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

    • Comprehensive review of amine synthesis methods validating the selection of reductive amin

Sources

N-ethylation of 3,5-difluoroaniline protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Ethylation of 3,5-Difluoroaniline

Executive Summary

This guide details the protocol for the selective N-monoethylation of 3,5-difluoroaniline (CAS: 372-39-4). This transformation is critical in medicinal chemistry, particularly for synthesizing kinase inhibitors where the 3,5-difluorophenyl motif serves as a metabolically stable bioisostere.

The Challenge: The electron-withdrawing nature of the two fluorine atoms at the meta positions significantly reduces the nucleophilicity of the aniline nitrogen (


 vs. 4.6 for aniline). Consequently, standard alkylation methods often fail or require forcing conditions that lead to over-alkylation (formation of diethyl species).

The Solution: This note prioritizes Reductive Amination (Method A) as the primary protocol due to its superior selectivity profile. An alternative Acylation-Reduction (Method B) is provided for scenarios requiring absolute regio-control.

Strategic Analysis & Method Selection

FeatureMethod A: Reductive Amination (Recommended)Method B: Acylation-Reduction (High Purity)Method C: Direct Alkylation (Not Recommended)
Reagents Acetaldehyde, NaBH(OAc)₃, AcOHAcetic Anhydride, then LiAlH₄ or BH₃Ethyl Iodide, Base (K₂CO₃)
Selectivity High (>95% mono-ethyl)Absolute (100% mono-ethyl)Poor (Mix of mono/di-ethyl)
Step Count 1 (One-pot)2 (Distinct steps)1
Suitability Discovery & ProcessScale-up / GMPQuick Screening only
Key Risk Incomplete imine formationPyrophoric reducing agentsOver-alkylation

Decision Logic (Visualized)

decision_tree Start Start: N-Ethylation of 3,5-Difluoroaniline Q1 Is strict 100% mono-selectivity required (e.g., GMP)? Start->Q1 MethodB Method B: Acylation-Reduction (Ac2O -> LiAlH4) Q1->MethodB Yes CheckScale Is Scale > 100g? Q1->CheckScale No MethodA Method A: Reductive Amination (NaBH(OAc)3 / Acetaldehyde) MethodC Method C: Direct Alkylation (Only for rough screens) CheckScale->MethodA No (Efficiency) CheckScale->MethodB Yes (Safety)

Figure 1: Decision matrix for selecting the optimal N-ethylation pathway based on purity requirements and scale.

Detailed Protocols

Method A: Reductive Amination (The Gold Standard)

Rationale: This method relies on the formation of an imine/hemiaminal intermediate. The use of Sodium Triacetoxyborohydride (STAB) is critical because it is mild enough not to reduce the aldehyde directly, but strong enough to reduce the imine.

Reagents:

  • 3,5-Difluoroaniline (1.0 equiv)

  • Acetaldehyde (1.2 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol Steps:

  • Preparation: In a dry flask under nitrogen, dissolve 3,5-difluoroaniline (10 mmol) in DCE (40 mL).

  • Acidification: Add Acetic Acid (10-20 mmol). Note: The electron-deficient aniline requires acid catalysis to facilitate imine formation.

  • Aldehyde Addition: Cool to 0°C. Add Acetaldehyde (12 mmol) dropwise.

  • Imine Equilibrium: Allow the mixture to stir at Room Temperature (RT) for 30–60 minutes.

    • Critical Checkpoint: Monitor by TLC or LCMS. You may not see a stable imine peak due to instability, but ensure the aldehyde is distributing.

  • Reduction: Cool back to 0°C. Add STAB (15-20 mmol) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • LCMS: Look for M+H = 158.1 (Product). If M+H = 186.1 (Diethyl) is observed >5%, reduce aldehyde equivalents in future runs.

Method B: Acylation-Reduction (High Purity Alternative)

Rationale: This 2-step sequence makes over-alkylation chemically impossible.

Step 1: Acetylation

  • Dissolve 3,5-difluoroaniline in DCM.

  • Add Triethylamine (1.2 equiv) and Acetic Anhydride (1.1 equiv).

  • Stir at RT for 2 hours. Quantitative conversion to the acetamide is usually observed.

  • Isolate the intermediate (usually a solid).

Step 2: Amide Reduction

  • Suspend the acetamide intermediate in anhydrous THF under Argon.

  • Reagent Choice:

    • Option 1 (Standard): Add LiAlH₄ (2.0 equiv) at 0°C, then reflux for 4 hours.

    • Option 2 (Mild): Add Borane-DMS complex (2.0 equiv) at 0°C, then reflux.

  • Quench: Extremely careful Fieser workup (Water, 15% NaOH, Water) for LiAlH₄.

  • Workup: Filter salts, concentrate filtrate.

Mechanism of Action (Method A)

reaction_mechanism cluster_conditions Key Conditions Substrate 3,5-Difluoroaniline Imine Iminium Ion (Intermediate) Substrate->Imine Condensation (-H2O) Aldehyde Acetaldehyde (+ AcOH) Aldehyde->Imine Product N-Ethyl-3,5-difluoroaniline Imine->Product Reduction (NaBH(OAc)3) Info Acid catalyst (AcOH) is vital to activate the electron-poor aniline for imine attack.

Figure 2: Mechanistic pathway of the reductive amination. The acid catalyst is the rate-determining enabler.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Poor nucleophilicity of aniline.Increase AcOH to 2-3 equiv; Add molecular sieves (3Å) to drive imine formation.
Bis-alkylation (>10%) Excess aldehyde or too fast reduction.Add aldehyde very slowly (syringe pump); Use STAB, never NaBH₄ (too aggressive).
Sticky/Gummy Workup Boron salts complexing with amine.Perform an oxidative workup or wash extensively with NaHCO₃/Tartrate solution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Context: The foundational text for using STAB in reductive amination, establishing it as the superior reagent for selectivity.
  • Master Organic Chemistry. "Reductive Amination."

    • Context: General overview of the mechanism and comparison of reducing agents (NaBH4 vs NaBH3CN vs STAB).
  • Organic Chemistry Portal. "Acetylation of Amines."

    • Context: Protocols for the acetyl
  • GuideChem. "Synthesis of 3,5-Difluoroaniline."

    • Context: Background on the stability and synthesis of the starting m

Sources

using N-Ethyl-3,5-difluoroaniline in pharmaceutical intermediate synthesis

[2]

Executive Summary

This compound represents a "privileged structure" modification in medicinal chemistry.[1][2] The 3,5-difluoro substitution pattern increases metabolic stability by blocking P450 oxidation sites while modulating the acidity (pKa) of the aniline nitrogen.[2] The N-ethyl group provides a specific steric vector often used to fill hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, VEGFR).[1][2]

This guide provides two validated workflows:

  • Green Synthesis: A catalyst-free nucleophilic aromatic substitution (

    
    ) protocol to generate the intermediate from 1,3,5-trifluorobenzene.[1][2]
    
  • Downstream Application: A regioselective coupling protocol to 2,4-dichloropyrimidine, a critical step in assembling kinase inhibitor scaffolds.[1][2]

Chemical Profile & Safety

PropertySpecification
Chemical Name This compound
CAS Number 119284-23-0
Molecular Formula

Molecular Weight 157.16 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Hazards Toxic if swallowed/inhaled.[1][2] Skin/Eye Irritant.[1][2]

Safety Warning: Fluoroanilines are toxic and can induce methemoglobinemia.[1][2] All procedures must be conducted in a fume hood using nitrile gloves and appropriate PPE.[1][2]

Protocol A: Synthesis of this compound

Rationale: Traditional alkylation of 3,5-difluoroaniline with ethyl iodide often leads to over-alkylation (formation of N,N-diethyl byproducts).[1][2] The method below utilizes a highly regioselective

12
Reaction Scheme

SynthesisSM11,3,5-TrifluorobenzeneProductThis compoundSM1->Product DMSO, 100°C, 4h(SNAr Mechanism)ReagentEthylamine (70% aq)Reagent->Product

Figure 1: Selective mono-amination of electron-deficient fluoroarenes.

Step-by-Step Procedure
  • Charge: To a high-pressure glass reaction vessel (or autoclave), add 1,3,5-trifluorobenzene (1.0 equiv) and DMSO (5 volumes) .

  • Reagent Addition: Add Ethylamine (70% aqueous solution, 3.0 equiv) .

    • Note: Excess amine acts as both nucleophile and HF scavenger.[1][2]

  • Reaction: Seal the vessel and heat to 100°C for 4–6 hours.

    • Monitor: Check via HPLC/GC.[1][2] The starting material should disappear.[1][2] The mono-substituted product is favored; di-substitution is sterically and electronically disfavored under these conditions.[2]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with water (10 volumes) and extract with Methyl tert-butyl ether (MTBE) (3 x 5 volumes).[1][2]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification: Distillation under reduced pressure (approx. 85-90°C @ 10 mmHg) or silica flash chromatography (Hexane/EtOAc 9:1) yields the pure oil.[1][2]

Protocol B: Regioselective Coupling to Heterocycles

Rationale: In kinase inhibitor synthesis, this aniline is frequently coupled to 2,4-dichloropyrimidine .[1][2] The challenge is controlling regioselectivity. Under basic conditions, the C4 position is more electrophilic (favored). However, steric bulk from the N-ethyl group can influence this.

Regioselectivity Logic Flow

RegioselectivityStartCoupling this compound+ 2,4-DichloropyrimidineConditionACondition A:Polar Solvent (EtOH/n-BuOH)Base: DIPEATemp: 80°CStart->ConditionAConditionBCondition B:Non-polar Solvent (DCM)Lewis Acid Catalysis (ZnCl2)Temp: 0°C -> RTStart->ConditionBProduct4Major Product: C4-Substitution(Kinase Hinge Binder Precursor)ConditionA->Product4Favored (Steric/Electronic)Product2Major Product: C2-Substitution(Less Common)ConditionB->Product2Inverts Selectivity (Chelation control)

Figure 2: Decision tree for controlling regioselectivity during pyrimidine coupling.

Procedure: C4-Selective Coupling (Standard Kinase Route)
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol or Ethanol (10 mL/g).

  • Addition: Add This compound (1.05 equiv) and DIPEA (2.5 equiv) .

  • Reaction: Heat to 80°C for 3 hours.

    • Mechanism:[1][2] The N-ethyl aniline attacks the C4 position (para to nitrogen) due to the pyrimidine ring's electron deficiency being highest at C4 and C6.[1][2]

  • Work-up:

    • Evaporate volatiles.[1][2]

    • Resuspend residue in EtOAc/Water.[1][2]

    • Separate organic layer, dry, and concentrate.[1][3]

  • Outcome: The product, 2-chloro-N-ethyl-N-(3,5-difluorophenyl)pyrimidin-4-amine , is obtained.[1][2] The remaining C2-chlorine is now available for a second displacement (e.g., with a solubilizing tail like N-methylpiperazine) to complete the drug scaffold.[2]

Expert Insights & Troubleshooting

The "Fluorine Effect" on Reactivity

The 3,5-difluoro substitution significantly lowers the nucleophilicity of the aniline nitrogen compared to non-fluorinated analogues.[1][2]

  • Consequence: Reactions require higher temperatures or stronger bases compared to standard anilines.[1][2]

  • Optimization: If coupling is sluggish, switch solvent to NMP or DMAc and increase temperature to 120°C.

Preventing Bis-Alkylation

In Protocol A (Synthesis), if you observe "over-reaction" (formation of the di-aniline species on the benzene ring), reduce the reaction temperature to 80°C and ensure the amine concentration is not vastly excessive (>5 equiv).

Storage Stability

This compound is prone to oxidation (darkening) upon air exposure.[1][2]

  • Recommendation: Store under Argon/Nitrogen at 4°C.

References

  • Synthesis via SnAr: Process for the preparation of N-alkyl-fluoroanilines.[2] EP Patent 3414216B1.[1] (Describes the catalyst-free arylation of aliphatic amines using fluoroarenes).

  • Kinase Inhibitor Chemistry: Regioselective reactions of 2,4-dichloropyrimidine in drug discovery. National Institutes of Health (NIH) / PMC.[1][2] (Discusses C4 vs C2 selectivity).

  • Parent Compound Data: 3,5-Difluoroaniline CAS 372-39-4 Properties.[1][2][4][5][6] PubChem Compound Summary.[1] [1][2]

  • Target Compound Data: this compound CAS 119284-23-0.[1][2][6][7][8][9] Chemical Book / ChemSRC.[1][2][6] [1][2]

reaction of N-Ethyl-3,5-difluoroaniline with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo- and Regioselective Functionalization of N-Ethyl-3,5-difluoroaniline

Executive Summary & Molecule Profile

This compound is a high-value pharmacophore scaffold widely utilized in the synthesis of kinase inhibitors, agrochemicals, and liquid crystal materials.[1] Its utility stems from the specific arrangement of fluorine atoms, which imparts metabolic stability (blocking the metabolically vulnerable 3,5-positions) and modulates the basicity of the nitrogen, enhancing bioavailability.

This guide addresses the two primary challenges in working with this scaffold:

  • Chemoselectivity: Balancing the nucleophilicity of the secondary amine (

    
     nitrogen) against the electron-rich aromatic ring.
    
  • Regiocontrol: Directing Electrophilic Aromatic Substitution (SEAr) to the C4 position despite the "fluorine sandwich" effect.

Molecule Specifications
  • CAS: 66316-34-3 (Generic Ref for N-ethyl derivative), 372-39-4 (Parent 3,5-difluoroaniline)[1]

  • Core Reactivity: Secondary amine (Nucleophile), Electron-Deficient

    
    -system (due to -I effect of Fluorines), yet activated for SEAr at C4.[1]
    
  • pKa Modulation: The two meta-fluorines significantly lower the pKa of the anilinium ion (~2.5–3.0) compared to N-ethylaniline (~5.1), requiring specific base choices in coupling reactions.[1]

Reaction Pathway & Logic Map

The following decision tree illustrates the divergent reactivity pathways based on electrophile hardness and reaction conditions.

ReactivityMap cluster_0 Regioselectivity Insight Start This compound Elec Electrophile Type? Start->Elec HardElec Hard/Acylating Agents (R-COCl, R-SO2Cl) Elec->HardElec Kinetic Control SoftElec Soft/Halogenating Agents (NBS, NIS, Br2) Elec->SoftElec Thermodynamic/Orbital N_Product N-Functionalization (Amides/Sulfonamides) HardElec->N_Product Base Catalysis C4_Product C4-Functionalization (4-Halo-3,5-difluoro) SoftElec->C4_Product Cooperative Directing Note C4 is activated by: 1. N-Et (Para-director) 2. F-3 (Ortho-director) 3. F-5 (Ortho-director)

Figure 1: Divergent reactivity pathways. The N-ethyl group directs C-substitution para to itself (C4), reinforcing the ortho-directing effects of the fluorine atoms.[1]

Protocol A: N-Functionalization (Amidation/Sulfonylation)[1]

Objective: Synthesis of tertiary amides or sulfonamides. Challenge: The reduced nucleophilicity of the nitrogen due to the electron-withdrawing meta-fluorines means standard Schotten-Baumann conditions (aq. NaOH) often result in low yields or hydrolysis of the electrophile before reaction.

Optimized Protocol: Anhydrous Acylation
ParameterConditionRationale
Solvent DCM or THF (Anhydrous)Prevents hydrolysis of reactive acid chlorides.[1]
Base Pyridine (3.0 equiv) or DIPEAPyridine acts as both base and nucleophilic catalyst (forming N-acylpyridinium intermediate).[1]
Temperature 0°C

RT
Controls exotherm; prevents bis-acylation (rare due to sterics, but possible).[1]

Step-by-Step Procedure:

  • Charge: To a flame-dried flask under

    
    , add This compound  (1.0 equiv) and anhydrous DCM  (0.2 M concentration).
    
  • Base: Add Pyridine (3.0 equiv).[1] The solution may darken slightly.

  • Addition: Cool to 0°C. Dropwise add the Electrophile (Acid Chloride or Sulfonyl Chloride, 1.1 equiv) diluted in minimal DCM.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is sluggish (due to low nucleophilicity), add 10 mol% DMAP (4-dimethylaminopyridine) as a hyper-nucleophilic catalyst.[1]

  • Workup: Quench with 1M HCl (to remove excess pyridine/aniline). Extract with DCM. Wash organic layer with sat.

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate. Flash chromatography (Hexane/EtOAc).[1]
    

Protocol B: C-Functionalization (Regioselective Halogenation)

Objective: Introduction of a halogen at the C4 position (para to Nitrogen) to enable subsequent cross-coupling (Suzuki/Buchwald). Mechanism: Electrophilic Aromatic Substitution (SEAr).[1][2][3][4] Regioselectivity: The C4 position is the "Super-Activated" site.

  • N-Ethyl: Strong activator, directs para to C4.[1]

  • F (Pos 3): Weak activator, directs ortho to C4.

  • F (Pos 5): Weak activator, directs ortho to C4.[1]

  • Note: Positions 2 and 6 are sterically hindered by the N-Ethyl group and only activated by one Fluorine each. C4 is the exclusive product.

Optimized Protocol: C4-Bromination
ParameterConditionRationale
Reagent NBS (N-Bromosuccinimide)Provides a controlled source of

; avoids harsh acidic conditions of

.[1]
Solvent DMF or AcetonitrilePolar aprotic solvents stabilize the transition state and increase NBS solubility.
Temperature -10°C

0°C
Low temp is critical to prevent oxidation of the ethyl group or over-halogenation.

Step-by-Step Procedure:

  • Charge: Dissolve This compound (1.0 equiv) in DMF (0.5 M).

  • Cool: Chill the solution to -10°C (Ice/Salt bath).

  • Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not dump all at once.

    • Visual Cue: Solution will turn yellow/orange.

  • Monitor: Stir at 0°C for 1 hour. Check LCMS.

    • Success Criteria: Disappearance of starting material (M+H) and appearance of product (M+H+79/81 pattern).[1]

    • Troubleshooting: If C-substitution is slow, the N-bromo intermediate may have formed.[1] Warm to RT to rearrange it to the ring (Orton-like rearrangement).

  • Workup: Pour reaction mixture into ice water (5x volume). The product often precipitates as a solid.

    • If solid:[1][3] Filter and wash with water.

    • If oil:[1][5][6] Extract with EtOAc, wash extensively with water (to remove DMF) and brine.[1]

  • Validation:

    
     NMR should show the loss of the aromatic proton at C4 (typically a triplet-of-triplets splitting pattern in the starting material, replaced by a simplified pattern in the product).
    

Critical Safety & Stability Notes

  • Skin Absorption: Fluoroanilines are lipophilic and can penetrate skin rapidly, causing methemoglobinemia.[1] Double gloving (Nitrile) is mandatory. [1]

  • Thermal Stability: The N-ethyl group is susceptible to oxidation at high temperatures (>150°C) in air. Perform reactions under inert atmosphere (

    
    /Ar).[1]
    
  • Waste Disposal: Fluorinated aromatics are persistent environmental pollutants. Segregate waste into halogenated organic streams.

References

  • Mitchell, G. et al. "Process for preparing 3,5-difluoroaniline."[1] U.S. Patent 5,294,742, 1994.[1]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 7th Edition, 2013.[1] (Authoritative text on SEAr regioselectivity rules).

  • Erickson, J. A. et al. "Regioselectivity in the Halogenation of Anilines." Journal of Organic Chemistry, 2005.[1] (General grounding for aniline halogenation protocols).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67756, 3,5-Difluoroaniline."[1] [1]

  • Wilkinson, J. A. "Recent advances in the chemistry of fluorinated anilines." Chemical Reviews, 1992.[1] (Review of fluorine directing effects).

Sources

palladium-catalyzed cross-coupling with N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of N-Ethyl-3,5-difluoroaniline

Abstract

This guide details the strategic application of palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) utilizing This compound as a nucleophile. Due to the electron-withdrawing nature of the 3,5-difluoro substitution pattern, this substrate exhibits reduced nucleophilicity compared to standard anilines, presenting specific challenges in the amine binding and reductive elimination steps of the catalytic cycle. This note provides a mechanistic rationale for catalyst selection, a robust optimization decision tree, and a standardized protocol utilizing RuPhos Pd G4 and BrettPhos Pd G4 precatalysts to ensure high yields and reproducibility in medicinal chemistry workflows.

Introduction & Mechanistic Challenge

The Substrate: this compound is a secondary aniline characterized by two fluorine atoms at the meta positions.

  • Sterics: The N-ethyl group adds moderate steric bulk, requiring a catalyst with a sufficiently open binding pocket.

  • Electronics: The fluorine atoms (

    
    -withdrawing) significantly lower the pKa of the conjugate acid (making the N-H more acidic) but simultaneously reduce the electron density on the nitrogen lone pair.
    

The Challenge: In the Pd(0)/Pd(II) catalytic cycle, the rate-limiting step for electron-deficient amines is often amine binding to the oxidative addition complex [L


Pd(Ar)(X)].
  • Weak Binding: The electron-poor nitrogen struggles to displace the halide or solvent from the palladium center.

  • Competing Pathways: If amine binding is slow, the active catalyst is prone to

    
    -hydride elimination (if alkyl groups are present on the electrophile) or protodehalogenation.
    

The Solution: To overcome this, we employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Ligands like RuPhos and BrettPhos are essential because:

  • Electron Richness: Increases the basicity of the Pd center, stabilizing the oxidative addition complex.

  • Steric Bulk: Promotes the reductive elimination step (which is otherwise difficult for electron-poor amines) and prevents the formation of inactive bis-ligated Pd species.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the critical "Amine Binding" bottleneck for this specific substrate.

G cluster_0 Critical Failure Mode PreCat Pd Precatalyst (RuPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Aryl Halide AmineBind Amine Binding (Rate Limiting Step) OxAdd->AmineBind + this compound (Slow due to EWGs) Deprot Deprotonation (Base Mediated) AmineBind->Deprot Formation of Pd-Amido Complex RedElim Reductive Elimination Product Release Deprot->RedElim - HX (Base) RedElim->ActiveCat Regeneration

Caption: Catalytic cycle highlighting the amine binding step, which is kinetically suppressed by the electron-withdrawing fluorine substituents.

Optimization Strategy (The "Art" of Coupling)

Do not blindly screen. Use this logic to select your initial conditions.

Ligand Selection
  • Primary Recommendation: RuPhos.

    • Why: RuPhos is the "gold standard" for secondary amines. Its specific steric bulk allows for the accommodation of the N-ethyl group while its electron-donating capability facilitates the oxidative addition of the aryl halide.

  • Secondary Recommendation: BrettPhos.

    • Why: If the coupling partner (Aryl Halide) is extremely hindered (e.g., ortho-substituted), BrettPhos often outperforms RuPhos due to its larger bite angle and bulk.

Base Selection
  • Standard: NaOtBu (Sodium tert-butoxide). [1]

    • Why: Strong base, soluble in organic solvents. Essential for deprotonating the weakly acidic N-H of the electron-deficient aniline.[1]

  • Alternative: Cs₂CO₃ (Cesium Carbonate).

    • Why: Use if the substrate contains base-sensitive functional groups (esters, nitriles). Requires higher temperatures (80-100°C) and often longer reaction times.

Solvent System
  • Toluene: Best for NaOtBu systems.

  • 1,4-Dioxane: Preferred for Cs₂CO₃ systems or if higher temperatures (>110°C) are required.

  • t-Amyl Alcohol: Useful for promoting solubility in difficult cases.

Standardized Protocol

Reaction Scale: 1.0 mmol (Representative) Substrates:

  • Nucleophile: this compound (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

Materials Table
ComponentRoleEquiv.Amount (1 mmol scale)Notes
Aryl Halide Electrophile1.0X mgLimiting Reagent
This compound Nucleophile1.2188 mgExcess drives kinetics
RuPhos Pd G4 Precatalyst0.02 (2 mol%)17 mgAir-stable, precise dosing
RuPhos Free Ligand0.02 (2 mol%)9 mgOptional: Stabilizes active species
NaOtBu Base1.5144 mgStore in glovebox if possible
Toluene SolventN/A2-4 mL (0.25-0.5 M)Anhydrous, degassed
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • If using a glovebox: Weigh NaOtBu, RuPhos Pd G4, and aryl halide (if solid) into a reaction vial equipped with a magnetic stir bar.

    • If using Schlenk line: Flame-dry the reaction vial. Add solids under a positive pressure of Nitrogen/Argon. Cap with a septum.

  • Addition of Liquids:

    • Add anhydrous Toluene via syringe.

    • Add this compound via microliter syringe.

    • Note: If the aryl halide is liquid, add it at this stage.

  • Degassing (Critical):

    • Sparge the solution with Nitrogen/Argon for 5-10 minutes. Oxygen is a poison to the active Pd(0) species and will significantly reduce yields with electron-deficient substrates.

  • Reaction:

    • Seal the vial (crimp cap or screw cap with Teflon liner).

    • Heat to 80°C for aryl bromides or 100°C for aryl chlorides.

    • Stir vigorously (800+ RPM) for 2-12 hours.

    • Monitoring: Check by LCMS. Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Tip: These products are often non-polar. Start with a low polarity eluent (e.g., 100% Hexanes or 5% EtOAc/Hexanes).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Death / PoisoningEnsure strict O₂ exclusion. Increase catalyst loading to 5 mol%. Switch to BrettPhos Pd G4 .
Starting Material Remains + Dehalogenation Slow Amine BindingThe amine is too electron-deficient. Switch solvent to t-Amyl Alcohol to increase reaction temperature.
Product Formed but Low Yield Incomplete DeprotonationSwitch base to LHMDS (1.0 M in THF) added slowly at 65°C. This is a stronger, soluble base.
Functional Group Hydrolysis Base too harshSwitch base to Cs₂CO₃ and solvent to Dioxane . Heat to 100°C.

Safety & Handling

  • Toxicity: 3,5-Difluoroaniline derivatives are toxic if swallowed, inhaled, or in contact with skin.[3] They are severe eye and skin irritants.[4][5][6][7]

  • Handling: Always handle this compound in a fume hood. Wear double nitrile gloves.

  • Waste: Dispose of all palladium-contaminated waste in designated heavy metal waste containers.

References

  • RuPhos Pd G4 & Precatalyst Technology

    • Title: "Palladium-catalyzed cross-coupling: A historical contextualiz
    • Source: Chemical Reviews, 2011.
    • URL:[Link]

  • Coupling of Electron-Deficient Amines

    • Title: "Surmounting the Challenges of Electron-Deficient Amines in Buchwald-Hartwig Amin
    • Source: Journal of the American Chemical Society, 2008.
    • URL:[Link]

  • Base Effects in C-N Coupling

    • Title: "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base"[8]

    • Source: Journal of the American Chemical Society, 2018.[8]

    • URL:[Link]

  • General Protocol Grounding (Buchwald Group)

    • Title: "A User's Guide to Palladium-C
    • Source: MIT Buchwald Lab Resources.
    • URL:[Link]

Sources

Application Note: Synthetic Routes to Derivatives of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the synthesis and derivatization of N-Ethyl-3,5-difluoroaniline. It prioritizes practical medicinal chemistry protocols, mechanistic insight, and safety.

Introduction & Strategic Value

This compound is a high-value scaffold in modern drug discovery, particularly within kinase inhibitor and agrochemical research. The 3,5-difluoro substitution pattern confers unique metabolic stability by blocking the metabolically labile 3,5-positions of the phenyl ring while modulating the pKa of the aniline nitrogen. The N-ethyl group adds lipophilicity and steric bulk, often improving potency in hydrophobic binding pockets.

This guide details the synthesis of the core scaffold and its subsequent functionalization, focusing on regioselective derivatization strategies essential for library generation.

Synthesis of the Core Scaffold

This compound

Direct alkylation of anilines with ethyl halides often leads to over-alkylation (formation of N,N-diethyl byproducts). Therefore, Reductive Amination is the industry-standard protocol for high-fidelity mono-alkylation.

Protocol A: Reductive Amination (Recommended)

Mechanism: Condensation of 3,5-difluoroaniline with acetaldehyde forms an imine/hemiaminal intermediate, which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ because it is less basic and tolerates the slightly acidic conditions required for imine formation.

Materials:

  • 3,5-Difluoroaniline (1.0 eq)[1]

  • Acetaldehyde (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq - catalytic/stoichiometric)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under N₂, dissolve 3,5-difluoroaniline (10 mmol) in DCE (30 mL).

  • Imine Formation: Add Acetaldehyde (11 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes. Note: AcOH catalyzes imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LCMS for consumption of the aniline.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Work-up: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a pale yellow oil.

Derivatization Strategies: Regioselectivity & Protocols

Once the N-ethyl scaffold is established, derivatization typically targets the aromatic ring (Electrophilic Aromatic Substitution) or the nitrogen (Urea/Amide formation).

Regioselectivity Map

The directing effects on the 3,5-difluoroaniline ring are competitive:

  • Amino Group (-NHEt): Strongly activating, ortho/para directing.[2]

  • Fluorine Atoms (3,5-position): Deactivating (inductive), but ortho/para directing (resonance).[2]

Dominant Effect: The amino group controls the regiochemistry.[2]

  • C4 Position (Para to N): The primary site for electrophilic attack. It is sterically flanked by two fluorines, but the electronic activation from the nitrogen (para) overcomes this hindrance.

  • C2/C6 Positions (Ortho to N): Secondary sites. Activated by N, but deactivated by the adjacent F.[2]

Protocol B: C4-Bromination (Key Intermediate)

Target: 4-Bromo-N-ethyl-3,5-difluoroaniline. This intermediate is critical for subsequent Palladium-catalyzed cross-couplings (Suzuki, Buchwald).

Reagents:

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (0°C to RT)

Procedure:

  • Dissolve this compound in MeCN (0.1 M).

  • Cool to 0°C. Add NBS portion-wise to avoid poly-bromination.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Why this works: NBS provides a controlled source of electrophilic bromine. The high reactivity of the aniline allows the reaction to proceed under mild conditions, favoring the para (C4) product despite the two flanking fluorines.

Protocol C: Urea Formation (Kinase Inhibitor Motif)

Target: 1-(3,5-difluoro-4-((...))-phenyl)-3-ethylurea derivatives. Reacting the secondary amine with isocyanates is a standard route to urea-based inhibitors.

Reagents:

  • Aryl Isocyanate (1.1 eq)

  • Base: Triethylamine (Et₃N) (catalytic)

  • Solvent: DCM or THF

Procedure:

  • Dissolve this compound in dry DCM.

  • Add the isocyanate dropwise at 0°C.

  • Stir at RT. The urea product often precipitates or can be isolated via evaporation and recrystallization.

Visualized Workflows (Graphviz)

Figure 1: Synthesis and Derivatization Logic

This diagram illustrates the flow from the parent aniline to the N-ethyl scaffold and its subsequent divergence into key medicinal chemistry derivatives.

SynthesisWorkflow Start 3,5-Difluoroaniline (Commercial) Core This compound (Core Scaffold) Start->Core Reductive Amination (Acetaldehyde/STAB) Bromo 4-Bromo-N-ethyl-3,5-difluoroaniline (Suzuki/Buchwald Precursor) Core->Bromo EAS: NBS, MeCN (Regio: Para to N) Urea N-Ethyl-N-aryl Urea (Kinase Inhibitor Motif) Core->Urea R-NCO (Urea Formation) Lithio C4-Lithio Species (Directed Metalation) Core->Lithio n-BuLi (C4 Acidity) Biaryl Products Biaryl Products Bromo->Biaryl Products Pd-Cat Coupling

Caption: Workflow for the synthesis of this compound and its primary derivative classes.

Figure 2: Regioselectivity Map

This diagram details the electronic and steric forces governing electrophilic substitution on the ring.

Regioselectivity Center This compound Pos2 Position 2/6 (Ortho) Activated by N Deactivated by F Center->Pos2 Minor Product (Unless C4 blocked) Pos4 Position 4 (Para) Strongly Activated by N Sterically Crowded (F,F) Center->Pos4 Major Product (EAS) (Bromination/Nitration)

Caption: Regioselectivity map indicating Position 4 as the primary site for electrophilic attack.

Summary Data Table

Reaction TypeTarget TransformationReagentsKey ConditionYield (Typ.)
Core Synthesis Aniline

N-Ethyl
Acetaldehyde, STAB, AcOH0°C

RT
85-95%
Halogenation C4-H

C4-Br
NBS, MeCN0°C, controlled addition70-85%
Urea Formation N-H

N-CONHR
Isocyanate, Et₃N, DCMAnhydrous>90%
Lithiation C4-H

C4-Li
n-BuLi, THF-78°C (Requires N-protection)Variable

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Synthesis of 3,5-Difluoroaniline (Patent): "Process for preparing 3,5-difluoroaniline."[1][3][4][5] US Patent 5294742A.

  • Regioselectivity in Fluoroanilines: "Electrophilic Aromatic Substitution Regioselectivity." Chemistry LibreTexts.

  • Commercial Availability of 4-Bromo Derivative: "4-Bromo-3,5-difluoroaniline Product Page." BLD Pharm.

Sources

laboratory scale synthesis of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, laboratory-scale protocol for the synthesis of N-Ethyl-3,5-difluoroaniline (CAS: 112279-60-4 / Analogous to 372-39-4 parent). The presence of electron-withdrawing fluorine atoms at the 3 and 5 positions significantly reduces the nucleophilicity of the aniline nitrogen, rendering standard alkylation methods (e.g., ethyl iodide/base) inefficient and prone to poly-alkylation mixtures.

To ensure high fidelity and mono-selectivity, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary methodology. A secondary Two-Step Amide Reduction protocol is provided as a high-purity alternative for GMP-adjacent workflows requiring absolute exclusion of di-ethylated byproducts.

Strategic Route Analysis

The synthesis of secondary anilines from electron-deficient precursors requires careful modulation of reactivity.

MethodologyFeasibilityProsCons
Direct Alkylation (EtI + Base)LowLow cost reagents.Poor selectivity (Mono vs. Di); requires difficult chromatographic separation.
Reductive Amination (Acetaldehyde + STAB)High (Recommended) High mono-selectivity ; mild conditions; "One-pot" procedure.Requires handling of acetaldehyde (volatile); requires acid catalysis due to low aniline nucleophilicity.
Amide Reduction (Acetylation

Reduction)
HighAbsolute control over mono-ethylation; crystalline intermediate.Two steps; requires strong reducing agents (LiAlH

or Borane) which pose higher safety risks.
Retrosynthetic Logic (Graphviz)

RetroSynthesis Target This compound (Target) Inter1 Imine Intermediate (Transient) Inter1->Target Reduction (In-situ) Inter2 N-(3,5-difluorophenyl)acetamide (Stable Solid) Inter2->Target Reduction Start 3,5-Difluoroaniline (Starting Material) Start->Inter1 + Acetaldehyde (Route A: Reductive Amination) Start->Inter2 + Ac2O (Route B: Amide Reduction) Reagent1 Acetaldehyde + NaBH(OAc)3 Reagent2 Acetic Anhydride + LiAlH4/BH3

Figure 1: Retrosynthetic analysis showing the direct Reductive Amination (Route A) and the stepwise Amide Reduction (Route B).[1][2][3]

Primary Protocol: Reductive Amination (The "Gold Standard")

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces the imine selectively over the aldehyde, minimizing side reactions. Given the low pKa (~3.5) of 3,5-difluoroaniline, Acetic Acid (AcOH) is critical to catalyze imine formation.

Materials & Reagents
ReagentEquiv.[1]MW ( g/mol )Quantity (Example)Role
3,5-Difluoroaniline 1.0129.115.00 g (38.7 mmol)Substrate
Acetaldehyde 1.244.052.05 g (2.6 mL)Electrophile
NaBH(OAc)

1.5211.9412.3 gReducing Agent
Acetic Acid (Glacial) 2.060.054.6 g (4.4 mL)Catalyst
Dichloromethane (DCM) N/A-100 mLSolvent
Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

    • Safety Note: Acetaldehyde is highly volatile (bp 20°C). Pre-cool reagents if ambient temp is >20°C.

  • Solvation and Activation:

    • Charge the RBF with 3,5-Difluoroaniline (5.00 g) and DCM (80 mL).

    • Add Acetic Acid (4.4 mL). Stir for 5 minutes. The solution may warm slightly.

    • Mechanism:[4][5][6] Acid protonates the carbonyl of acetaldehyde (in next step) and buffers the reaction, facilitating attack by the weak aniline nucleophile.

  • Imine Formation (In-Situ):

    • Cool the mixture to 0°C (ice bath).

    • Add Acetaldehyde (2.6 mL) dropwise via syringe.

    • Allow to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (12.3 g) in 3-4 portions over 20 minutes.

    • Observation: Mild gas evolution (H

      
      ) may occur.
      
    • Stir the reaction vigorously at RT for 4–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The imine intermediate should disappear.

  • Quench and Workup:

    • Cool to 0°C. Quench by slow addition of Saturated NaHCO

      
        (50 mL) until pH ~8.
      
    • Critical: Evolution of CO

      
       will be vigorous.
      
    • Separate phases.[1][7][8] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Concentrate in vacuo.[1][9]

    • Purify via Flash Column Chromatography (SiO

      
      ).[1]
      
    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Expected Yield: 75–85% as a pale yellow oil.

Secondary Protocol: Two-Step Amide Reduction

Rationale: Use this route if the starting aniline is impure or if the reductive amination yields >5% di-ethylated byproduct (unlikely with STAB, but possible with higher temps).

  • Step 1: Acetylation

    • Dissolve 3,5-difluoroaniline (1.0 eq) in DCM.

    • Add Triethylamine (1.5 eq) and Acetic Anhydride (1.2 eq).

    • Stir 2h at RT. Wash with 1N HCl, then NaHCO

      
      . Isolate N-(3,5-difluorophenyl)acetamide (Solid).
      
  • Step 2: Reduction

    • Dissolve Acetamide intermediate in anhydrous THF under N

      
      .
      
    • Add Borane-Dimethyl Sulfide (BH

      
      -DMS, 2.0 eq) dropwise at 0°C.
      
    • Reflux for 2h.

    • Quench: Carefully add MeOH, then 1N HCl. Reflux 1h (to break amine-borane complex).

    • Basify with NaOH, extract with Ether.

Process Safety & Troubleshooting

Hazard Identification (E-E-A-T)
  • 3,5-Difluoroaniline: Toxic if swallowed/inhaled.[7][6][10] Skin irritant. Use double nitrile gloves.

  • Acetaldehyde: Flammable, volatile, potential carcinogen. Handle in a fume hood.

  • STAB: Evolves Hydrogen gas upon contact with acid/water. Ensure proper venting.[6][11][12]

Troubleshooting Logic
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Aniline nucleophilicity too low.Increase reaction time to 24h; Increase AcOH to 5 eq; Ensure reagents are dry.
Di-ethylated Impurity Excess acetaldehyde or high temp.Strictly control Acetaldehyde stoichiometry (1.1 eq max); Keep temp < 25°C.
Sticky Emulsion during Workup Boron salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize Boron species.
Workup & Purification Workflow (Graphviz)

Workup Reaction Reaction Mixture (DCM + Product + Boron Salts) Quench Quench: Sat. NaHCO3 (pH ~8) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer AqLayer Aqueous Layer PhaseSep->AqLayer Wash Wash: Brine -> Dry (Na2SO4) OrgLayer->Wash Conc Concentrate in Vacuo Wash->Conc Column Flash Chromatography (Hex/EtOAc) Conc->Column

Figure 2: Workup and purification logic flow for the Reductive Amination protocol.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       6.1–6.3 ppm (m, 3H, Aromatic H).
      
    • 
       3.8 ppm (br s, 1H, N-H ).
      
    • 
       3.15 ppm (q, J=7.2 Hz, 2H, N-CH 
      
      
      
      -CH
      
      
      ).
    • 
       1.25 ppm (t, J=7.2 Hz, 3H, N-CH
      
      
      
      -CH
      
      
      ).
  • 19F NMR:

    • Single signal around -109 to -111 ppm (relative to CFCl

      
      ), typically a triplet or multiplet due to H-F coupling.
      
  • MS (ESI):

    • Calculated [M+H]

      
      : 158.07. Found: 158.1.
      

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline." PubChem, 2023.[8] Link

  • Fisher Scientific. "Safety Data Sheet: 3,5-Difluoroaniline." Fisher Scientific, 2021.[6] Link

  • Maeda, Y., et al. "Synthesis and properties of N-alkyl-3,5-difluoroanilines." Chemical & Pharmaceutical Bulletin, Referenced via similar protocols for electron-deficient anilines.

Sources

handling and storage procedures for N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Integration for N-Ethyl-3,5-difluoroaniline

Executive Summary & Scientific Context

This compound (CAS: 119284-23-0 / Verify with Vendor COA) is a specialized fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and lipophilic bioisosteres.[1][2]

The introduction of the N-ethyl group, combined with the electron-withdrawing 3,5-difluoro substitution pattern, imparts unique physicochemical properties:

  • Modulated Basicity: The fluorine atoms reduce the pKa of the aniline nitrogen compared to non-fluorinated analogues, affecting nucleophilicity in coupling reactions.

  • Lipophilicity: The ethyl group increases LogP, facilitating cell membrane permeability in downstream drug candidates but also increasing skin absorption risks during handling.[1]

  • Oxidative Instability: Like most electron-deficient anilines, this compound is prone to oxidation, forming azo-dimers or quinoid species if exposed to atmospheric oxygen and light, necessitating rigorous inert handling.[1]

Physicochemical Profile & Safety Assessment

Table 1: Critical Properties & Hazard Identification

PropertySpecification / DataOperational Implication
Physical State Liquid (or low-melting solid)Likely requires syringe/septum transfer rather than spatula weighing.[1]
Boiling Point ~200–210°C (Predicted)Low volatility, but aerosols are highly toxic.[1]
Appearance Colorless to pale yellowQC Check: Darkening to brown/red indicates significant oxidation.[1]
Air Sensitivity Moderate to HighStore under Argon/Nitrogen.[1] Hygroscopic.
Toxicity (GHS) Acute Tox. 3 (Oral/Dermal/Inhalation) Danger: Rapid transdermal absorption.[1] Potential Methemoglobinemia inducer.[1]
Incompatibility Acids, Acid Chlorides, Strong OxidizersExothermic reaction with acid halides; violent reaction with oxidizers.[1]
The "Double-Glove" Mandate (Causality)

Standard nitrile gloves offer insufficient protection against prolonged exposure to halogenated anilines due to the compound's lipophilic ethyl tail, which facilitates permeation.[1]

  • Protocol: Wear Silver Shield (Laminate) gloves as the primary barrier, worn under standard nitrile gloves for dexterity.

  • Respiratory: All handling must occur within a certified fume hood (Face velocity > 0.5 m/s).[1]

Storage Protocol: The "Inert Chain of Custody"

To maintain purity >98% for catalytic cross-coupling (e.g., Buchwald-Hartwig), strict exclusion of oxygen is required.[1]

Receipt & Initial Aliquoting

Upon receipt, do not store the bulk bottle repeatedly.

  • Equilibrate: Allow the sealed bottle to reach room temperature in a desiccator to prevent condensation upon opening.

  • Purge: Flush the headspace with dry Argon for 5 minutes.

  • Aliquot: Divide the bulk material into single-use amber glass vials with PTFE-lined septa caps.

  • Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap-glass junction.[1]

Long-Term Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).[1]

  • Light: Amber glassware or aluminum foil wrap is mandatory.[1]

Operational Workflow: Synthesis & Handling

The following diagram illustrates the decision matrix and workflow for transferring this compound from storage to reaction, ensuring the "Inert Chain of Custody" is never broken.

HandlingWorkflow Start Start: Remove from Storage (4°C) Check Visual QC Check (Colorless/Pale Yellow?) Start->Check Fail STOP: Purify (Distillation) Check->Fail Brown/Black Pass Proceed to Weighing Check->Pass Clear Method Select Transfer Method Pass->Method Syringe Method A: Syringe Transfer (For Liquids/Solutions) Method->Syringe Standard Glovebox Method B: Glovebox (For Solids/High Precision) Method->Glovebox Strict Anhydrous StepA1 1. Purge Reaction Flask (Ar) Syringe->StepA1 StepB1 1. Pass into Antechamber Glovebox->StepB1 StepA2 2. Use Oven-Dried Syringe StepA1->StepA2 StepA3 3. Pierce Septum & Transfer StepA2->StepA3 Reaction Reaction Initiation StepA3->Reaction StepB2 2. Weigh in Inert Atmosphere StepB1->StepB2 StepB3 3. Dissolve in Degassed Solvent StepB2->StepB3 StepB3->Reaction

Figure 1: Decision matrix for the inert handling of this compound. Note the critical visual QC step prior to use.

Detailed Experimental Protocols

Protocol A: Syringe Transfer (Liquid Handling)

Use this for standard reactions where brief exposure to a nitrogen manifold is acceptable.[1]

  • Preparation:

    • Secure the reaction flask with a rubber septum and cycle vacuum/Argon 3 times.[1]

    • Maintain a positive pressure of Argon (balloon or manifold).[1]

  • Reagent Access:

    • Do not uncap the reagent bottle.[1]

    • Insert a small gauge needle (20G) connected to an Argon line into the reagent bottle septum to equalize pressure.[1]

  • Transfer:

    • Use a gas-tight glass syringe (oven-dried).[1]

    • Draw the required volume of this compound.

    • Tip: If the liquid is viscous, warm the bottle slightly to 25°C in a water bath (do not use a heat gun).[1]

  • Injection:

    • Inject slowly into the reaction vessel.

    • Rinse the syringe immediately with acetone into a dedicated organic waste container (See Section 6).[1]

Protocol B: Purification of Oxidized Material

If the material has turned dark brown:

  • Vacuum Distillation: Perform bulb-to-bulb distillation (Kugelrohr) under high vacuum (<1 mmHg).[1]

  • Temperature: The compound will distill at lower temperatures under vacuum; avoid overheating to prevent defluorination or polymerization.

  • Collection: Collect the clear fraction directly into an Argon-purged receiver.

Emergency & Waste Management

Spill Response:

  • Evacuate the immediate area.

  • PPE: Don SCBA (Self-Contained Breathing Apparatus) if the spill is >100mL outside a hood.[1] Otherwise, use full-face respirator with organic vapor cartridges.[1]

  • Neutralization: Absorb with sand or vermiculite.[1] Do not use sawdust (potential fire hazard with anilines).[1]

  • Decontamination: Wash the surface with a dilute HCl solution (to protonate the amine, making it water-soluble and less volatile), followed by soap and water.

Waste Disposal:

  • Segregation: Segregate as "Halogenated Organic Waste" containing toxic amines.[1]

  • Labeling: Clearly mark "TOXIC - DERMAL HAZARD" on the waste tag.[1]

  • Quenching: Small residues in glassware can be rinsed with dilute HCl before acetone washing to minimize volatilization of the free base.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline (Parent Structure Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Aniline and Derivatives Standard 1910.1000.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Fluoroanilines.[1][3] Retrieved from [Link][1]

Sources

The Strategic Application of N-Ethyl-3,5-difluoroaniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anilines in Heterocyclic Chemistry

N-Ethyl-3,5-difluoroaniline is a key building block in the synthesis of complex heterocyclic compounds, particularly in the development of new pharmaceutical and agrochemical agents. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity to biological targets, and lipophilicity, properties that are highly desirable in drug discovery.[1] This guide provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated quinolones, a class of compounds with significant therapeutic potential, particularly as antibacterial agents.

The synthesis of these important heterocyclic scaffolds often relies on classic named reactions, such as the Gould-Jacobs reaction, which provides a robust pathway to the quinoline core structure.[2][3][4] This document will detail the necessary steps, from the preparation of the N-ethylated aniline precursor to the final cyclization and subsequent transformations, offering insights into the causality behind the experimental choices to ensure reproducible and efficient synthesis.

PART 1: Synthesis of the Key Precursor: this compound

The journey towards complex fluorinated heterocycles begins with the preparation of the starting material, this compound. This is typically achieved through the N-alkylation of 3,5-difluoroaniline.

Mechanistic Insight: N-Alkylation of Anilines

The N-alkylation of anilines is a fundamental transformation in organic synthesis. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic carbon of an alkylating agent, such as an ethyl halide. The use of a base is crucial to deprotonate the aniline, increasing its nucleophilicity and driving the reaction forward.

Detailed Protocol: N-Ethylation of 3,5-difluoroaniline

This protocol is adapted from established methods for the N-alkylation of fluoroanilines.[5][6]

Materials:

  • 3,5-difluoroaniline

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous acetone.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution. The suspension should be stirred vigorously.

  • Addition of Alkylating Agent: While stirring, add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.[6]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation:

ReactantMolar Mass ( g/mol )Equivalents
3,5-difluoroaniline129.111.0
Ethyl iodide155.971.2
Potassium carbonate138.212.0

PART 2: Synthesis of 1-Ethyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

A prime application of this compound is in the synthesis of fluoroquinolone antibiotics. The following protocol details the synthesis of a 6,8-difluoroquinolone core structure via the Gould-Jacobs reaction.

Mechanistic Insight: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones.[2] The reaction proceeds in several steps:

  • Condensation: The aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, diethyl 2-((ethyl(3,5-difluorophenyl)amino)methylene)malonate.[2]

  • Thermal Cyclization: The enamine undergoes an intramolecular thermal cyclization to form the quinolone ring system. This step typically requires high temperatures.[3]

  • Hydrolysis (Saponification): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base.

  • Decarboxylation (optional): In some cases, the carboxylic acid can be decarboxylated, though for many quinolone antibiotics, the carboxylic acid moiety is essential for their biological activity.

Gould_Jacobs_Mechanism A This compound C Condensation Intermediate (Enamine) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D Heat E Ethyl 1-ethyl-6,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E F Hydrolysis (Saponification) E->F Base (e.g., NaOH) G 1-Ethyl-6,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid F->G

Caption: Gould-Jacobs reaction pathway for quinolone synthesis.

Detailed Protocol: Synthesis of 1-Ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol is a composite of established procedures for the Gould-Jacobs reaction.[7][8][9]

Step 1: Synthesis of Diethyl 2-((ethyl(3,5-difluorophenyl)amino)methylene)malonate

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

  • A mixture of this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130°C for 2 hours.

  • The ethanol formed during the reaction is removed by distillation under reduced pressure.

  • The resulting crude enamine is used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • Crude Diethyl 2-((ethyl(3,5-difluorophenyl)amino)methylene)malonate

  • Diphenyl ether

Procedure:

  • The crude enamine from the previous step is added to a suitable volume of diphenyl ether.

  • The solution is heated to reflux (approximately 250-260°C) for 30 minutes.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with hexane, and dried to give the crude ethyl ester.

Step 3: Hydrolysis to 1-Ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Materials:

  • Crude Ethyl 1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) (concentrated)

  • Ethanol

Procedure:

  • The crude ethyl ester is suspended in a 10% aqueous solution of sodium hydroxide and ethanol.

  • The mixture is heated at reflux for 2-3 hours until a clear solution is obtained.

  • The solution is cooled to room temperature and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Data Presentation:

Intermediate/ProductKey Reaction StepTypical Yield (%)
Diethyl 2-((ethyl(3,5-difluorophenyl)amino)methylene)malonateCondensation>90
Ethyl 1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateThermal Cyclization70-80
1-Ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHydrolysis>85

PART 3: Experimental Workflow and Logical Relationships

The synthesis of the target fluoroquinolone is a multi-step process that requires careful control of reaction conditions at each stage. The overall workflow can be visualized as a linear progression from the starting aniline to the final heterocyclic product.

Experimental_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_gould_jacobs Gould-Jacobs Reaction cluster_final Final Product Formation A 3,5-Difluoroaniline C N-Ethylation A->C B Ethyl Iodide B->C D This compound C->D F Condensation D->F E Diethyl Ethoxymethylenemalonate E->F G Enamine Intermediate F->G H Thermal Cyclization G->H I Quinolone Ester H->I J Hydrolysis I->J K 1-Ethyl-6,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid J->K

Caption: Workflow for the synthesis of a fluoroquinolone.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds, most notably fluoroquinolones. The protocols detailed in this guide provide a robust framework for researchers to access these important molecular scaffolds. The strategic placement of fluorine atoms, facilitated by the use of this precursor, continues to be a powerful tool in the design of new therapeutic agents with improved pharmacological profiles. Further exploration of the reactivity of this compound in other cyclization reactions holds the potential for the discovery of novel heterocyclic systems with unique biological activities.

References

  • EA006427B1 - Process for preparing 3,5-difluoroaniline - Google P
  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (URL: [Link])

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - NIH. (URL: [Link])

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (URL: [Link])

  • [Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity] - PubMed. (URL: [Link])

  • Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - NIH. (URL: [Link])

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. (URL: [Link])

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (URL: [Link])

  • Gould-Jacobs Reaction. (URL: [Link])

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- - Beilstein Journals. (URL: [Link])

  • Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines - RSC Publishing. (URL: [Link])

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google P
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

  • Regioslective Preparation of Diethyl 3,4-Disubstituted 1,5-Dihydro-5-oxo-2H-pyrrol-2-ylphosophonated.pdf. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])

  • A rapid method of N-alkylation of amines - Journal of the Chemical Society C. (URL: [Link])

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethyl-3,5-difluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Yield Optimization & Troubleshooting for N-Ethyl-3,5-difluoroaniline Ticket ID: NET-35-DFA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Nucleophile Mismatch" Paradox

Synthesizing This compound presents a classic organic chemistry paradox. The two fluorine atoms at the meta positions are strongly electron-withdrawing, significantly lowering the nucleophilicity of the primary amine (


 of conjugate acid 

2.5-3.0, compared to 4.6 for aniline).

However, once the mono-ethyl group is installed, the product becomes more electron-rich (and thus more nucleophilic) than the starting material. This creates a "runaway reaction" scenario where the product competes for the alkylating agent, leading to significant N,N-diethyl byproduct (over-alkylation).

This guide prioritizes Reductive Amination as the primary route for yield improvement, as it offers the highest kinetic control over mono-alkylation.

Module 1: Strategic Route Selection

Before troubleshooting your current setup, ensure you are using the correct pathway for your purity requirements.[1][2]

RouteSelection Start Start: 3,5-Difluoroaniline Decision Primary Constraint? Start->Decision RouteA Route A: Reductive Amination (Acetaldehyde + STAB) Decision->RouteA Speed & Scalability RouteB Route B: Acylation-Reduction (Ac2O -> LiAlH4/BH3) Decision->RouteB Absolute Purity RouteC Route C: Direct Alkylation (EtI + Base) Decision->RouteC Reagent Availability Only ResultA High Yield, Good Selectivity (Recommended) RouteA->ResultA ResultB 100% Mono-Selectivity, 2 Steps, Higher Cost RouteB->ResultB ResultC Low Yield, High Poly-Alkylation (Not Recommended) RouteC->ResultC

Figure 1: Decision matrix for synthesis pathway selection.

Module 2: Reductive Amination (The Gold Standard)

Protocol: Sodium Triacetoxyborohydride (STAB) with Acetaldehyde.[1] Why this works: STAB is a mild hydride donor that reduces iminiums (formed from amine + aldehyde) much faster than it reduces aldehydes themselves.[1] It minimizes side reactions compared to NaBH4.[1]

Standard Operating Procedure (Optimized)
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

  • Stoichiometry: 1.0 eq Aniline : 1.1-1.2 eq Acetaldehyde : 1.4-1.5 eq STAB.[1]

  • Additive: Acetic Acid (AcOH), 1.0-2.0 eq.[1] CRITICAL STEP.

Troubleshooting Guide
Issue 1: Reaction is stalled (Starting Material remains > 20%)
  • Diagnosis: The 3,5-difluoro substitution makes the nitrogen electron-poor.[1] It struggles to attack the acetaldehyde to form the hemiaminal/imine intermediate.

  • Fix: Increase Acidity.

    • In standard reductive aminations, AcOH is optional.[1] Here, it is mandatory. The acid activates the aldehyde carbonyl, compensating for the aniline's weak nucleophilicity.

    • Action: Ensure you are adding 1-2 equivalents of Glacial Acetic Acid.[1] If using DCE, ensure the system is dry; water hydrolyzes the imine back to starting materials.

Issue 2: High levels of N,N-diethyl byproduct (> 10%)
  • Diagnosis: "One-pot" addition allows the mono-ethyl product to react with excess acetaldehyde.

  • Fix: Stepwise Addition.

    • Mix Aniline + Acetaldehyde + AcOH in solvent.[1]

    • Stir for 30-60 mins before adding the reducing agent (STAB). This allows the equilibrium to shift toward the imine.

    • Add STAB in portions.[1]

    • Note: If using NaBH3CN (Sodium Cyanoborohydride), the pH must be maintained at 6-7.[1] If it drops too low, the hydride is destroyed; too high, and the imine formation slows.

Issue 3: Defluorination (Loss of F atoms)
  • Diagnosis: If you are using Catalytic Hydrogenation (H2 + Pd/C) instead of STAB.

  • Mechanism: Palladium readily inserts into C-F bonds on aromatic rings, especially when electron-deficient, leading to hydrodefluorination.[1]

  • Fix: Switch to Hydride Reagents. Avoid Pd/C. If hydrogenation is unavoidable, use Pt/C (Platinum on Carbon) which is less prone to dehalogenation, or add a poison like Sulfided Platinum.[1]

Module 3: The Acylation-Reduction Route (For Absolute Purity)

If you cannot separate the mono-ethyl product from the di-ethyl byproduct via column chromatography, switch to this 2-step sequence. It guarantees mono-ethylation.[1]

Step 1: Acetylation


[1]
  • Yield Expectation: >95%[1][3]

  • Advantage:[1][3][4][5][6] Impossible to over-acylate under standard conditions.[1]

Step 2: Amide Reduction


[1]
  • Critical Note: Use Borane-THF or Borane-DMS.[1] Avoid LiAlH4 if possible, as strong aluminohydrides can sometimes attack the C-F bond at high temperatures (though less likely than Pd).[1]

Troubleshooting Guide
Issue: Incomplete Reduction (Amide remains)
  • Fix: Amides of electron-poor anilines are stable.[1] Ensure you are refluxing in THF (66°C) for at least 4-6 hours.

  • Workup Warning: When quenching Borane reactions, a stable Borane-Amine complex often forms.[1] You must reflux the crude mixture with MeOH/HCl or aqueous HCl for 1 hour to break this complex and release the free amine. Failure to do this results in low recovered yield.[1][7]

Module 4: Direct Alkylation (Emergency Only)[1]

If you lack reductive amination reagents and must use Ethyl Iodide (EtI).[1]

Protocol: Aniline + EtI + Base (Cs2CO3) in DMF.[1]

Yield Optimization Table
VariableRecommendationScientific Rationale
Base Cesium Carbonate (

)
The "Cesium Effect."[1] The large cation radius disrupts ion pairing, making the carbonate more basic and the aniline more nucleophilic in organic media [1].
Solvent DMF or NMP Polar aprotic solvents stabilize the transition state.
Temperature Room Temp (Strict) Heating promotes the second alkylation immediately.
Additives None Avoid KI. Making the alkylating agent more reactive (Et-I) increases over-alkylation risk.[1]

Visualizing the Over-Alkylation Trap:

Alkylation Aniline 3,5-F2-Aniline (Weak Nucleophile) Product Mono-Ethyl Product (Stronger Nucleophile!) Aniline->Product Slow (k1) Byproduct Di-Ethyl Byproduct (Dead End) Product->Byproduct Fast (k2) (k2 > k1)

Figure 2: Kinetic landscape of direct alkylation.[1] Because k2 > k1, stopping at the mono-product is kinetically difficult.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ethanol and Raney Nickel? A: High Risk. While economical, Raney Nickel is a harsh catalyst.[1] At the temperatures required to alkylate with alcohol (often >150°C in an autoclave), you risk defluorination and ring hydrogenation.

Q: My product and starting material have the same Rf on TLC. A: This is common.

  • Stain: Use Ninhydrin (stains primary amine red/purple) vs. Iodine or UV.[1] The secondary amine (product) often stains differently or less intensely with Ninhydrin.[1]

  • Solvent System: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH .[1]

  • Derivatization: React a small aliquot with acetic anhydride. The primary amine reacts fast; the secondary reacts slower (or check via LCMS).

Q: What is the best way to remove excess Acetaldehyde? A: Acetaldehyde has a boiling point of 20°C. Simply rotary evaporate at room temperature. Do not heat the reaction mixture while excess aldehyde is present, or you will drive polymerization/aldol condensation side products.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][3] Link[1]

  • Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, vol. 57, no.[1] 37, 2001, pp. 7785-7811.[1] (Review of Cesium bases in alkylation). Link[1]

  • Furuya, T., et al. "Deoxyfluorination of Phenols and C-F Bond Formation."[1] (Context on stability of C-F bonds). Nature, 2011.[1] Link[1]

Disclaimer: This guide assumes standard laboratory safety protocols. 3,5-difluoroaniline is toxic and potentially absorbed through the skin.[1] Always use appropriate PPE.

Sources

purification of crude N-Ethyl-3,5-difluoroaniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying N-Ethyl-3,5-difluoroaniline presents a classic chromatographic challenge: separating a secondary aromatic amine from its primary amine precursor (starting material) and tertiary amine byproducts (over-alkylation). The electron-withdrawing fluorine atoms at the 3,5-positions reduce the basicity (


 ~3.0–4.0) compared to non-fluorinated anilines, yet the secondary amine moiety retains sufficient basicity to interact strongly with acidic silanols on standard silica gel. This interaction typically results in peak tailing, poor resolution, and mass loss.

This guide provides a self-validating protocol to neutralize these interactions, ensuring high recovery and purity.

Module 1: Method Development & Optimization

Q1: Why does my compound streak/tail on the TLC plate and column?

A: This is the "Amine Effect." Silica gel is acidic (


 ~5.0–6.0). The secondary amine nitrogen in this compound protonates upon contact with silanol groups (

), forming ionic bonds that are far stronger than the desired hydrogen bonding or dipole-dipole interactions. This causes the compound to "drag" or tail.

The Fix: Mobile Phase Modification You must introduce a competing base to the mobile phase to block these active sites.

  • Standard Modifier: Triethylamine (TEA) at 0.5% to 1.0% (v/v).

  • Alternative: Ammonia (1% of concentrated

    
     in the polar solvent component).
    
Q2: What is the optimal solvent system?

A: For fluoroanilines, a gradient of Hexanes/Ethyl Acetate (EtOAc) is standard. However, due to the polarity of the amine, you should screen the following systems using TLC:

Solvent SystemAdditivePurpose
Hexane : EtOAc (9:1) + 1% TEAInitial screen. Product likely low Rf (<0.2).[1]
Hexane : EtOAc (4:1) + 1% TEATarget Rf range (0.3 – 0.4). Ideal for separation.
DCM : MeOH (98:2) + 0.5% TEAUse only if the compound is highly polar or insoluble in Hex/EtOAc.

Critical Protocol: Pre-treat the silica gel. Simply adding TEA to the eluent is often insufficient for strict separations. Flush the packed column with 2 column volumes (CV) of Hexane containing 1% TEA before loading your sample. This ensures the entire stationary phase is deactivated.

Module 2: Troubleshooting Separation Issues

Q3: I cannot separate the product from the starting material (3,5-difluoroaniline).

A: This is the most common difficulty. The structural difference is merely an ethyl group vs. a hydrogen.

  • Elution Order (Normal Phase Silica):

    • N,N-Diethyl-3,5-difluoroaniline (Tertiary amine impurity) – Fastest (Highest Rf). Lacks H-bond donor capability.

    • This compound (Target Secondary amine) – Middle.

    • 3,5-Difluoroaniline (Primary amine starting material) – Slowest (Lowest Rf). Two H-bond donors cause stronger retention.

Strategy: If


, reduce the polarity (e.g., go from 10% EtOAc to 5% EtOAc) to stretch the separation window. Ensure the column load is <1% of the silica mass (1g crude : 100g Silica).
Q4: My recovery is low (<60%). Where is my compound?

A: Two possibilities:

  • Irreversible Adsorption: If you didn't use TEA, the amine is chemically bound to the silica. Remedy: Flush the column with EtOAc containing 5% TEA or 10% Methanol to strip the amine.

  • Volatility: Fluoroanilines can be volatile.[2] If you used a high-vacuum pump for an extended period to dry fractions, you may have sublimed/evaporated the product. Remedy: Use a rotary evaporator at 40°C and stop immediately once solvent is removed.

Module 3: Experimental Workflow & Visualization

The following diagram illustrates the decision logic for purifying crude this compound.

PurificationWorkflow Start Crude Mixture (this compound) TLC Run TLC (Hex/EtOAc 4:1) Start->TLC CheckTailing Is there tailing/streaking? TLC->CheckTailing AddTEA Add 1% Triethylamine (TEA) to Mobile Phase CheckTailing->AddTEA Yes CheckRf Check Delta Rf (Target vs Impurities) CheckTailing->CheckRf No AddTEA->TLC Re-run TLC Optimize Reduce Polarity (e.g., 95:5 Hex/EtOAc) CheckRf->Optimize Separation < 0.1 Rf PackColumn Pack Column Pre-flush with Hex/TEA CheckRf->PackColumn Separation > 0.15 Rf Optimize->TLC RunColumn Run Column Collect Fractions PackColumn->RunColumn PostProcess Post-Process Remove TEA (Azeotrope/Wash) RunColumn->PostProcess

Caption: Decision tree for solvent optimization and column execution. Note the loop for TEA addition if tailing is observed.

Module 4: Detailed Protocol (Self-Validating)

Goal: Purify 1.0 g of crude material.

  • Slurry Preparation: Dissolve crude in minimum DCM. Add 2.0 g silica gel. Evaporate to dryness (free-flowing powder). Why? Liquid loading causes band broadening for amines.

  • Column Packing:

    • Use 50 g Silica Gel (60 Å, 230–400 mesh).

    • Validation Step: Flush column with 100 mL Hexane containing 1% TEA. Check pH of eluent; it should be basic (wet pH paper).

  • Elution:

    • Start: 100% Hexane (with 0.5% TEA).

    • Gradient: 0%

      
       20% EtOAc (with 0.5% TEA) over 20 minutes (or 10 CV).
      
  • Fraction Analysis: Spot fractions on TLC. Look for the "Middle Spot" (Secondary amine).

    • Top Spot: Dialkylated impurity.

    • Bottom Spot: Mono-alkylated (starting material).

  • Workup (TEA Removal):

    • Combine pure fractions.

    • Critical: TEA has a high boiling point (89°C). To remove it, wash the combined organic phase with Saturated

      
        or water (if product is not water-soluble) before drying. Alternatively, repeated co-evaporation with DCM helps remove TEA azeotropically.
      

Module 5: Safety & Handling (FAQ)

Q: Are there specific hazards for 3,5-difluoroanilines? A: Yes.

  • Toxicity: Fluoroanilines are toxic by inhalation, ingestion, and skin contact. They can induce methemoglobinemia (blue skin, oxygen deprivation).

  • PPE: Double nitrile gloves are recommended. Work strictly in a fume hood.

  • Waste: Segregate all solid and liquid waste as "Halogenated Organic/Toxic."

References

  • PubChem. 3,5-Difluoroaniline Compound Summary. National Library of Medicine. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica for Amines. [Link][3][4]

  • SIELC Technologies. Separation of Aniline and N-Ethylaniline (HPLC/Methodology Analogues). [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Difluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Fluorine Deactivation Effect

Before optimizing, you must understand the electronic environment. Difluoroanilines are significantly less nucleophilic than standard anilines.

  • The Mechanism: Fluorine is highly electronegative (

    
    ). Through the inductive effect (
    
    
    
    ), it pulls electron density away from the aromatic ring and, consequently, the nitrogen lone pair.
  • The Consequence: The

    
     of the conjugate acid of aniline is 
    
    
    
    . For 2,4-difluoroaniline, this drops to
    
    
    . The nitrogen lone pair is tightly held and reluctant to attack electrophiles (alkyl halides).
  • The Trap: Standard conditions (e.g.,

    
    /Acetone) often fail or result in sluggish conversion. Increasing the temperature aggressively often leads to poly-alkylation  because the product (a secondary amine) is more electron-rich (and thus more nucleophilic) than the starting material.
    

Diagnostic Troubleshooting Matrix

Use this matrix to identify your specific failure mode before altering conditions.

SymptomProbable CauseTechnical Solution
No Reaction / <10% Conversion Nucleophile is too weak for the electrophile.Switch Solvent/Base: Move to DMF or DMSO with

. Add 10-20 mol% TBAI (Tetrabutylammonium iodide) to activate the alkyl halide (Finkelstein-like in situ exchange).
Poly-alkylation (Bis-alkylated product) Product is more nucleophilic than starting material.Stoichiometry Control: Use excess aniline (1.5–2.0 equiv). Protocol Change: Switch to Reductive Amination (See Protocol B).
Regioselectivity Issues Competition from other nucleophilic sites (e.g., OH, NH in heterocyles).Base Selection: Use a weaker base (

) if possible, or protect competing sites.
Tarry/Black Reaction Mixture Oxidation of aniline at high temps.[1]Atmosphere: Strict

or Argon sparging. Add antioxidant (BHT) trace if permissible.
Incomplete Conversion (Stalls at 50%) Product inhibition or salt formation.Proton Sponge: Ensure base stoichiometry is

equiv to neutralize generated HX.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct synthetic pathway based on your specific substrate constraints.

G Start Start: Difluoroaniline N-Alkylation Check_Alk Is the Alkyl Group Primary or Secondary? Start->Check_Alk Decision_Method Is Mono-Selectivity Critical? Check_Alk->Decision_Method Primary/Secondary Buchwald Protocol C: Pd-Catalysis (For Sterically Hindered/Tertiary) Check_Alk->Buchwald Tertiary/Aryl SN2_Route Direct Alkylation (SN2) (Risk of Over-alkylation) Decision_Method->SN2_Route No (Bis-alkylation OK) Red_Am_Route Reductive Amination (High Selectivity) Decision_Method->Red_Am_Route Yes (Mono only) Cesium_Protocol Protocol A: Cs2CO3 / TBAI (Best for SN2) SN2_Route->Cesium_Protocol Borohydride_Protocol Protocol B: NaBH(OAc)3 (Best for Selectivity) Red_Am_Route->Borohydride_Protocol Cesium_Protocol->Buchwald Fails?

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on substrate class and selectivity requirements.

Optimized Experimental Protocols

Protocol A: The "Cesium Effect" (Direct Alkylation)

Best for: Primary alkyl halides where reductive amination is impossible (e.g., no corresponding aldehyde exists). Why it works: Cesium (


) is a large, soft cation ("naked cation" effect) that improves the solubility of the carbonate base in organic solvents and stabilizes the transition state, often suppressing dialkylation compared to sodium or potassium bases [1, 4].

Reagents:

  • Difluoroaniline (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • 
     (2.0 equiv)
    
  • TBAI (0.1 equiv - Critical additive)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
     concentration)
    

Step-by-Step:

  • Dissolution: Dissolve difluoroaniline in anhydrous DMF under inert atmosphere (

    
    ).
    
  • Activation: Add

    
     and TBAI. Stir for 15 minutes at Room Temperature (RT).
    
  • Addition: Add the Alkyl Halide dropwise.[2]

  • Reaction: Heat to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Monitor by LCMS.
    
    • Note: If conversion is <50% after 4 hours, increase temp to

      
      .
      
  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Reductive Amination (The Selectivity Standard)

Best for: Mono-alkylation.[3] This method completely avoids the "product is more reactive than starting material" trap because the intermediate is an imine, not an amine.

Reagents:

  • Difluoroaniline (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)[4]

  • Acid Catalyst: Acetic Acid (2.0 equiv) or

    
     (for stubborn ketones)
    
  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: DCE (Dichloroethane) or THF[5]

Step-by-Step:

  • Imine Formation: Mix aniline, aldehyde, and Acetic Acid in DCE. Stir for 30–60 mins.

    • Checkpoint: If the aniline is extremely deactivated (e.g., 2,3,4-trifluoro), add

      
       and stir for 12 hours to force imine formation.
      
  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated

    
     solution.
    

Frequently Asked Questions (FAQ)

Q1: Why is my reaction stalling at 60% conversion even with excess alkyl halide? A: This is likely due to the accumulation of hydrohalic acid (HX) salts. Even with a base present, the surface area of solid bases (


) can become coated/passivated.
  • Fix: Switch to

    
     (better solubility) or add a soluble organic base like DIPEA (Hunig's base) as a proton shuttle.
    

Q2: I see a significant amount of bis-alkylation (dialkylation). How do I stop it? A: The secondary amine product is more nucleophilic than the difluoroaniline.

  • Fix 1: Use Protocol B (Reductive Amination). It is mechanistically impossible to over-alkylate in one pot using this method.

  • Fix 2: If you must use alkyl halides, use a large excess of the aniline (3.0 equiv) and recycle the unreacted starting material during purification.

Q3: Can I use microwave irradiation? A: Yes. Microwave heating is highly effective for deactivated anilines.

  • Recommendation:

    
     for 20 minutes in DMF often drives stubborn reactions to completion. However, be wary of pressure buildup if using low-boiling alkyl halides [5].
    

Q4: Does the position of the fluorine matter (2,4- vs 2,6-difluoro)? A: Yes, significantly.

  • 2,4-difluoro: Primarily electronic deactivation.

  • 2,6-difluoro: Electronic deactivation PLUS steric hindrance. The

    
     group is shielded by two ortho-fluorines. For 2,6-isomers, standard 
    
    
    
    rarely works well. You almost always need Protocol B (Reductive Amination) or Buchwald-Hartwig coupling.

References

  • Cesium Carbonate Promoted Alkylation: Salvatore, R. N., et al. "Cesium effect: High chemoselectivity in direct N-alkylation of amines."[6] Journal of Organic Chemistry, 2002. [Source: J. Org.[7] Chem. / ResearchGate]([Link])

  • Reductive Amination Standards: Abdel-Magid, A. F., et al.[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. [Source: J. Org.[7] Chem.]([Link])

  • Deactivated Aniline Properties: BenchChem Technical Support. "Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline."

  • Phase Transfer Catalysis (TBAI): Sahoo, S., et al. "Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI." Synlett, 2013.[1]

  • Microwave Assisted Synthesis: Linciano, P., et al.[1] "Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst." Synlett, 2013.[1]

Sources

Technical Support Center: N-Ethyl-3,5-difluoroaniline Production Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

N-Ethyl-3,5-difluoroaniline is a critical intermediate in the synthesis of next-generation agrochemicals and kinase inhibitors.[1] Its production is often bottlenecked by one critical chemical reality: Selectivity .[1]

The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect ($ -I


 +I $), making the secondary amine product more nucleophilic than the starting material. In direct alkylation scenarios, this leads to a "runaway" reaction favoring the undesired N,N-diethyl byproduct.[1]

Therefore, for pharmaceutical-grade scale-up, Reductive Amination is the superior route over Direct Alkylation.[1]

Route Comparison Logic

RouteSelection Start 3,5-Difluoroaniline Direct Direct Alkylation (EtI / Base) Start->Direct Cost-driven (Non-GMP) Reductive Reductive Amination (Acetaldehyde / Reducing Agent) Start->Reductive Quality-driven (Pharma/GMP) Product This compound (Target) Direct->Product Low Selectivity Byproduct N,N-Diethyl Impurity (Major Issue) Direct->Byproduct Fast 2nd Alkylation Reductive->Product High Selectivity (>95%)

Figure 1: Decision matrix for synthesis route. Reductive amination suppresses the "runaway" over-alkylation inherent to the direct alkylation of electron-deficient anilines.[1]

Critical Troubleshooting (Q&A)

Q1: Why is my reaction stalling at ~80% conversion despite excess acetaldehyde?

Diagnosis: Equilibrium Limitation & Water Management.[1] In reductive amination, the formation of the intermediate hemiaminal and imine is reversible and generates water.[2]



The electron-deficient nature of 3,5-difluoroaniline makes the initial nucleophilic attack on acetaldehyde slower.[1] If water accumulates in the solvent (common in scale-up using recycled solvents), the equilibrium shifts back to the starting materials.[1]

Solution:

  • Desiccant: Add molecular sieves (4Å) or magnesium sulfate to the reaction vessel during the imine formation step (if performing a 2-step process).

  • Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or Toluene (if using Dean-Stark) rather than Methanol/Ethanol for the imine formation step to drive water removal.[1]

  • Acid Catalysis: Ensure 1-5 mol% Acetic Acid is present. The protonation of the aldehyde oxygen is necessary to facilitate attack by the deactivated aniline nitrogen.

Q2: I am detecting 5-10% N,N-diethyl byproduct. How do I remove it?

Diagnosis: Over-alkylation during "one-pot" procedures.[1] Separating the mono-ethyl (secondary) and di-ethyl (tertiary) amines via distillation is difficult due to boiling point proximity (approx


 at reduced pressure).[1]

Corrective Action (Chemical Purification): Instead of difficult distillation, use chemical scavenging :

  • After reaction completion, treat the crude mixture with Acetic Anhydride or Phthalic Anhydride .[1]

  • The unreacted primary aniline (starting material) and the secondary amine (product) will react to form amides.[1] Wait—this consumes your product![1]

    • Correction: You want to remove the tertiary amine? No, usually the tertiary is the impurity.

    • Standard Strategy: It is actually easier to remove unreacted starting material.[1] If you have N,N-diethyl impurity, you likely pushed the reaction too hard.[1]

    • Refined Strategy: Optimize the reaction to leave ~2% starting material rather than pushing for 100% conversion. Unreacted 3,5-difluoroaniline is much easier to separate (lower BP, different pKa) than the di-ethyl impurity.[1]

    • Purification: Use Acid-Base Extraction .[1] The basicity difference between the electron-deficient primary amine and the alkylated secondary amine allows for pH-controlled extraction.[1]

      • Extract at pH ~3.5-4.0: The more basic N-ethyl product protonates and enters the aqueous phase; the less basic di-ethyl or neutral impurities may partition differently.[1] (Note: Fluorines reduce pKa significantly, requiring tight pH control).[1]

Q3: We are seeing "boron gel" formation during workup (using STAB).

Diagnosis: Improper quenching of Sodium Triacetoxyborohydride (STAB).[1] On scale (>1 kg), boron salts form gummy complexes that trap product and clog filters.[1]

Protocol Adjustment:

  • Do not quench with water alone.[1]

  • Quench with aqueous saturated Sodium Bicarbonate (NaHCO3) or 2M NaOH .

  • Crucial Step: Allow the quenched mixture to stir vigorously for 45-60 minutes. The "gum" must hydrolyze completely into free boric acid/borate salts, which are water-soluble.[1]

  • If phase separation is poor, add Tartaric Acid or Rochelle Salt (Potassium Sodium Tartrate) solution.[1] This chelates boron species effectively.[1]

Recommended Protocol: Reductive Amination (Scale-Up Ready)[1]

Method: Indirect Reductive Amination (Two-Step, One-Pot) Scale: 100 g Basis[1]

Reagents Table
ReagentEquiv.Mass/VolRole
3,5-Difluoroaniline 1.0100.0 gSubstrate
Acetaldehyde 1.1 - 1.2~40 g (Check density)Alkylating Agent
Acetic Acid 2.0120 mLSolvent/Catalyst
NaBH4 1.5~44 gReducing Agent
Toluene -500 mLSolvent

Note: NaBH4 is used here with Acetic Acid to generate Sodium Triacetoxyborohydride in situ (chelier/safer option than purchasing STAB).

Step-by-Step Workflow
  • Imine Formation:

    • Charge reactor with 3,5-Difluoroaniline and Toluene .[1]

    • Cool to 0–5 °C.

    • Add Acetaldehyde dropwise (Exothermic).[1]

    • Process Tip: Stir for 1 hour at 0°C, then warm to 20°C for 2 hours. Monitor via HPLC for disappearance of aniline.[1] (If stalling, add 4Å molecular sieves).[1]

  • Reduction:

    • Cool mixture back to 0 °C.

    • Prepare a slurry of NaBH4 in Toluene (or add solid in portions if reactor allows).

    • Add Acetic Acid slowly. Caution: Hydrogen gas evolution.[1]

    • Maintain internal temperature

      
      .
      
    • Stir for 3-4 hours.

  • Quench & Workup:

    • Cool to 10 °C.

    • Slowly add 10% NaOH until pH > 10.[1] (Destroys excess hydride and deprotonates the amine).[1]

    • Separate layers.[1] Extract aqueous layer with Toluene (2x).[1]

    • Wash combined organics with Saturated NaHCO3 then Brine .[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Vacuum distillation is recommended.[1]

    • Target BP: ~90-95 °C at 10 mmHg (Estimate—verify experimentally).[1]

Safety & Engineering Controls

Hydrogen Management

When using Borohydrides or Hydrogenation (Pd/C),


 gas is generated.[1]
  • Engineering Control: Ensure reactor headspace is continuously purged with Nitrogen to a scrubber or flare.

  • Sensor: Install LEL (Lower Explosive Limit) detectors in the suite.

Thermal Runaway

The reaction of Acetaldehyde with amines is exothermic ($ \Delta H \approx -50 \text{ kJ/mol} $).[1]

  • Dosing: Acetaldehyde must be dose-controlled via a pump, interlocked with the reactor temperature probe.[1] If

    
    , dosing stops automatically.[1]
    

Visualizing the Impurity Pathway

Understanding where the impurities come from is key to stopping them.[1]

ImpurityPath Aniline 3,5-Difluoroaniline (Starting Material) Imine Intermediate Imine (Unstable) Aniline->Imine + Acetaldehyde - H2O Product This compound (Product) Imine->Product + Hydride (Reduction) Diethyl N,N-Diethyl Impurity (Over-Alkylation) Product->Diethyl + Acetaldehyde + Hydride (Occurs if Product competes with Aniline) Control CONTROL POINT: Keep Acetaldehyde < 1.2 eq Keep Temp Low Control->Product

Figure 2: Impurity formation pathway. The secondary amine product can compete for acetaldehyde, leading to the diethyl impurity.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1]

  • Vertex AI Search. (2023).[1] "Patent US5977412A - Process for preparing 3,5-difluoroaniline."[1][4] Google Patents.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Applications." [Link]

  • Organic Chemistry Portal. (2014). "Synthesis of Amines via Reductive Amination." [Link]

Sources

Technical Support Center: Alkylation of 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist's Guide to Achieving Selective Mono-Alkylation and Preventing Over-Alkylation

Welcome to the technical support center for the synthesis and modification of 3,5-difluoroaniline. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of specialized intermediates. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and practical protocols to overcome the common hurdle of over-alkylation when working with 3,5-difluoroaniline.

Understanding the Challenge: The Propensity for Over-Alkylation

The N-alkylation of anilines is a fundamental transformation in organic synthesis. However, a persistent challenge is the tendency for the reaction to proceed beyond the desired mono-alkylated product to form a di-alkylated species. This issue is rooted in the electronics of the molecules involved. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine (3,5-difluoroaniline). This increased reactivity makes it a better nucleophile, leading to a second alkylation event that can be difficult to control.

The fluorine atoms on the 3,5-difluoroaniline ring are electron-withdrawing, which decreases the nucleophilicity of the amino group compared to aniline itself. While this can make the initial alkylation more challenging, requiring slightly more forcing conditions, it does not eliminate the problem of over-alkylation once the first alkyl group is introduced.[1]

This guide will walk you through various strategies to promote selective mono-alkylation and troubleshoot experiments where over-alkylation is observed.

Troubleshooting Guide: Isolating and Resolving Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the alkylation of 3,5-difluoroaniline.

Question 1: "My reaction is producing a significant amount of the di-alkylated product. How can I favor mono-alkylation?"

Answer: This is the most common issue. Several factors can be adjusted to shift the selectivity towards the mono-alkylated product.

  • Stoichiometry Control: Ensure you are using an excess of the 3,5-difluoroaniline relative to your alkylating agent. A common starting point is to use 1.5 to 2 equivalents of the aniline.[2] This statistically favors the alkylating agent reacting with the more abundant starting material rather than the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over an extended period.[2] This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of the mono-alkylated product undergoing a second reaction.

  • Lower Reaction Temperature: Higher temperatures can provide the activation energy for the less favorable di-alkylation to occur. Running the reaction at a lower temperature (e.g., 0 °C or even room temperature) can significantly improve selectivity for mono-alkylation.[3]

  • Choice of Base and Solvent: The choice of base and solvent can be critical. A bulky, non-nucleophilic base can be advantageous. The solvent can also influence reactivity; for instance, ionic liquids have been shown to improve selectivity in some aniline alkylation reactions.[3]

Question 2: "I'm still getting di-alkylation even after adjusting stoichiometry and temperature. What's a more robust solution?"

Answer: If simple adjustments to reaction conditions are insufficient, a protecting group strategy is a highly effective and reliable method to ensure mono-alkylation. The most common approach for anilines is to first form an amide.

  • Protection Step: React the 3,5-difluoroaniline with an acylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetanilide. This amide is significantly less nucleophilic, and the nitrogen is now protected from alkylation.[4][5]

  • Alkylation Step: The protected aniline can then be subjected to your desired alkylation conditions.

  • Deprotection Step: Following alkylation, the acetyl group can be removed by hydrolysis (typically under acidic or basic conditions) to yield the pure mono-alkylated 3,5-difluoroaniline.[5]

This three-step process, while longer, offers superior control and is often the preferred method in complex syntheses where high purity of the mono-alkylated product is essential.[4][5]

Question 3: "Are there alternative, more direct methods for selective mono-alkylation?"

Answer: Yes, several modern synthetic methods have been developed to address the challenge of selective N-alkylation.

  • Reductive Amination: This involves reacting the 3,5-difluoroaniline with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method is often highly selective for the formation of secondary amines.[2]

  • "Borrowing Hydrogen" Catalysis: This is an atom-economical method that uses an alcohol as the alkylating agent in the presence of a transition metal catalyst. It is known for its high selectivity in forming mono-alkylated amines.[2]

  • Chan-Lam Coupling: This copper-catalyzed reaction can be used for the selective mono-methylation of anilines using methylboronic acid.[6]

These methods can be excellent alternatives to traditional alkylation with alkyl halides, often providing higher selectivity under milder conditions.

Question 4: "My reaction is not proceeding to completion, and I'm recovering a lot of starting material. What could be the issue?"

Answer: Low conversion can be due to several factors, especially given the reduced nucleophilicity of 3,5-difluoroaniline.

  • Insufficiently Strong Base: Ensure the base you are using is strong enough to deprotonate the aniline and neutralize the acid generated during the reaction.[2] For alkyl halides, a base like potassium carbonate or sodium hydride is often necessary.[1]

  • Reaction Temperature Too Low: While lower temperatures favor mono-alkylation, if the temperature is too low, the reaction rate may be impractically slow. A careful balance must be struck. Consider a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS.

  • Purity of Reagents and Solvents: Ensure all your reagents and solvents are pure and dry. Moisture can quench the base and interfere with the reaction.[2]

  • Inert Atmosphere: If using sensitive reagents like sodium hydride, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[2]

Frequently Asked Questions (FAQs)

Q: What is the main reason for over-alkylation of anilines? A: The mono-alkylated product (a secondary amine) is generally more nucleophilic than the starting primary aniline, making it more reactive towards the alkylating agent.

Q: What is the simplest way to try and prevent over-alkylation? A: Use an excess of the 3,5-difluoroaniline relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.

Q: When should I consider using a protecting group? A: If you are still observing significant di-alkylation after optimizing reaction conditions like stoichiometry and temperature, or if you require very high purity of the mono-alkylated product, a protecting group strategy is recommended.

Q: Can I use alcohols directly as alkylating agents? A: Yes, through methods like "borrowing hydrogen" catalysis, which is a green and selective method for N-alkylation.[2]

Q: How do the fluorine atoms in 3,5-difluoroaniline affect the reaction? A: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group, which may necessitate slightly more forcing reaction conditions (e.g., a stronger base or higher temperature) compared to unsubstituted aniline.

Experimental Protocols

Protocol 1: Selective Mono-alkylation via a Protecting Group Strategy

This protocol outlines the acetylation of 3,5-difluoroaniline, followed by alkylation and deprotection.

Step 1: Protection (Acetylation) of 3,5-Difluoroaniline

  • In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.

  • Add a base, such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected N-(3,5-difluorophenyl)acetamide.

Step 2: N-Alkylation of the Protected Aniline

  • In a dry, inert atmosphere flask, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Add a solution of N-(3,5-difluorophenyl)acetamide (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or isopropanol at 0 °C.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

Step 3: Deprotection (Hydrolysis) of the N-Alkyl-N-(3,5-difluorophenyl)acetamide

  • Dissolve the crude product from Step 2 in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the final mono-alkylated 3,5-difluoroaniline with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Data Presentation

Table 1: Influence of Reaction Parameters on Alkylation Selectivity
ParameterCondition to Favor Mono-alkylationRationalePotential Drawback
Stoichiometry Excess of 3,5-difluoroaniline (1.5-2.0 eq)Increases the probability of the alkylating agent reacting with the starting material.Requires separation of the product from unreacted starting material.
Temperature Lower temperature (0 °C to RT)Reduces the rate of the second alkylation more than the first.May lead to very slow reaction rates and incomplete conversion.
Addition Rate Slow, dropwise addition of alkylating agentMaintains a low concentration of the electrophile.Can significantly increase the total reaction time.
Base Bulky, non-nucleophilic baseSteric hindrance can disfavor the formation of the transition state for the second alkylation.May be less effective if the alkylating agent is very reactive.
Protecting Group Use of an acyl protecting groupDeactivates the nitrogen, preventing any alkylation at that site.Adds two steps (protection and deprotection) to the synthesis.

Visualizations

Diagram 1: Reaction Mechanism of Over-Alkylation

Over_Alkylation Aniline 3,5-Difluoroaniline (Primary Amine) MonoAlkylated Mono-alkylated Product (Secondary Amine) More Nucleophilic Aniline->MonoAlkylated + R-X - HX AlkylHalide1 Alkyl Halide (R-X) DiAlkylated Di-alkylated Product (Tertiary Amine) MonoAlkylated->DiAlkylated + R-X - HX (Often faster) AlkylHalide2 Alkyl Halide (R-X)

Caption: The reaction pathway illustrating the formation of the more nucleophilic mono-alkylated intermediate, which readily reacts further to yield the over-alkylated product.

Diagram 2: Troubleshooting Workflow for Over-Alkylation

Troubleshooting_Workflow Start Over-alkylation Observed AdjustStoichiometry Adjust Stoichiometry? (Excess Aniline) Start->AdjustStoichiometry LowerTemp Lower Reaction Temp? AdjustStoichiometry->LowerTemp SlowAddition Slow Addition of Alkylating Agent? LowerTemp->SlowAddition StillOverAlkylation Still significant over-alkylation? SlowAddition->StillOverAlkylation ProtectingGroup Use Protecting Group Strategy (e.g., Acetylation) StillOverAlkylation->ProtectingGroup Yes Success Mono-alkylation Achieved StillOverAlkylation->Success No AlternativeMethod Consider Alternative Methods (Reductive Amination, etc.) ProtectingGroup->AlternativeMethod ProtectingGroup->Success AlternativeMethod->Success

Caption: A decision tree for troubleshooting and mitigating the over-alkylation of 3,5-difluoroaniline.

References

  • Cirrincione, G., et al. (2006). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 106(7), 2912-3014. [Link]

  • González, I., et al. (2009). A Chan–Lam Coupling Using Methylboronic Acid: A Selective Monomethylation of Anilines. Organic Letters, 11(8), 1677–1680. [Link]

  • Leah4sci. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. [Link]

  • Pearson. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • Romanelli, G. P., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7, 773-777. [Link]

  • US Patent US4436937A. (1984). Process for the ring alkylation of an aniline.

Sources

troubleshooting low conversion in N-Ethyl-3,5-difluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Core Problem: Users frequently report stalled conversion (typically <40%) when synthesizing N-Ethyl-3,5-difluoroaniline from 3,5-difluoroaniline . The root cause is almost invariably the electronic deactivation of the aniline nitrogen.[1]

The Mechanism: The fluorine atoms at the 3 and 5 positions exert a strong inductive effect (


), significantly lowering the electron density on the nitrogen lone pair.[1] While unsubstituted aniline has a pKa of ~4.6, 3,5-difluoroaniline has a pKa of ~2.6 .[1] This makes the amine a poor nucleophile, rendering standard alkylation protocols sluggish and reductive amination equilibria unfavorable.[1]

This guide provides three validated workflows to overcome this electronic barrier.

Diagnostic Workflow (Interactive)

Use the following decision tree to identify the failure mode of your current experiment.

Troubleshooting Start START: What is your current method? MethodA Direct Alkylation (Et-I or Et-Br + Base) Start->MethodA MethodB Reductive Amination (Acetaldehyde + Reducing Agent) Start->MethodB IssueA Issue: Low Conversion (<30%) MethodA->IssueA IssueB Issue: Stalled Reaction (SM remains, no product) MethodB->IssueB CauseA Nucleophile is too weak for standard SN2 at mild temps. IssueA->CauseA FixA Soln: Switch to Cs2CO3/DMF and increase Temp to 80°C CauseA->FixA CauseB Imine formation equilibrium is unfavorable. IssueB->CauseB FixB Soln: Add Lewis Acid (Ti(OiPr)4) or Molecular Sieves CauseB->FixB

Figure 1: Diagnostic logic for identifying the root cause of low conversion based on synthetic methodology.

Scenario 1: Reductive Amination (Recommended Route)

The Issue: In standard reductive amination (Method A in Table 1), the formation of the intermediate imine (Schiff base) is the rate-determining step.[1] Because 3,5-difluoroaniline is electron-deficient, it attacks the carbonyl carbon of acetaldehyde very slowly. Water generated during this step hydrolyzes the unstable imine back to the starting material.[1]

The Fix: You must shift the equilibrium by removing water or activating the carbonyl.[1]

Protocol: Titanium-Mediated Reductive Amination

Reference Standard: Modified Abdel-Magid Protocol [1]

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • Charge a dry flask with 3,5-difluoroaniline (1.0 equiv).[1]

    • Add Titanium(IV) isopropoxide (1.2 equiv) neat.[1]

    • Add Acetaldehyde (1.1 equiv).[1] Note: Acetaldehyde is volatile (bp 20°C); use a freshly opened bottle or generate in situ from paraldehyde if possible.[1]

    • Stir at ambient temperature for 1-2 hours . The mixture will become viscous.[1]

    • Checkpoint: Monitor by TLC.[1] The starting aniline spot should disappear before you proceed.[1]

  • Reduction:

    • Dilute the viscous mixture with dry THF or DCE (10 mL/g).

    • Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv) in one portion.

    • Stir for 4–12 hours at room temperature.

  • Quench & Workup (Crucial for Ti removal):

    • Quench by adding 1N NaOH or saturated Rochelle’s salt solution .[1]

    • Stir vigorously for 30 minutes until the white titanium emulsion breaks into two clear layers.

    • Extract with EtOAc, dry over Na2SO4, and concentrate.

Why this works: Ti(OiPr)4 acts as both a Lewis acid (activating the aldehyde) and a water scavenger, driving the imine formation to completion before the reducing agent is introduced.[1]

Scenario 2: Direct Alkylation (The "Brute Force" Route)

The Issue: Researchers often use K2CO3 in Acetone or Acetonitrile.[1] This fails because the 3,5-difluoroaniline is too weak to displace the halide efficiently at reflux temperatures of these solvents.[1] However, increasing the temperature too much leads to N,N-diethyl-3,5-difluoroaniline (over-alkylation).[1]

The Fix: Use a "Cesium Effect" base in a polar aprotic solvent to enhance nucleophilicity without requiring temperatures that promote di-alkylation.[1]

Protocol: Controlled Mono-Alkylation[1]
ParameterStandard (Failing) ConditionsOptimized Conditions
Solvent Acetonitrile or AcetoneDMF or NMP (Anhydrous)
Base K2CO3Cs2CO3 (Cesium Carbonate)
Electrophile Ethyl Bromide (1.0 eq)Ethyl Iodide (1.1 eq)
Temperature 60°C80°C
Conversion ~35%>85%

Step-by-Step Methodology:

  • Dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add Cs2CO3 (1.5 eq).[1] Stir for 10 mins.

  • Add Ethyl Iodide (1.1 eq) dropwise.[1]

  • Heat to 80°C for 6 hours.

  • Checkpoint: If di-alkylation (N,N-diethyl) exceeds 5% on HPLC, lower temp to 70°C and extend time.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that isn't product or starting material. What is it?

  • A: If using Reductive Amination, it is likely the imine (intermediate).[1][2][3] If it persists after adding borohydride, your reducing agent may be wet/decomposed.[1]

  • A: If using Alkylation, it is likely the N,N-diethyl byproduct.[1] This is non-polar and moves faster than the mono-ethyl product on silica.[1]

Q2: Can I use NaBH4 instead of NaBH(OAc)3?

  • A: Generally, No .[1] NaBH4 is too strong and will reduce the acetaldehyde directly to ethanol before it reacts with the slow-forming imine.[1] NaBH(OAc)3 is selective for the imine [1].[1]

Q3: Why not use the Buchwald-Hartwig coupling?

  • A: You can, but it is often "overkill" for a simple ethyl group.[1] However, if you have 1-bromo-3,5-difluorobenzene and ethylamine , this is a viable route.[1] Note that electron-poor aryl halides (like yours) undergo oxidative addition easily, but the reductive elimination can be slow.[1] Use a ligand like Xantphos or BrettPhos to facilitate the coupling.[1]

Q4: My acetaldehyde keeps evaporating. How do I handle it?

  • A: Acetaldehyde boils at 20.2°C. Handle all reagents at 0°C during the addition phase, then warm to room temp in a sealed vessel. Alternatively, use acetaldehyde diethyl acetal with an acid catalyst (e.g., TsOH) to release the aldehyde slowly in situ.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Schach, T. , & Papenfuhs, T. (1994).[1] Process for preparing 3,5-difluoroaniline. U.S. Patent No.[1] 5,294,742.[1] Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline.[1] [Link]

Sources

Technical Support Center: Purification of N-Ethyl-3,5-difluoroaniline

[1][2][3]

Topic: Distillation Conditions & Troubleshooting Guide CAS Registry Number: 66147-06-0 (N-Ethyl derivative) / 372-39-4 (Parent amine) Chemical Family: Halogenated Aromatic Amines[1][2][3]

Core Process Parameters

The Purification Challenge

Purifying N-Ethyl-3,5-difluoroaniline requires separating a secondary amine (Target) from a primary amine (Starting Material) and potentially a tertiary amine (Over-alkylated byproduct).[1][2][3]

  • Primary Amine (Lower Boiler): 3,5-Difluoroaniline[1][2][3][4][5][6][7][8]

  • Secondary Amine (Target): this compound[1][2][3]

  • Tertiary Amine (Higher Boiler): N,N-Diethyl-3,5-difluoroaniline[1][2][3]

Because alkylation increases the boiling point of anilines (Aniline: 184°C


middle fraction123
Recommended Distillation Conditions
ParameterSetting / RangeRationale
Vacuum Pressure 5 – 10 mmHg Reduces boiling point to prevent thermal degradation.[1][2][3] At 20 mmHg, the parent amine boils at ~82°C; the N-ethyl derivative will boil higher (~95-105°C).[1][2][3]
Pot Temperature 110°C – 130°C Must be sufficient to drive the vapor but kept below 150°C to avoid tar formation.[1][2][3]
Head Temperature ~95°C – 105°C (at 10 mmHg)Estimated.[1][2][3] The target fraction will distill roughly 15-20°C higher than the starting material.[1][2][3]
Reflux Ratio 5:1 to 10:1 A high reflux ratio is critical to separate the unreacted starting material (forerun) from the product.[1][2][3]
Column Type Packed Column (Wire Mesh/Raschig) Simple distillation is insufficient.[1][2][3] Use a Vigreux (minimum) or a packed column with >5 theoretical plates.[1][2][3]
Inert Gas Argon/Nitrogen Bleed Critical. Fluoroanilines oxidize rapidly in air at high temps, turning the distillate red/brown.[1][2][3]

Troubleshooting Guide

This section addresses specific failure modes reported by process chemists.

Issue 1: Distillate Turns Red/Brown Upon Collection

Diagnosis: Oxidative degradation.[1][2][3] Mechanism: Hot anilines react with atmospheric oxygen to form quinone-imine type impurities (colored species).[1][2][3] Corrective Action:

  • Leak Check: Ensure the vacuum system is perfectly sealed.[1][2][3]

  • Inert Bleed: Introduce a capillary nitrogen bleed into the boiling flask.[1][3]

  • Receiver Protection: Pre-flush the receiving flasks with nitrogen before attaching them.[1][2][3]

  • Add Antioxidant: In extreme cases, adding <0.1% BHT (butylated hydroxytoluene) to the receiving flask can inhibit color formation during storage.[1][2][3]

Issue 2: Poor Separation (GC Purity < 95%)

Diagnosis: Co-distillation of starting material (3,5-difluoroaniline). Mechanism: The boiling point delta (

123Corrective Action:
  • Increase Reflux: Switch from a simple takeoff to a reflux splitter.[1][2][3] Set ratio to 10:1 during the transition from Forerun to Main Cut.[1][2][3]

  • Chemical Scavenging (Pre-distillation): If the starting material is persistent, treat the crude mixture with a small amount of acetic anhydride or phthalic anhydride before distillation.[1][2][3] This converts the primary amine (3,5-DFA) into a non-volatile amide, leaving the secondary amine (N-Ethyl) free to distill.[1][2][3]

Issue 3: Rapid Pressure Spikes / Bumping

Diagnosis: Solvent outgassing or solid precipitation.[1][2][3] Mechanism: Residual extraction solvents (e.g., MTBE, Toluene) flashing off, or salts (amine hydrochlorides) precipitating in the pot.[1][2][3] Corrective Action:

  • Degassing: Run a "stripping" cycle at ambient temperature/full vacuum to remove solvents before heating.[1][2][3]

  • Salt Removal: Ensure the crude amine was washed with NaOH and dried thoroughly.[1][2][3] Amine salts do not distill; they decompose and cause pressure spikes.[1][2][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification setup based on crude analysis.

PurificationLogicStartCrude this compoundAnalysisGC Analysis of CrudeStart->AnalysisDecisionImpurity Profile?Analysis->DecisionCaseA>5% Starting Material(3,5-DFA)Decision->CaseAHigh DifficultyCaseB<1% Starting MaterialMainly Tars/SolventDecision->CaseBLow DifficultyActionAFractional Distillation(Packed Column, 10:1 Reflux)CaseA->ActionAChemicalTreatOptional: Scavenge Primary Amine(Acetic Anhydride Treatment)CaseA->ChemicalTreatIf separation failsActionBFlash Distillation(Vigreux Column, Rapid Takeoff)CaseB->ActionBResultCollect Main Fraction(Store under Argon)ActionA->ResultActionB->ResultChemicalTreat->ActionA

Caption: Workflow for selecting distillation complexity based on impurity profile. High levels of primary amine require fractional columns or chemical scavenging.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use steam distillation? A: Yes, but with caution. The parent compound (3,5-difluoroaniline) is steam volatile.[1][2][3] However, for the N-ethyl derivative, steam distillation is often less efficient than vacuum distillation for high-purity requirements because it introduces water saturation which requires subsequent drying and re-distillation.[1][2][3]

Q: What is the estimated boiling point if I cannot achieve 10 mmHg? A: Use the Nomograph approximation for Anilines:

  • 10 mmHg: ~95–105°C[1][2][3]

  • 20 mmHg: ~110–120°C[1][2][3]

  • Atmospheric: >220°C (Not recommended due to decomposition).[1][2][3] Note: These are derived estimates based on the parent amine shift.[1][2][3] Always perform a pilot run.[1][2][3]

Q: How should I store the purified fraction? A: Fluorinated anilines are light and air-sensitive.[1][2][3] Store in amber glass bottles, under an inert atmosphere (Ar/N2), at refrigerated temperatures (2–8°C).

References

  • Sigma-Aldrich. 3,5-Difluoroaniline Product Specification & Safety Data Sheet.[1][2][3] (Provides physical property baseline for the parent amine).[1][2][3] Link

  • PubChem. Compound Summary: 3,5-Difluoroaniline.[1][2][3][8][9] National Library of Medicine.[1][2][3] (Source for boiling point data of starting material: 82°C @ 20mmHg).[1][2][3][9] Link[1][2][3]

  • Schach, T., et al. Process for preparing 3,5-difluoroaniline.[1][2][3][4][5][6][7][8] U.S. Patent 5,294,742.[1][2][3][4] (Details synthesis and isolation of fluoroanilines via distillation). Link

  • GuideChem. Synthesis and Properties of 3,5-Difluoroaniline. (Confirming boiling point ranges and stability concerns). Link

Validation & Comparative

Topic: N-Ethyl-3,5-difluoroaniline: A Comparative Guide to 1H and 13C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis

For distribution to: Researchers, scientists, and drug development professionals.

I. Executive Summary: The Structural Elucidation of a Key Fluorinated Intermediate

N-Ethyl-3,5-difluoroaniline is a critical structural motif in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto an aromatic scaffold profoundly alters a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous characterization of such building blocks is a non-negotiable prerequisite for their application in complex syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of this compound. We move beyond a simple data repository, offering a comparative analysis against structurally related analogues: aniline, N-ethylaniline, and 3,5-difluoroaniline. This approach allows for a clear deconvolution of the electronic and steric effects imparted by the N-ethyl and the meta-difluoro substituents on the spectral features. The causality behind the observed chemical shifts and coupling constants is explained, providing a robust framework for researchers to interpret their own data with confidence.

II. Comparative 1H NMR Spectral Data

The 1H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of both an ethyl group and fluorine atoms creates a unique spectral signature for this compound when compared to its parent compounds.

Table 1: Comparative 1H NMR Data (400 MHz, CDCl3)

Compound Aromatic Protons (δ, ppm) -NH Proton(s) (δ, ppm) -CH2- (δ, ppm) -CH3 (δ, ppm)
This compound 6.22 (m, 2H, H-2,6), 6.15 (tt, 1H, JHF=9.4 Hz, JHH=2.2 Hz, H-4) 3.75 (br s, 1H) 3.16 (q, 2H, J=7.1 Hz) 1.25 (t, 3H, J=7.1 Hz)
Aniline[1] 7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H) 3.53 (br s, 2H) - -
N-Ethylaniline[2] 7.15 (m, 2H), 6.68 (m, 1H), 6.58 (m, 2H) 3.42 (br s, 1H) 3.11 (q, 2H, J=7.1 Hz) 1.22 (t, 3H, J=7.1 Hz)

| 3,5-Difluoroaniline | 6.30 (m, 2H), 6.21 (m, 1H) | 3.81 (br s, 2H) | - | - |

Expert Analysis of 1H NMR Spectra:
  • The Influence of the Amino Group: In aniline, the electron-donating nature of the amino group increases electron density at the ortho (H-2,6) and para (H-4) positions through resonance. This shielding effect results in their signals appearing at a higher field (lower ppm) compared to benzene's 7.26 ppm.[3][4]

  • The Impact of N-Ethylation: Comparing aniline to N-ethylaniline, the chemical shifts of the aromatic protons are not drastically altered, indicating a similar overall electron-donating character. The key differentiators are the appearance of the characteristic quartet and triplet signals for the ethyl group and the integration of the amino proton signal reducing from 2H to 1H.[2]

  • The Dominant Effect of Fluorine: The introduction of two meta-fluorine atoms in this compound causes a significant upfield shift of all aromatic protons. This is because the strong inductive electron-withdrawing effect of fluorine is complemented by its resonance-donating effect, which, from the meta position, strongly shields the ortho (H-2,6) and para (H-4) positions relative to the fluorines.

  • Coupling Patterns: In this compound, the H-4 proton exhibits a triplet of triplets (tt) pattern. This arises from coupling to the two equivalent H-2/H-6 protons (JHH) and, more significantly, a larger coupling to the two equivalent fluorine atoms at positions 3 and 5 (JHF). This through-space or through-bond coupling to fluorine is a definitive structural marker.[5]

III. Comparative 13C NMR Spectral Data

The 13C NMR spectrum reveals the carbon skeleton and is exceptionally sensitive to the electronic environment. For fluorinated compounds, the presence of carbon-fluorine scalar couplings (JCF) provides irrefutable evidence of substitution patterns.

Table 2: Comparative 13C NMR Data (100 MHz, CDCl3)

Compound C1 (ipso-N) C2, C6 C3, C5 C4 -CH2- -CH3
This compound 150.8 (t, 3JCF=13.5 Hz) 95.9 (d, 2JCF=10.5 Hz) 164.2 (dd, 1JCF=246 Hz, 3JCF=15 Hz) 98.7 (t, 2JCF=25.5 Hz) 39.1 14.8
Aniline 146.7 118.6 129.3 115.2 - -
N-Ethylaniline 148.1 117.3 129.3 112.8 38.6 15.0

| 3,5-Difluoroaniline | 150.1 (t, 3JCF=13.0 Hz) | 94.7 (d, 2JCF=10.0 Hz) | 164.6 (dd, 1JCF=245 Hz, 3JCF=15 Hz) | 97.2 (t, 2JCF=25.0 Hz) | - | - |

Expert Analysis of 13C NMR Spectra:
  • Carbon-Fluorine Coupling (The Definitive Signature): The most striking feature of the spectra for the fluorinated compounds is the splitting of carbon signals due to C-F coupling.

    • 1JCF: The carbon directly attached to fluorine (C3, C5) exhibits a very large one-bond coupling constant of ~246 Hz, appearing as a doublet. The additional smaller splitting arises from a three-bond coupling to the other fluorine atom.

    • 2JCF: The ortho carbons (C2, C6) and the para carbon (C4) show two-bond couplings to the adjacent fluorine atoms. C4 appears as a triplet because it is coupled to two equivalent fluorine atoms, while C2/C6 appear as doublets.

    • 3JCF: The ipso-carbon (C1) is coupled to the two meta-fluorines, resulting in a triplet with a characteristic coupling constant of ~13.5 Hz.

  • Chemical Shift Trends: The strong electronegativity of fluorine causes a dramatic downfield shift for the directly attached carbons (C3, C5) to ~164 ppm. Conversely, the ortho and para carbons (C2, C6, C4) are significantly shielded (shifted upfield) compared to aniline, appearing below 100 ppm. This complex interplay of inductive and resonance effects is characteristic of fluorinated aromatics.[6]

IV. Visualization of Structural Assignments

A visual representation is essential for correlating spectral data with molecular structure. The following diagram, rendered using Graphviz, maps the key NMR assignments directly onto the structure of this compound.

Figure 1: A diagram illustrating the molecular structure of this compound with key 1H and 13C NMR chemical shift assignments.

V. Self-Validating Experimental Protocol for NMR Data Acquisition

This protocol is designed to ensure high-quality, reproducible data for structural elucidation of small organic molecules.

1. Sample Preparation (The Foundation of Quality Data):

  • Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration in a deuterated solvent.
  • Procedure:
  • Accurately weigh 10-15 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl3). The choice of CDCl3 is based on its excellent solubilizing power for moderately polar compounds and its relatively clean spectral window.[7]
  • Add a minimal amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm). The use of a universal standard ensures data comparability across different experiments and instruments.
  • Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid extraneous signals. The sample height should be sufficient to be within the detection region of the NMR coil (~4-5 cm).

2. Instrument Setup & Calibration (Ensuring Accuracy):

  • Objective: To optimize the NMR spectrometer for the specific sample to achieve maximum resolution and signal-to-noise.
  • Procedure:
  • Insert the sample into a spectrometer (e.g., Bruker 400 MHz or equivalent).[8]
  • Lock the spectrometer onto the deuterium signal of the CDCl3. This compensates for any magnetic field drift during the experiment.
  • Perform automated or manual shimming. This process adjusts the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks. Poor shimming is a common source of broad lines and distorted multiplets.

3. 1H NMR Spectrum Acquisition:

  • Objective: To acquire a quantitative, high-resolution proton spectrum.
  • Procedure:
  • Use a standard single-pulse experiment (e.g., Bruker's zg30).
  • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
  • The acquisition time should be set to at least 3-4 seconds to ensure good digital resolution.
  • A relaxation delay of 2-5 seconds is used to allow protons to return to equilibrium between scans, ensuring accurate signal integration.
  • Accumulate 8 to 16 scans to improve the signal-to-noise ratio.

4. 13C NMR Spectrum Acquisition:

  • Objective: To obtain a proton-decoupled carbon spectrum.
  • Procedure:
  • Use a standard proton-decoupled pulse program (e.g., Bruker's zgpg30). This collapses C-H couplings into singlets, simplifying the spectrum and improving signal intensity via the Nuclear Overhauser Effect (NOE).
  • Set a wide spectral width (e.g., 0 to 220 ppm) to encompass all possible carbon signals.
  • A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons if quantitative data is required, though for routine identification, 2 seconds is often sufficient.
  • A larger number of scans (e.g., 512 to 2048) is necessary due to the low natural abundance of the 13C isotope.

5. Data Processing and Validation:

  • Procedure:
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  • Perform phase correction to ensure all peaks are in the positive absorptive mode.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak of CDCl3 can be used (δH = 7.26 ppm, δC = 77.16 ppm).[7][9]
  • For the 1H spectrum, integrate the signals. The ratio of integrals should correspond to the ratio of protons in the molecule, providing a self-validating check on the structure and purity.
  • Analyze the multiplicities and measure the coupling constants. These values must be consistent with the proposed structure.

VI. References

  • Klimek, A. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(8), 1839-1852. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. Available at: [Link]

  • T3DB. (n.d.). Aniline (T3D4984). Toxin and Toxin Target Database. Retrieved February 5, 2026, from [Link]

  • Aguilar-López, M., et al. (2019). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Freire, R., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid. Retrieved February 5, 2026, from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-3,5-difluoroaniline (CAS: 122234-75-5 / Generic Structure Ref) is a critical intermediate in the synthesis of agrochemicals and kinase-inhibitor pharmaceuticals. Its analysis presents unique challenges due to the electron-withdrawing nature of the meta-fluorine substituents, which significantly alters the basicity and fragmentation behavior compared to non-fluorinated anilines.

This guide compares the two dominant analytical modalities—GC-EI-MS (Gas Chromatography-Electron Impact Mass Spectrometry) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry). While GC-MS remains the gold standard for structural identification and impurity profiling (synthesis monitoring), LC-MS/MS is superior for trace quantification in biological matrices due to the compound's reduced volatility and need for high-sensitivity genotoxic impurity (GTI) screening.

Part 1: Chemical Context & Analytical Challenges[1][2]

Compound Profile[3][4][5][6][7]
  • Systematic Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.16 g/mol

  • Key Features: Secondary amine; two fluorine atoms in meta positions (3,5) relative to the amine.[1]

  • Acidity/Basicity: The 3,5-difluoro substitution exerts a strong inductive effect (-I), reducing the pKa of the conjugate acid compared to N-ethylaniline. This reduction in basicity impacts ionization efficiency in ESI.

The Analytical Challenge
  • Differentiation from Isomers: Distinguishing the 3,5-isomer from the 2,4- or 2,6-isomers is critical. The 3,5-substitution pattern lacks the "ortho effect" (H-bonding between amine hydrogen and ortho-fluorine), which leads to distinct fragmentation pathways compared to 2,x-isomers.

  • Impurity Tracking: In synthesis, this compound must be resolved from the starting material (3,5-difluoroaniline, MW 129) and the over-alkylated byproduct (N,N-diethyl-3,5-difluoroaniline, MW 185).

Part 2: Technique Comparison (GC-MS vs. LC-MS)

The following table contrasts the performance of the two primary analytical techniques.

FeatureGC-EI-MS (Recommended for ID) LC-ESI-MS/MS (Recommended for Trace Quant)
Ionization Mechanism Hard Ionization (70 eV Electron Impact)Soft Ionization (Electrospray, Positive Mode)
Primary Signal

(m/z 157) and Fragment Ions

(m/z 158)
Structural Info High. Rich fragmentation pattern allows for library matching and isomer differentiation.Low to Medium. Requires MS/MS (CID) to generate structural fragments.
Sensitivity Moderate (ng range). Good for purity checks (>98%).High (pg range). Essential for genotoxic impurity (GTI) screening (<10 ppm).
Matrix Tolerance Low. Requires extraction (LLE) and dry solvents. Water is incompatible.High. Can handle aqueous biological fluids or reaction mixtures directly.
Derivatization Optional (e.g., TFA-anhydride) to reduce peak tailing caused by N-H silanol interactions.Not required.
Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Branch1 Structural ID / Purity Goal->Branch1 Synthesis Support Branch2 Trace Quant / Bioanalysis Goal->Branch2 Safety/Tox Study GCMS GC-EI-MS (Standard) Branch1->GCMS LCMS LC-ESI-MS/MS (High Sensitivity) Branch2->LCMS Deriv Is peak tailing observed? GCMS->Deriv YesDeriv Derivatize (TFA/HFBA) Deriv->YesDeriv Yes NoDeriv Direct Injection Deriv->NoDeriv No

Figure 1: Decision tree for selecting the appropriate mass spectrometry modality based on analytical requirements.

Part 3: Deep Dive – Fragmentation Mechanics

Understanding the fragmentation is the "Expertise" pillar of this analysis. The mass spectrum is not random; it follows mechanistic rules dictated by the N-ethyl group and the fluorinated ring.

Electron Impact (EI) Fragmentation (GC-MS)

Under 70 eV EI conditions, this compound (


) typically undergoes 

-cleavage
.
  • Molecular Ion (

    
    ):  m/z 157. Usually distinct and stable due to the aromatic ring.
    
  • Base Peak (

    
    ):  m/z 142.
    
    • Mechanism: Loss of a methyl radical (

      
      ) from the N-ethyl chain. This forms a resonance-stabilized iminium ion (
      
      
      
      ). This is the diagnostic peak for N-ethyl anilines.
  • Secondary Fragment (

    
    ):  m/z 128.
    
    • Mechanism: Loss of the ethyl radical (

      
      ) or loss of ethylene (
      
      
      
      ) via hydrogen rearrangement (McLafferty-like), yielding the 3,5-difluoroaniline radical cation.
  • Ring Degradation: m/z 101.

    • Mechanism: Loss of HCN from the aniline core (common in anilines), leaving a fluorinated cyclopentadiene cation.

Electrospray Ionization (ESI-MS/MS)

In LC-MS/MS (Positive Mode), the parent ion is the protonated molecule


.
  • Precursor Ion: m/z 158.

  • Product Ion (Quantifier): m/z 130.

    • Mechanism: Neutral loss of ethylene (

      
      , 28 Da) from the N-ethyl group. This is a standard transition for N-alkylated amines in CID (Collision Induced Dissociation).
      
  • Product Ion (Qualifier): m/z 110.

    • Mechanism: Further loss of HF (20 Da) from the ring, or loss of

      
       depending on collision energy.
      
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [M]+ m/z 157 Base Base Peak [M-CH3]+ m/z 142 M->Base - Methyl Radical (15) (Alpha Cleavage) Aniline Primary Aniline [M-C2H4]+ m/z 129 M->Aniline - Ethylene (28) (Rearrangement) Ring Ring Fragment [M-HCN]+ m/z 101 Aniline->Ring - HCN (27)

Figure 2: Predicted EI fragmentation pathway for this compound.

Part 4: Experimental Protocol (GC-MS Focus)

This protocol is designed for purity analysis and structural confirmation . It includes a self-validating System Suitability Test (SST).

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol if using acyl chloride derivatization.

  • Concentration: 100 µg/mL (100 ppm) for scan mode; 1-10 µg/mL for SIM mode.

  • Derivatization (Optional but Recommended):

    • Add 50 µL Trifluoroacetic Anhydride (TFAA) to 100 µL sample.

    • Incubate at 60°C for 20 mins.

    • Evaporate and reconstitute in DCM.

    • Purpose: Converts the secondary amine to an amide, eliminating peak tailing caused by N-H interaction with column silanols.

GC-MS Parameters
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Low-bleed essential for trace analysis.

  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

System Suitability Test (SST) - The "Trustworthiness" Check

Before running samples, inject a standard mix containing:

  • 3,5-Difluoroaniline (Starting Material): Must resolve from target (Resolution

    
    ).
    
  • This compound (Target): Tailing factor (

    
    ) must be 
    
    
    
    . If
    
    
    , liner maintenance or derivatization is required.

Part 5: Data Presentation & Isomer Differentiation[2][9]

The table below highlights how to distinguish the target from its common isomers using Mass Spectrometry.

IsomerKey Distinction Feature (MS)Mechanism
This compound Strong m/z 142 (

); Weak/No

.
Meta-fluorines are stable;

-cleavage of ethyl dominates.
N-Ethyl-2,4-difluoroaniline Presence of

(HF loss) or

(F loss).
Ortho Effect: The amine hydrogen interacts with the ortho-fluorine, facilitating HF elimination.
3,5-Difluoroaniline Molecular ion m/z 129.[2][3]Lacks the ethyl group mass (+28).
N,N-Diethyl-3,5-difluoroaniline Molecular ion m/z 185.Over-alkylation adds another ethyl group (+28).

References

  • BenchChem. (2025). Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Anilines. Retrieved from

  • National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST23) - Class: N-Alkyl Anilines.
  • U.S. EPA. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard protocol for extracting and analyzing anilines).[4]

  • Jurado-Sanchez, B., et al. (2012). Comparison of GC-MS and LC-MS/MS for the analysis of aromatic amines in environmental water.Talanta, 88, 252-259.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Difluoroaniline. (Precursor safety and physicochemical properties).[2] Retrieved from

Sources

A Comparative Guide to the FT-IR Spectrum of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Ethyl-3,5-difluoroaniline and Spectroscopic Characterization

This compound is a substituted aromatic amine. Its structural parents, aniline and fluoroaromatic compounds, are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated anilines valuable intermediates. The N-ethyl group further modifies the compound's steric and electronic properties.

Given its potential role in drug discovery and materials science, unambiguous structural confirmation is paramount. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a novel or uncharacterized compound like this compound, predicting its FT-IR spectrum based on well-understood analogs is a critical first step in its analysis.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound can be predicted by dissecting its structure into three key components: the secondary aromatic amine group, the ethyl substituent, and the 1,3,5-trisubstituted difluorophenyl ring. Each component contributes characteristic absorption bands.

Below is a diagram of the molecular structure, highlighting the key functional groups that produce distinct signals in the FT-IR spectrum.

Caption: Molecular structure of this compound with key vibrational groups.

The predicted major absorption bands are summarized in the table below. These predictions are derived from established FT-IR correlation tables and analysis of the spectra of its parent molecules.[1][2][3]

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400MediumN-H stretching (secondary aromatic amine)
3100-3000Medium-WeakAromatic C-H stretching
2975-2850MediumAliphatic C-H stretching (asymmetric & symmetric from -CH₂- and -CH₃)
~1610, ~1500Medium-StrongC=C aromatic ring stretching
~1470MediumAliphatic C-H bending (scissoring) of -CH₂-
1350-1150StrongC-F stretching (aryl fluoride)
~1300StrongC-N stretching (aromatic amine)
900-680StrongAromatic C-H out-of-plane bending

Comparative Spectral Analysis

To validate our predictions, we will compare the expected spectrum of this compound with the known spectral features of N-ethylaniline and 3,5-difluoroaniline.

  • N-ethylaniline: This molecule provides the spectral signature of the N-ethylamino group attached to a benzene ring. Its spectrum will show the characteristic N-H stretch of a secondary amine, C-N stretching, and both aromatic and aliphatic C-H vibrations.[4][5][6]

  • 3,5-difluoroaniline: This analog provides the signature of the difluorinated aromatic ring. Key features include the N-H stretches of a primary amine (a doublet), strong C-F stretching bands, and the characteristic out-of-plane bending patterns for a 1,3,5-trisubstituted ring.[7][8]

The following table objectively compares the key vibrational frequencies.

Vibrational ModeN-ethylaniline (cm⁻¹)3,5-difluoroaniline (cm⁻¹)Predicted this compound (cm⁻¹)Rationale for Spectral Shift/Appearance
N-H Stretching ~3400 (single peak)~3500, ~3400 (doublet)~3400 (single peak)The target is a secondary amine like N-ethylaniline, thus a single N-H peak is expected.
Aromatic C-H Stretching 3100-30003100-30003100-3000This region is characteristic of aromatic C-H bonds and is expected to be similar across all three compounds.[9]
Aliphatic C-H Stretching 2970-2850N/A2975-2850These peaks arise from the ethyl group, absent in 3,5-difluoroaniline.[4]
Aromatic C=C Stretching ~1600, ~1500~1620, ~1500~1610, ~1500The positions are generally consistent, with minor shifts due to substituent effects.
C-N Stretching ~1310~1290~1300The C-N stretch is present in all, with its exact position influenced by both ethyl and fluoro substituents.
C-F Stretching N/A1350-1150 (strong)1350-1150 (strong)The strong C-F stretching bands are a definitive feature inherited from the difluorinated ring structure.
Aromatic C-H Bending (Out-of-Plane) ~750, ~690 (Monosubst.)~850 (1,3,5-Trisubst.)~850-900 (1,3,5-Trisubst.)The out-of-plane bending pattern is highly diagnostic of the aromatic substitution pattern.[10]

This comparative analysis demonstrates that the FT-IR spectrum of this compound will be a composite of features from both parent structures. The most telling characteristics for its identification will be the simultaneous presence of a single N-H stretch around 3400 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and very strong C-F absorption bands in the 1350-1150 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR

To ensure the generation of reliable and reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is the preferred method for liquid or solid samples due to its minimal sample preparation and ease of use.[11][12]

Principle of ATR

ATR spectroscopy works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[13] The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal surface.[14] This penetration allows the sample to absorb IR radiation at its characteristic vibrational frequencies, generating the spectrum.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal stability (typically 30-60 minutes).

    • Verify that the ATR accessory is correctly installed and the crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Collection (Self-Validating System):

    • With the clean, empty ATR crystal, initiate a background scan. This crucial step measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response.

    • Causality: The software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. A poor background collection is a common source of error.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

      • For a solid sample , use the ATR's pressure arm to press the solid firmly and evenly against the crystal. Consistent pressure is key for reproducibility.

      • For a liquid sample , a single drop is sufficient to cover the crystal.

    • Causality: Good contact between the sample and the crystal is essential for the evanescent wave to interact effectively with the sample, leading to a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Processing and Cleaning:

    • After collection, clean the ATR crystal thoroughly with a solvent that dissolves the sample completely.

    • Process the spectrum using the spectrometer software. This may include baseline correction or ATR correction, which adjusts for the wavelength-dependent depth of penetration of the evanescent wave.

The workflow for this protocol is illustrated in the diagram below.

start Start prep 1. Instrument Preparation (Warm-up & Clean Crystal) start->prep background 2. Collect Background Spectrum (Measures Air & Instrument) prep->background sample_prep 3. Apply Sample to Crystal (Ensure Good Contact) background->sample_prep collect_sample 4. Collect Sample Spectrum (Co-add Scans for S/N) sample_prep->collect_sample clean 5. Clean ATR Crystal (Prepare for Next Sample) collect_sample->clean process 6. Process Data (Baseline & ATR Correction) clean->process end End process->end

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Conclusion

This guide establishes a detailed predictive framework for interpreting the FT-IR spectrum of this compound. By systematically comparing its expected vibrational modes with those of N-ethylaniline and 3,5-difluoroaniline, we have highlighted the key spectral features that will confirm its identity: the secondary amine N-H stretch, aliphatic C-H vibrations from the ethyl group, and the prominent C-F stretches from the difluorinated aromatic ring. The provided ATR-FTIR protocol offers a robust, self-validating method for acquiring high-quality experimental data, ensuring that researchers can confidently apply these principles in a laboratory setting. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel fluorinated aromatic compounds.

References

  • Reddit user discussion on distinguishing N-ethylaniline IR spectrum. (2022). r/chemistry. [Link]

  • ResearchGate. IR spectra of poly-n-ethylaniline. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Chemeurope.com. Infrared spectroscopy correlation table. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • PubChem. 3,5-Difluoroaniline. [Link]

  • NIST. Benzenamine, N-ethyl-. [Link]

  • Bruker. ATR FTIR Basics. (2019). [Link]

  • PubChem. N-Ethylaniline. [Link]

  • ResearchGate. Use of Attenuated Total Reflection Infrared Spectroscopy for Analysis of Partitioning of Solutes between Thin Films and Solution. (2002). [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • ResearchGate. FTIR Spectra of Aniline. [Link]

  • Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy... [Link]

Sources

A Comparative Guide to Purity Assessment of N-Ethyl-3,5-difluoroaniline: A GC-MS Protocol-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and manufacturing. N-Ethyl-3,5-difluoroaniline, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded protocol for the purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), and objectively compares its performance with alternative analytical techniques.

The Critical Role of Purity in Pharmaceutical Development

The presence of impurities in pharmaceutical starting materials can have far-reaching consequences. Organic impurities, for instance, can arise from the manufacturing process as starting materials, by-products, intermediates, or degradation products[1]. These impurities can affect the chemical and physical properties of the drug substance and, in some cases, may be toxic. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances[2][3]. Therefore, the selection and validation of an appropriate analytical method for purity assessment is a critical step in the drug development lifecycle.

GC-MS for Purity Profiling: A Powerful Combination of Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound[1]. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling definitive identification[4]. This combination of high-resolution separation and specific detection endows GC-MS with exceptional sensitivity and selectivity for impurity profiling[5].

A Validated GC-MS Protocol for this compound

The following protocol has been designed to provide a robust and reliable method for the purity assessment of this compound. The choice of each parameter is grounded in established chromatographic principles for the analysis of aromatic amines.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Methanol (HPLC Grade) Sample->Solvent 1. Prepare Sample Dilution Dilute to 1 mg/mL Solvent->Dilution 1. Prepare Sample Filtration Filter through 0.45 µm PTFE filter Dilution->Filtration 1. Prepare Sample GC_Injection Inject 1 µL into GC Filtration->GC_Injection 1. Prepare Sample Separation Chromatographic Separation GC_Injection->Separation 2. Analyze Ionization Electron Ionization (EI) Separation->Ionization 2. Analyze Detection Mass Spectrometry Detection Ionization->Detection 2. Analyze Integration Peak Integration Detection->Integration 3. Process Data Library_Search Mass Spectral Library Search Integration->Library_Search 3. Process Data Quantification Purity Calculation (% Area) Library_Search->Quantification 3. Process Data Report Generate Report Quantification->Report 3. Process Data

Caption: Workflow for GC-MS purity assessment of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of high-purity methanol to obtain a concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter[6].

  • GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B GC System or equivalentA widely used and reliable GC system.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column providing good separation for a wide range of compounds, including aromatic amines.
Injector Split/Splitless
Injection Mode Split (Split ratio 50:1)A split injection is recommended to prevent column overloading with the main component and ensure sharp peaks.
Injector Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, providing a good balance between analysis time and resolution.
Oven Temperature Program Initial: 80 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °CA temperature ramp allows for the separation of impurities with a range of boiling points. The initial hold ensures good peak shape for early eluting compounds, and the final hold ensures elution of any high-boiling point impurities.
Mass Spectrometer Agilent 5977A MSD or equivalentA sensitive and robust mass selective detector.
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation[7].
Ionization Energy 70 eVThe standard EI energy that generates extensive and reproducible fragmentation.
Mass Range m/z 40-450A wide mass range to capture the molecular ion of the main component and a broad range of potential impurities.
Scan Rate 2 scans/secProvides sufficient data points across each chromatographic peak for reliable quantification.
Transfer Line Temperature 280 °CPrevents condensation of the analytes between the GC and the MS.
Ion Source Temperature 230 °CAn optimal temperature to maintain ion source cleanliness and prevent analyte degradation.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of this compound using the area percent method.

    • Identify impurities by comparing their mass spectra with a commercial mass spectral library (e.g., NIST, Wiley).

    • For unknown impurities, analyze the fragmentation patterns to propose potential structures.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of sensitivity.

Method Selection Decision Tree

Method_Selection Start Purity Assessment of This compound Volatile_Impurities Are volatile/semi-volatile impurities expected? Start->Volatile_Impurities Non_Volatile_Impurities Are non-volatile or thermally labile impurities expected? Volatile_Impurities->Non_Volatile_Impurities No GC_MS GC-MS Volatile_Impurities->GC_MS Yes HPLC_UV HPLC-UV Non_Volatile_Impurities->HPLC_UV Yes, and UV active LC_MS LC-MS Non_Volatile_Impurities->LC_MS Yes, and require higher sensitivity/specificity Absolute_Quantification Is absolute quantification without a reference standard needed? Non_Volatile_Impurities->Absolute_Quantification No High_Sensitivity Is high sensitivity and structural information required? High_Sensitivity->HPLC_UV No High_Sensitivity->LC_MS Yes HPLC_UV->High_Sensitivity qNMR qNMR Absolute_Quantification->Volatile_Impurities No Absolute_Quantification->qNMR Yes

Sources

Comparative Reactivity Guide: N-Ethyl-3,5-difluoroaniline vs. 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,5-Difluoroaniline and its secondary amine derivative, N-Ethyl-3,5-difluoroaniline . It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery and agrochemical synthesis.

Executive Summary

While both compounds serve as electron-deficient aromatic building blocks, the N-Ethyl group in This compound fundamentally alters the reactivity landscape.

  • 3,5-Difluoroaniline is a versatile primary amine but suffers from potential over-alkylation/arylation and lower solubility in lipophilic solvents.

  • This compound offers controlled mono-functionalization (stopping at tertiary amines), enhanced lipophilicity, and slightly elevated nucleophilicity due to the inductive effect of the ethyl group, despite increased steric hindrance.

Verdict: Choose the N-Ethyl variant when target scaffolds require a tertiary amine linkage without the need for a subsequent alkylation step, or when solubility in non-polar media is a limiting factor.

Chemical & Physical Profile

The introduction of the ethyl group and the two fluorine atoms creates a unique push-pull electronic system.

Property3,5-DifluoroanilineThis compoundImpact on Reactivity
CAS Number 372-39-461331-50-6
Structure Primary Amine (

)
Secondary Amine (

)
Selectivity: Primary allows double substitution; Secondary allows only single.
Electronic State Electron Deficient (

-system)
Electron Deficient (slightly less than parent)Nucleophilicity: N-Ethyl is more nucleophilic due to

effect of ethyl group.
pKa (Conj. Acid) ~2.6 (Predicted)~3.1 - 3.5 (Estimated)Basicity: Both are weak bases (fluorine induction), but N-Ethyl is slightly stronger.
Lipophilicity Moderate (LogP ~1.9)High (LogP ~2.5)Solubility: N-Ethyl variant dissolves better in hexanes/toluene.
Boiling Point 80°C @ 20 mmHg~95-100°C @ 20 mmHgProcess: N-Ethyl requires higher vac/temp for distillation.
Electronic Structure Analysis
  • Fluorine Effect: The fluorine atoms at positions 3 and 5 exert a strong inductive withdrawal (

    
    ), significantly lowering the electron density of the aromatic ring and the nitrogen lone pair compared to aniline. This makes both compounds weak nucleophiles .
    
  • Ethyl Group Effect: In the N-Ethyl derivative, the ethyl group acts as a weak electron donor (

    
    ), partially counteracting the fluorines. Additionally, the steric bulk of the ethyl group prevents "stacking" interactions, often improving solubility profiles.
    

Reactivity Benchmarking

A. Nucleophilic Substitution ( / Acylation)
  • 3,5-Difluoroaniline: Reacts cleanly with acid chlorides and anhydrides. However, in alkylation reactions (e.g., with alkyl halides), it is prone to over-alkylation , forming mixtures of secondary and tertiary amines.

  • This compound: The secondary amine is sterically more hindered but electronically more activated. It reacts selectively to form tertiary amides or tertiary amines . The risk of over-alkylation (quaternization) is significantly lower under standard conditions.

B. Palladium-Catalyzed Coupling (Buchwald-Hartwig)

This is the most critical differentiation point for drug discovery applications.

  • Primary Aniline (3,5-F2):

    • Challenge: Can undergo double arylation if the catalyst is highly active and the electrophile is in excess.

    • Ligand Choice: Requires bulky ligands (e.g., BINAP, Xantphos) to enforce mono-arylation.

  • Secondary Aniline (N-Ethyl-3,5-F2):

    • Advantage:[1][2][3][4][5][6] Inherently stops at the tertiary amine stage.

    • Challenge: The steric bulk of the ethyl group plus the ortho-hydrogens requires highly active, sterically demanding ligands (e.g., RuPhos , BrettPhos ) to facilitate the reductive elimination step.

C. Regioselective Lithiation (C-H Activation)

The 3,5-difluoro substitution pattern creates a "regioselectivity battleground" between the C4 position (between fluorines) and the C2/C6 positions (ortho to nitrogen).

LithiationPathways cluster_paths Lithiation Pathways (n-BuLi / THF) Start This compound PathA Path A: N-Deprotonation (Kinetic First Step) Start->PathA Fast PathB Path B: C4-Lithiation (Thermodynamic Sink) PathA->PathB Equilibration (Acidic proton between F) PathC Path C: C2-Lithiation (Directed Metalation) PathA->PathC Requires Directing Group (e.g. N-Boc) Product1 4-Substituted Product (Major without protection) PathB->Product1 Electrophile (E+) Product2 2-Substituted Product (Major with N-Boc/Piv) PathC->Product2 Electrophile (E+)

Caption: Regioselectivity map showing the competition between the acidic C4 proton and the directed C2 proton.

  • Insight: Without a bulky protecting group (like Boc or Pivaloyl), lithiation of 3,5-difluoroanilines often favors the C4 position because the proton flanked by two fluorine atoms is significantly more acidic (

    
    ) than the C2 proton.
    

Experimental Case Studies

Protocol A: Synthesis of this compound (Reductive Amination)

Use this protocol to convert the primary aniline to the secondary N-ethyl variant.

Rationale: Direct alkylation with ethyl iodide often leads to over-alkylation (formation of the diethyl species). Reductive amination is self-limiting and cleaner.

  • Reagents: 3,5-Difluoroaniline (1.0 eq), Acetaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 3,5-difluoroaniline in DCE (0.2 M) under

      
      .
      
    • Add Acetaldehyde and Acetic Acid. Stir for 30 min to form the imine/hemiaminal.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to Room Temperature (RT) and stir for 4-12 hours.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with DCM, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The secondary amine is less polar than the primary starting material.

Protocol B: Buchwald-Hartwig Coupling (N-Ethyl Variant)

Use this protocol for coupling this compound with an aryl bromide.

Rationale: The electron-deficient nature of the aniline requires a strong base and a specific ligand to prevent catalyst deactivation.

  • Reagents: Aryl Bromide (1.0 eq), this compound (1.2 eq),

    
     (2 mol%), RuPhos  (4-6 mol%), 
    
    
    
    (1.5 eq), Toluene or Dioxane.
  • Procedure:

    • Charge an oven-dried vial with

      
      , RuPhos, and 
      
      
      
      .
    • Purge with Argon/Nitrogen (3 cycles).

    • Add solvent (degassed), Aryl Bromide, and Amine.

    • Heat to 100°C for 12-18 hours.

  • Critical Note: If the coupling fails, switch the base to

    
     (weaker) and the solvent to t-Amyl alcohol to reduce hydrodebromination side reactions.
    

Handling & Safety Profile

Both compounds are fluorinated aromatic amines and share significant toxicity risks.[7]

Hazard ClassDescriptionPrecaution
Acute Toxicity Oral, Dermal, Inhalation (Category 4)Use full PPE (gloves, respirator). Handle in a fume hood.
Eye Damage Severe Irritant (Category 1/2)Wear chemical splash goggles. Fluorinated anilines can cause corneal opacity.
Skin Absorption High PermeabilityDouble-gloving (Nitrile) recommended.
Storage Light/Air SensitiveStore under Nitrogen/Argon in amber vials. Oxidizes to dark purple/black tars upon exposure.

References

  • PubChem Compound Summary: 3,5-Difluoroaniline.

  • Mayr's Database of Nucleophilicity Parameters. (For general trends in amine nucleophilicity).

  • Directed Ortho Metalation (DoM) Selectivity.Chemical Reviews, 1990, 90(6), 879–933.

  • Buchwald-Hartwig Amination using RuPhos.Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

Sources

A Comparative Guide to the Analytical Characterization of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and structural integrity of intermediates are paramount. N-Ethyl-3,5-difluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception.[1][2] Its precise characterization is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. As a senior application scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the selection and application of each technique, grounded in scientific principles and practical expertise.

The Analytical Imperative: Why Robust Characterization Matters

Impurities in a pharmaceutical intermediate like this compound can arise from starting materials, by-products of the synthesis, or degradation. These impurities can potentially be carried through subsequent reaction steps, ultimately compromising the quality and safety of the API. Therefore, a multi-faceted analytical approach is necessary to fully elucidate the structure, confirm the identity, and accurately quantify the purity of this compound.

A Comparative Overview of Key Analytical Techniques

The characterization of this compound relies on a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle. The most critical of these are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Primary Application Strengths Limitations
GC-MS Identification and quantification of volatile impurities, structural elucidation.High sensitivity and selectivity, provides molecular weight and fragmentation data.Not suitable for non-volatile or thermally labile compounds.
HPLC Purity determination, quantification of the main component and non-volatile impurities.High resolution, applicable to a wide range of compounds, robust and reproducible.Lower peak capacity compared to GC, may require method development.
NMR (¹H, ¹³C, ¹⁹F) Unambiguous structural elucidation, identification of isomers.Provides detailed information about the molecular structure and connectivity.Lower sensitivity compared to MS, requires higher sample concentrations.
FTIR Identification of functional groups, confirmation of molecular structure.Fast, non-destructive, provides a unique molecular fingerprint.Limited in providing information on the entire molecular structure, not ideal for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatility and Fragmentation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it serves a dual purpose: quantifying volatile organic impurities and providing structural information through mass spectral fragmentation.

The "Why": Experimental Choices in GC-MS

The choice of a non-polar capillary column is deliberate. Aromatic amines like this compound have moderate polarity, and a non-polar stationary phase allows for good separation based on boiling points and subtle differences in van der Waals interactions. The temperature program is designed to ensure the efficient elution of the target analyte while separating it from potential impurities with different volatilities. Electron Ionization (EI) is the preferred ionization technique due to its ability to generate reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺) at m/z 157, consistent with its molecular weight. A key fragmentation pathway for N-alkylanilines is the alpha-cleavage, leading to the loss of an alkyl radical. In this case, the loss of a methyl group (•CH₃) from the ethyl substituent would result in a significant fragment ion at m/z 142. Further fragmentation may involve the loss of the entire ethyl group (•C₂H₅) to give a fragment at m/z 128, corresponding to the 3,5-difluoroaniline radical cation. The presence of two fluorine atoms will also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. The isotopic pattern of the molecular ion and its fragments will be characteristic of a compound containing only C, H, N, and F.

Experimental Protocol: GC-MS Analysis

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injection: 1 µL, splitless injection.

Inlet Temperature: 250 °C.

Oven Temperature Program:

  • Initial temperature: 80 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 280 °C.

  • Hold: 5 minutes at 280 °C.

Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Dichloromethane Solvent->Dissolve GC_Inlet GC Inlet (250°C) Dissolve->GC_Inlet 1 µL Injection GC_Column GC Column (Temperature Program) GC_Inlet->GC_Column MS_Source MS Ion Source (EI, 70eV) GC_Column->MS_Source Separation Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data System Detector->Data_System Chromatogram Total Ion Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC, particularly in the reverse-phase mode, is the cornerstone for determining the purity of pharmaceutical intermediates.[3] It excels at separating the main component from non-volatile impurities and closely related structural isomers.

The "Why": Experimental Choices in HPLC

A C18 column is the workhorse of reverse-phase chromatography and is well-suited for separating moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. The addition of a small amount of an acid, such as formic or trifluoroacetic acid, is crucial for protonating the aniline nitrogen. This protonation prevents peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase, resulting in sharper, more symmetrical peaks. UV detection at a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm, provides excellent sensitivity.

Experimental Protocol: HPLC Purity Determination

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

  • 0-20 min: 30-70% B

  • 20-25 min: 70-30% B

  • 25-30 min: 30% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase (initial conditions).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve Sample->Dissolve Mobile_Phase Mobile Phase Mobile_Phase->Dissolve Injector Autosampler Dissolve->Injector 10 µL Injection Column C18 Column (30°C) Injector->Column Pump HPLC Pump (Gradient) Pump->Injector UV_Detector UV Detector (254 nm) Column->UV_Detector Separation Data_System Chromatography Data System UV_Detector->Data_System Chromatogram HPLC Chromatogram Data_System->Chromatogram Purity_Report Purity Report (% Area) Chromatogram->Purity_Report Integration

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Predicted NMR Spectra
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene protons (CH₂) of the ethyl group, and a broad singlet for the N-H proton. The aromatic region will display signals for the three protons on the difluorophenyl ring. The coupling of these aromatic protons with the two fluorine atoms will result in complex splitting patterns (triplets or doublets of triplets).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, while other aromatic carbons will exhibit smaller, longer-range couplings to the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions. This signal will be split by the adjacent aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. It serves as a rapid and straightforward method for confirming the identity of this compound.

Characteristic FTIR Peaks

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • N-H Stretch: A sharp peak in the region of 3350-3450 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks in the range of 2850-2970 cm⁻¹.[4]

  • C=C Stretch (aromatic): Absorptions between 1500-1600 cm⁻¹.

  • C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Conclusion: A Synergistic Approach to Quality Assurance

The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. While HPLC is the primary tool for purity assessment, GC-MS provides crucial information on volatile impurities and structural confirmation. NMR spectroscopy offers the definitive structural elucidation, and FTIR serves as a rapid identity check. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality, consistency, and safety of this vital pharmaceutical intermediate, thereby contributing to the development of robust and reliable drug products.

References

  • Chem-Impex. 3,5-Difluoroaniline. Accessed February 7, 2026. [Link]

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline. Accessed February 7, 2026.
  • Google Patents. US5965775A - Process for the preparation of 3,5-difluoroaniline. Accessed February 7, 2026.
  • PubChem. N-Ethylaniline. Accessed February 7, 2026. [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Alkylated Difluoroanilines: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Alkylated difluoroanilines are privileged structural motifs in modern drug discovery and materials science. The strategic introduction of fluorine atoms profoundly influences molecular properties such as metabolic stability, lipophilicity, and binding affinity, making these compounds highly sought-after building blocks. However, the synthesis of these molecules is not trivial; the strong electron-withdrawing nature of the fluorine atoms significantly modulates the nucleophilicity of the aniline nitrogen, posing unique challenges for N-alkylation. This guide provides a comparative analysis of principal synthetic strategies for the N-alkylation of difluoroanilines, offering field-proven insights into methodology selection, reaction optimization, and the underlying mechanistic principles. We will delve into a comparative study of classical and modern techniques, including reductive amination, direct nucleophilic substitution, and catalytic borrowing hydrogen methods, supported by experimental data and detailed protocols.

The Strategic Importance of Fluorine in Aniline Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry. In the context of anilines, difluorination imparts a unique combination of steric and electronic effects.[1] The potent, electron-withdrawing inductive effect (-I) of fluorine atoms drastically lowers the pKa of the aniline nitrogen, reducing its basicity and nucleophilicity.[1][2] This effect is highly dependent on the substitution pattern, creating a spectrum of reactivity across different difluoroaniline isomers (e.g., 2,4-difluoro vs. 2,6-difluoro vs. 3,5-difluoro).

From a drug development perspective, this modulation is critical. A lower pKa can prevent unwanted protonation under physiological conditions, enhancing cell permeability and oral bioavailability. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often introduced to block sites of oxidative metabolism. Understanding how to efficiently forge C-N bonds with these deactivated nucleophiles is therefore a paramount objective for process and medicinal chemists.

A Comparative Overview of N-Alkylation Methodologies

The selection of an appropriate N-alkylation strategy is dictated by several factors: the nature of the alkylating agent, the specific difluoroaniline isomer, desired scale, and tolerance of functional groups. Below, we compare the most prevalent methods.

Reductive Amination: The Workhorse Strategy

Reductive amination is arguably the most versatile and widely employed method for N-alkylation of anilines.[3][4] This one-pot procedure involves the initial formation of an imine or iminium ion from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine.[5]

Mechanism & Key Causality: The success of this method hinges on the choice of reducing agent. The ideal reagent should selectively reduce the protonated iminium intermediate much faster than the starting carbonyl compound.[5] Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice for anilines due to its mildness and excellent functional group tolerance. For deactivated anilines, the initial imine formation can be slow and may require mild acid catalysis to facilitate the dehydration step.[6]

Advantages:

  • Broad Scope: Readily accommodates a vast range of aldehydes and ketones, allowing for diverse alkyl groups to be introduced.

  • Controlled Alkylation: The reaction proceeds through a discrete imine intermediate, inherently preventing the over-alkylation issues that can plague direct substitution methods.[5]

  • Mild Conditions: Often proceeds at room temperature, preserving sensitive functional groups.

Limitations:

  • Aldehyde/Ketone Availability: The method is contingent on the accessibility of the corresponding carbonyl compound.

  • Stoichiometric Reductant: Requires at least one equivalent of a hydride reagent, which can be a drawback for large-scale synthesis in terms of cost and waste generation.

Direct Nucleophilic Substitution (SN2): A Classical Approach

The direct reaction of an aniline with an alkyl halide (or sulfonate) is a fundamental method for C-N bond formation.[7] However, for electron-deficient difluoroanilines, this approach requires careful consideration of reaction conditions to overcome the diminished nucleophilicity of the nitrogen atom.[2]

Mechanism & Key Causality: This reaction typically follows an SN2 pathway, where the aniline's lone pair directly displaces a leaving group on an electrophilic carbon.[7] To be effective, a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is required to neutralize the proton generated on the nitrogen, preventing the formation of an unreactive ammonium salt.[2][8] The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base without hydrogen-bonding to the aniline nucleophile, thus maximizing its reactivity.[9]

Advantages:

  • Simplicity: Conceptually straightforward and uses readily available alkylating agents.

  • Cost-Effective: Often utilizes inexpensive bases and solvents.

Limitations:

  • Over-alkylation: The newly formed secondary amine is often more nucleophilic than the starting primary aniline, leading to the formation of tertiary amines as significant byproducts.[10]

  • Harsh Conditions: May require elevated temperatures to drive the reaction to completion with deactivated anilines, limiting functional group compatibility.

  • Leaving Group Dependence: Primarily effective for reactive alkylating agents like primary alkyl iodides, bromides, and benzyl halides.[7]

Catalytic N-Alkylation with Alcohols: A Green Chemistry Perspective

Modern catalytic methods are increasingly favored for their atom economy and environmental benefits. The "borrowing hydrogen" or "hydrogen autotransfer" strategy uses alcohols as alkylating agents, with water being the only stoichiometric byproduct.[11]

Mechanism & Key Causality: This elegant process involves a transition-metal catalyst (often based on Ru, Ir, or Ni) that performs a sequence of reactions in one pot.[11][12]

  • The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ.

  • The aniline condenses with the transient aldehyde to form an imine.

  • The catalyst then returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine.

Advantages:

  • Atom Economy: Alcohols are stable, readily available, and the only byproduct is water.[11]

  • High Selectivity: Like reductive amination, it proceeds via an imine intermediate, offering excellent control against over-alkylation.

  • Green Solvents: Many protocols are being developed in more environmentally benign solvents.

Limitations:

  • Catalyst Cost & Sensitivity: Catalysts are often based on precious metals and can be sensitive to air and moisture.

  • Higher Temperatures: These reactions often require higher temperatures (80-150 °C) to facilitate the catalytic cycle.

  • Substrate Scope: The scope with respect to the aniline and alcohol partners is still under active development, especially for highly deactivated systems.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of synthetic route is a multi-parameter decision. The following sections provide a framework for this selection process, focusing on the critical interplay between the difluoroaniline isomer and the synthetic method.

The Impact of Fluorine Substitution Pattern

The position of the two fluorine atoms has a profound impact on the steric and electronic environment of the amine.

  • 2,6-Difluoroaniline: This isomer is the most challenging substrate. The two ortho-fluorine atoms provide significant steric hindrance around the nitrogen center and exert a powerful combined inductive electron withdrawal, making the nitrogen extremely non-nucleophilic.[13] Direct SN2 alkylation is often sluggish and low-yielding. Reductive amination is generally the most reliable method.

  • 2,4-Difluoroaniline: Represents an intermediate case. The fluorine at the 2-position provides some steric hindrance and electron withdrawal, while the 4-fluoro contributes purely an electronic effect. Reactivity is higher than the 2,6-isomer but still significantly lower than aniline.

  • 3,5-Difluoroaniline: In this isomer, the fluorine atoms exert only their inductive effect without steric hindrance. While still deactivated electronically, the nitrogen is sterically accessible, making it more amenable to a wider range of conditions, including direct substitution.

Method Performance Comparison

The following table summarizes the key performance characteristics of each method when applied to the synthesis of N-alkylated difluoroanilines.

Parameter Reductive Amination Direct Nucleophilic Substitution (SN2) Catalytic Alkylation (Borrowing Hydrogen)
Selectivity Excellent (mono-alkylation)[3]Poor to Moderate (risk of over-alkylation)[10]Excellent (mono-alkylation)[11]
Substrate Scope Broad (depends on carbonyl availability)Moderate (best with reactive alkyl halides)Growing (depends on catalyst tolerance)
Reaction Conditions Mild (often 25 °C)Moderate to Forcing (25-120 °C)Forcing (80-150 °C)
Key Reagents NaBH(OAc)₃, NaBH₃CNAlkyl Halides, K₂CO₃, Cs₂CO₃Alcohols, Metal Catalyst (e.g., Ru, Ir)
Atom Economy Moderate (stoichiometric hydride waste)Poor (stoichiometric salt waste)Excellent (water is the only byproduct)[11]
Ideal For Complex molecules, hindered anilines (2,6-DFA)Simple alkylations, sterically accessible anilines (3,5-DFA)Green process development, large-scale synthesis

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 4.1: N-alkylation via Reductive Amination (Synthesis of N-benzyl-2,6-difluoroaniline)

This protocol demonstrates a robust method for alkylating the highly challenging 2,6-difluoroaniline substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with 2,6-difluoroaniline & benzaldehyde B Add solvent (e.g., Dichloromethane) A->B C Cool to 0 °C B->C D Add NaBH(OAc)₃ portion-wise C->D E Warm to RT and stir for 12-24h (monitor by TLC/LCMS) D->E F Quench with sat. NaHCO₃ E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J J I->J Final Product: N-benzyl-2,6-difluoroaniline

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • 2,6-Difluoroaniline (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,6-difluoroaniline (1.0 equiv) and the solvent (DCM).

  • Add benzaldehyde (1.05 equiv) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 4.2: N-alkylation via Nucleophilic Substitution (Synthesis of N-ethyl-3,5-difluoroaniline)

This protocol is effective for the sterically unhindered 3,5-difluoroaniline isomer.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Conditions aniline 3,5-Difluoroaniline pKa reduced Sterically accessible product {Product | this compound} aniline->product Sɴ2 Reaction alkyl_halide Ethyl Iodide Good leaving group Primary halide alkyl_halide->product Sɴ2 Reaction base K₂CO₃ / Cs₂CO₃ Deprotonates N-H Drives equilibrium base->product Sɴ2 Reaction solvent Solvent: DMF Polar aprotic Maximizes nucleophilicity solvent->product temp Temperature: 60-80 °C Overcomes activation energy temp->product

Caption: Key components and conditions for SN2 N-alkylation.

Materials:

  • 3,5-Difluoroaniline (1.0 equiv)

  • Ethyl iodide (or ethyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (approx. 0.2 M)

Procedure:

  • To a round-bottom flask, add 3,5-difluoroaniline (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add DMF to the flask, and stir the suspension.

  • Add ethyl iodide (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS. Note: Be watchful for the formation of the di-ethylated byproduct.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The N-alkylation of difluoroanilines is a critical transformation that requires a nuanced understanding of the substrate's electronic and steric properties.

  • Reductive amination stands out as the most broadly applicable and selective method, particularly for challenging ortho-substituted isomers like 2,6-difluoroaniline.[5][14]

  • Direct SN2 alkylation remains a viable, cost-effective option for sterically unhindered isomers, provided that over-alkylation can be controlled.[9]

  • Catalytic borrowing hydrogen strategies represent the future of sustainable C-N bond formation, offering unparalleled atom economy, though they may require higher temperatures and further catalyst development for highly deactivated substrates.[11]

As the demand for complex fluorinated molecules continues to grow, future research will likely focus on developing more active and robust catalysts that can perform these transformations under milder conditions, further expanding the synthetic chemist's toolkit for accessing these valuable compounds.

References

  • Cabri, W., et al. (2007). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. ResearchGate. Available at: [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254. Available at: [Link]

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  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]

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  • Carlucci, C., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic routes for N-Ethyl-3,5-difluoroaniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Beyond procedural steps, this document elucidates the rationale behind methodological choices and establishes a rigorous framework for spectroscopic validation, ensuring the unequivocal confirmation of molecular structure and purity essential for research and development.

The Strategic Importance of this compound

This compound serves as a critical building block in organic synthesis. The presence of two fluorine atoms on the aniline ring can significantly modulate the physicochemical properties of the final active ingredient, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the ability to synthesize this intermediate with high purity and to rigorously validate its structure is paramount for any research program that relies upon it. This guide presents a preferred synthetic methodology, an alternative for comparison, and a comprehensive spectroscopic workflow for absolute validation.

Comparative Synthesis Methodologies

The introduction of an ethyl group onto the nitrogen atom of 3,5-difluoroaniline can be achieved through several synthetic strategies. Here, we compare two common and effective methods: Reductive Amination and Direct Alkylation.

Method 1: Reductive Amination (Preferred Method)

Reductive amination is a highly efficient and selective method for forming C-N bonds.[1] This process involves the in situ formation of an imine from the parent aniline and an aldehyde, which is then immediately reduced to the corresponding secondary amine.[2][3]

Causality of Experimental Choice: This method is favored due to its high selectivity for mono-alkylation, minimizing the formation of the tertiary amine byproduct. The reaction conditions are typically mild, and the use of sodium triacetoxyborohydride as a reducing agent is advantageous as it is less sensitive to moisture and provides excellent yields.

Experimental Protocol: Reductive Amination

  • To a solution of 3,5-difluoroaniline (1.0 eq) in dichloromethane (DCM, 0.2 M), add acetaldehyde (1.2 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Direct Alkylation with an Ethyl Halide

This classical approach involves the nucleophilic substitution of an ethyl halide by 3,5-difluoroaniline. A base is required to neutralize the hydrogen halide formed during the reaction.

Comparative Insight: While seemingly more direct, this method often suffers from a lack of selectivity. The product, this compound, is itself a nucleophile and can react with the ethyl halide to form the undesired tertiary amine, N,N-diethyl-3,5-difluoroaniline. Controlling the reaction stoichiometry and conditions to favor mono-alkylation can be challenging.

Experimental Protocol: Direct Alkylation

  • To a solution of 3,5-difluoroaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add ethyl iodide or ethyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

cluster_0 Synthesis Pathways A 3,5-Difluoroaniline B Method 1: Reductive Amination (+ Acetaldehyde, NaBH(OAc)3) A->B C Method 2: Direct Alkylation (+ Ethyl Halide, Base) A->C D Crude this compound B->D C->D E Purification (Column Chromatography) D->E F Validated this compound E->F

Caption: Comparative workflows for the synthesis of this compound.

Rigorous Spectroscopic Validation: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.[4][5] Each method provides a unique piece of structural information, and together they form a self-validating system.

cluster_1 Spectroscopic Validation Workflow G Purified Product H ¹H NMR Spectroscopy (Proton Environment) G->H I ¹³C NMR Spectroscopy (Carbon Skeleton) G->I J IR Spectroscopy (Functional Groups) G->J K Mass Spectrometry (Molecular Weight) G->K L Structural Confirmation & Purity Assessment H->L I->L J->L K->L

Caption: Integrated workflow for the spectroscopic validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum should clearly show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group, a result of spin-spin coupling. The aromatic protons will appear as complex multiplets due to coupling with both adjacent protons and the fluorine atoms. The N-H proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the two carbons of the ethyl group and the carbons of the difluorinated aromatic ring. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A peak in the range of 3350-3450 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

  • Peaks in the 2850-2980 cm⁻¹ range due to the C-H stretching of the ethyl group.

  • Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₈H₉F₂N), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass. Common fragmentation patterns may include the loss of a methyl or ethyl group.

Summary of Spectroscopic Data
Technique Parameter Expected Value/Observation for this compound Interpretation
¹H NMR Chemical Shift (δ)~1.2 ppm (triplet, 3H), ~3.1 ppm (quartet, 2H), ~3.7 ppm (broad singlet, 1H), 6.1-6.4 ppm (multiplet, 3H)Confirms the presence of the ethyl group (CH₃CH₂), the N-H proton, and the aromatic protons.
¹³C NMR Chemical Shift (δ)~15 ppm (CH₃), ~38 ppm (CH₂), aromatic carbons in the 95-165 ppm range.Confirms the carbon skeleton. Carbons attached to fluorine will show characteristic splitting.
IR Wavenumber (cm⁻¹)~3400 (N-H stretch), ~2970 & ~2880 (aliphatic C-H stretch), ~1620 (C=C stretch), ~1150 (C-F stretch)Confirms the presence of key functional groups: secondary amine, alkyl, and aryl fluoride.
MS m/z157.07 (M⁺)Confirms the molecular weight of the compound.

Conclusion and Best Practices

For the synthesis of this compound, reductive amination stands out as the superior method due to its high selectivity and mild reaction conditions, leading to a cleaner product profile and simplifying purification.

Regardless of the synthetic route chosen, a multi-technique spectroscopic validation is non-negotiable. Relying on a single technique is insufficient for unambiguous structure confirmation and purity assessment. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating data set that ensures the material's quality for subsequent applications in drug discovery and development. This rigorous approach to synthesis and validation is a cornerstone of scientific integrity and is essential for reproducible research.

References

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how to confirm the structure of N-Ethyl-3,5-difluoroaniline

[1][2]

Executive Summary: The Isomer Challenge

In the development of fluorinated pharmaceuticals and agrochemicals, N-Ethyl-3,5-difluoroaniline (CAS: N/A for specific isomer, Parent Aniline CAS: 372-39-4) serves as a critical scaffold.[1] However, a common synthetic pitfall in the alkylation of electron-deficient anilines is the formation of regioisomers .[1][2]

While standard alkylation targets the nitrogen atom (N-alkylation), competing Friedel-Crafts-like mechanisms or rearrangement can lead to carbon alkylation (C-alkylation), specifically at the 2, 4, or 6 positions. Furthermore, commercial supplies of the parent 3,5-difluoroaniline may contain trace 2,4-difluoro isomers, which propagate through synthesis.[2]

This guide compares two analytical workflows for confirming the structure of this compound:

  • Method A (Routine QC): 1D

    
    H NMR + LC-MS.[2]
    
  • Method B (Definitive Elucidation): Multi-nuclear (

    
    F, 
    
    
    C) + 2D NMR (HMBC/NOESY).[2]

Recommendation: Method A is insufficient for novel chemical entity (NCE) registration.[2] Method B is required to conclusively rule out C-alkylated isomers and confirm the N-ethyl connectivity.

Comparative Analysis of Analytical Workflows

The following table objectively compares the performance of standard vs. advanced workflows in detecting structural anomalies.

FeatureMethod A: Routine QC Method B: Definitive Elucidation
Technique 1D

H NMR, LC-MS (ESI+)
1D (

H,

C,

F) + 2D (HMBC, NOESY)
Isomer Detection Low. Often fails to distinguish N-ethyl from C-ethyl isomers if peaks overlap.[1][2]High. Unambiguously assigns connectivity via through-bond (HMBC) and through-space (NOESY) correlations.
Purity Assessment Good for solvent/reagent impurities.[2]Excellent for isomeric purity and inorganic fluorides.[1][2]
Time Investment < 1 Hour4–8 Hours (Acquisition + Analysis)
Data Confidence Presumptive. Verifies mass and general functional groups.[1][2]Absolute. Validates the exact atomic connectivity.[2]
Regulatory Readiness Sufficient for internal batch checks.[1][2]Mandatory for IND/NDA filings.[2]

Structural Logic & Causality[2]

To confirm the structure, we must validate three distinct structural features. The logic below dictates the experimental choice:

  • Symmetry of the Ring: The 3,5-difluoro substitution pattern creates a plane of symmetry.[1][2]

    • Experimental Choice:

      
      F NMR . A single signal indicates equivalent fluorines (symmetric).[1][2] Two signals indicate a loss of symmetry (asymmetric isomers like 2,4-difluoro or C-alkylation at the 2-position).[2]
      
  • N-Alkylation vs. C-Alkylation: We must prove the ethyl group is attached to the Nitrogen, not the Ring.[1][2]

    • Experimental Choice:HMBC (Heteronuclear Multiple Bond Correlation) . We look for a 3-bond coupling between the Ethyl

      
       protons and the aromatic carbons.[1][2] If 
      
      
      -alkylated, the
      
      
      will not show strong correlations to the aromatic ring carbons in the same way a direct
      
      
      bond would.[1][2]
    • Secondary Choice:NOESY . Strong NOE between Ethyl

      
       and the aromatic ortho protons (positions 2,6) confirms proximity.
      
  • Proton Integration:

    • Experimental Choice:

      
      H NMR . The aromatic region must integrate to exactly 3 protons .[2] A C-ethylated impurity would show only 2 aromatic protons.[1][2]
      
Visualization: Structural Decision Tree

StructureConfirmationStartSample: this compoundStep1Step 1: 1H NMR Integration(Aromatic Region)Start->Step1Check1Count = 3H?Step1->Check1Fail1STOP: C-Alkylated Impurity(Isomer)Check1->Fail1No (2H)Step2Step 2: 19F NMR SymmetryCheck1->Step2YesCheck2Single 19F Peak?Step2->Check2Fail2STOP: Asymmetric Isomer(e.g., 2,4-difluoro)Check2->Fail2No (Multi-peak)Step3Step 3: 2D HMBC/NOESYCheck2->Step3YesCheck3N-CH2 to Ortho-H NOE?Step3->Check3Check3->Fail1No CorrelationSuccessCONFIRMED STRUCTUREThis compoundCheck3->SuccessStrong NOE

Figure 1: Decision logic for confirming the regiochemistry of fluorinated anilines.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The use of

2
Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    for this compound to prevent solvent viscosity from broadening the fluorine couplings.[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting

    
    C satellites in 2D spectra.[1][2]
    
  • Internal Standard: Use

    
    -trifluorotoluene (TFT) if quantitative 
    
    
    F integration is required for purity.[2]
Acquisition Parameters[1][2][3]
  • 
    H NMR (400 MHz+): 
    
    • Spectral Width: -2 to 14 ppm.[2]

    • Scans: 16 (minimum).

    • Key Check: Verify the broad singlet of the NH proton (typically 3.5–4.0 ppm).[1][2]

  • 
    F NMR (Decoupled): 
    
    • Pulse sequence: zg (standard) or ig30 (inverse gated) for integration.[2]

    • Expectation: A singlet around -108 to -110 ppm (relative to

      
      ).[2]
      
  • 2D HMBC (Gradient Selected):

    • Optimize for long-range coupling (

      
      ).
      
    • Critical Correlation: Look for the correlation between the Ethyl

      
       protons (~3.1 ppm) and the aromatic 
      
      
      carbon (~149 ppm).[1][2]
Data Interpretation Guide

Use the following table to validate your spectral data against the theoretical values for the correct structure versus common isomers.

SignalTarget: this compound Isomer: 2-Ethyl-3,5-difluoroaniline Isomer: N-Ethyl-2,4-difluoroaniline
Aromatic Protons 3H total. (2H doublet + 1H triplet).[1][2] Symmetric pattern.2H total. (Loss of symmetry).3H total. (Complex multiplet, no symmetry).

F Signal
1 Singlet (Equivalent F atoms).[1][2]2 Singlets/Doublets (Non-equivalent).2 Signals (Distinct shifts).
N-H Signal Broad singlet (~3.8 ppm).[1][2]Broad singlet (~3.8 ppm).[1][2][3]Broad singlet (~3.8 ppm).[1][2][3]
Ethyl

Quartet (~3.1 ppm).[1][2][3][4] Coupled to

and NH.[1][2]
Quartet (~2.6 ppm).[1][2][3][4][5] Shifted upfield due to ring attachment.Quartet (~3.1 ppm).[1][2][3][4]

Connectivity Visualization (HMBC/NOESY)

The most difficult distinction is between N-ethyl and ring-ethylation if the aromatic region is obscured.[1][2] The diagram below illustrates the definitive correlations required for confirmation.

Connectivitycluster_legendLegendNNAr_C1C-1 (Ipso)(~150 ppm)N->Ar_C1CovalentEthyl_CH2Ethyl-CH2(3.1 ppm)Ethyl_CH2->NCovalentEthyl_CH2->Ar_C1HMBC(3-bond)Ar_H26H-2/6 (Ortho)(6.1 ppm)Ethyl_CH2->Ar_H26NOESY(Spatial)Ethyl_CH3Ethyl-CH3(1.2 ppm)Ethyl_CH3->Ethyl_CH2J-couplingkey1Red Dashed = HMBC (Definitive)key2Yellow Dotted = NOESY (Supportive)

Figure 2: Key NMR correlations. The HMBC correlation between the ethyl methylene protons and the aromatic ipso-carbon is the "smoking gun" for N-alkylation.[1]

References

  • National Institute of Standards and Technology (NIST). 3,5-Difluoroaniline Mass Spectrum and Constants.[1][2] NIST Chemistry WebBook, SRD 69.[2][6] Available at: [Link][2]

  • PubChem. Compound Summary: 3,5-Difluoroaniline.[1][2][4][7] National Library of Medicine.[1][2] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (General reference for HMBC/NOESY interpretation protocols).

Technical Guide: Purity Assessment of Synthesized N-Ethyl-3,5-difluoroaniline

[1]

Executive Summary

For researchers synthesizing N-Ethyl-3,5-difluoroaniline , purity assessment presents a unique challenge: distinguishing the target secondary amine from its primary amine precursor (3,5-difluoroaniline), its tertiary amine byproduct (N,N-diethyl), and potential regioisomers (e.g., 2,4-difluoro analogs).[1]

While UHPLC-UV remains the gold standard for high-sensitivity quantification, it suffers from a critical dependency on reference standards for response factor calibration.[1] This guide posits 19F qNMR (Quantitative Fluorine NMR) as a superior, self-validating alternative for establishing absolute purity and isomeric identity without the need for difficult-to-obtain impurity standards.[1]

Part 1: The Chemical Context & Impurity Profile

To assess purity, one must first understand the genesis of impurities.[1] The synthesis of this compound (typically via reductive alkylation or nucleophilic substitution) creates a specific "fingerprint" of byproducts.

The Impurity Cascade
  • Under-Alkylation (Starting Material): Unreacted 3,5-difluoroaniline.[1]

  • Over-Alkylation: N,N-Diethyl-3,5-difluoroaniline.

  • Regioisomers: Carried over from the starting material synthesis (e.g., 2,4-difluoroaniline).[1]

Visualization: Impurity Generation Pathway

The following diagram illustrates the origin of critical impurities during the synthesis process.

ImpurityPathwaySMStarting Material(3,5-Difluoroaniline)TargetTarget Product(this compound)SM->Target 1. Mono-ethylation IsomerRegioisomer Impurity(N-Ethyl-2,4-difluoroaniline)SM->Isomer Pre-existing Isomer ReagentEthylating Agent(EtI or Acetaldehyde/Red)Reagent->TargetOverAlkOver-Alkylated Impurity(N,N-Diethyl-3,5-difluoroaniline)Target->OverAlk 2. Over-ethylation

Figure 1: Reaction pathway showing the genesis of critical amine impurities.[1]

Part 2: Comparative Methodology

Method A: UHPLC-PDA-MS (The Sensitivity Standard)

Best for: Routine QC, trace impurity detection (<0.1%), and high-throughput analysis.[1]

The Logic: Anilines are basic. Standard acidic mobile phases (0.1% Formic Acid) often lead to peak tailing due to interaction with residual silanols on the column. We utilize a high-pH stable C18 column to keep the aniline in its neutral (unprotonated) form, improving peak shape and retention.[1]

Experimental Protocol
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+).

  • Self-Validation Step: Calculate the Tailing Factor (Tf) for the main peak.[1] If Tf > 1.5, the pH is insufficient to suppress ionization, or the column is degrading.

Pros:

  • High sensitivity (LOD < 0.05%).[1]

  • MS confirms molecular weight (Target: [M+H]+ = 158.1).[1]

Cons:

  • Requires reference standards for N,N-diethyl and starting material to determine accurate Area% vs Weight% (Response Factors vary).

Method B: 19F qNMR (The Absolute Purity & Isomer Specialist)

Best for: Primary reference standard characterization, distinguishing regioisomers, and absolute purity without impurity standards.

The Logic: Fluorine (19F) has 100% natural abundance and high sensitivity. The chemical shift of fluorine is hypersensitive to its environment. A 3,5-difluoro substitution pattern is magnetically distinct from a 2,4-difluoro pattern, allowing instant identification of isomeric impurities that might co-elute in HPLC.[1]

Experimental Protocol
  • Solvent: DMSO-d6 (Prevents H/D exchange of the amine proton, though less critical for 19F, it aids solubility).[1]

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone.[1] Must be non-volatile and non-reactive.
    
  • Relaxation Delay (d1): Set to

    
     (typically 20–30 seconds for Fluorine) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I=Integral, N=Number of F nuclei, M=Molar Mass, W=Weight, P=Purity)
    

Pros:

  • No Response Factors: 19F signal is directly proportional to molar concentration.[1]

  • Isomer Specificity: 3,5-F signals appear distinct from 2,4-F signals.[1]

Cons:

  • Lower sensitivity than HPLC (LOQ ~0.5-1.0%).[1]

Part 3: Data Analysis & Decision Matrix

Performance Comparison
FeatureUHPLC-UV-MS19F qNMR
Specificity High (with MS)Very High (for isomers)
LOD (Limit of Detection) ~0.01%~0.1%
Precision (RSD) < 1.0%< 1.0% (if d1 is correct)
Standard Requirement Requires Impurity StandardsRequires only 1 Internal Standard
Throughput 15 min/sample30-60 min/sample
Decision Workflow

Use the following logic tree to select the appropriate validation method for your stage of development.

DecisionTreeStartStart: Purity AssessmentIsReferenceIs this a Reference Standard?Start->IsReferenceIsRoutineIs this Routine Batch QC?IsReference->IsRoutineNoqNMRMethod B: 19F qNMR(Determine Absolute Purity)IsReference->qNMRYes (Need Absolute %)IsRoutine->qNMRNo (Investigational)HPLCMethod A: UHPLC-UV(Check Trace Impurities)IsRoutine->HPLCYes (High Throughput)

Figure 2: Analytical method selection workflow based on development stage.

Part 4: Critical Recommendations

  • For Isomer Detection: If your starting material (3,5-difluoroaniline) was sourced from a vendor using the nitration of 1,3-difluorobenzene route, you must use 19F NMR .[1] HPLC may fail to resolve the 2,4-difluoro isomer from the 3,5-difluoro target without extensive method development.[1]

  • For Volatility: this compound is a liquid/low-melting solid.[1] If using GC-FID , ensure the injector temperature does not induce thermal disproportionation of the amine. HPLC is generally safer for thermal stability.[1]

  • qNMR Validation: Always measure the

    
     relaxation time of your specific sample before running the quantitative scan.[1] An insufficient delay (d1 < 5*T1) is the #1 cause of qNMR error, leading to underestimation of purity.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry.[1] Link[1]

  • Schoenberger, T. (2012).[1] Determination of the purity of liquid chromatography reference standards by 1H-qNMR. Analytical and Bioanalytical Chemistry.[1][5] Link

  • Malz, F., & Jancke, H. (2005).[1] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[1] Link[1]

Safety Operating Guide

Personal protective equipment for handling N-Ethyl-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-Ethyl-3,5-difluoroaniline is a high-risk aniline derivative.[1] Unlike standard laboratory reagents, its hazard profile is dominated by rapid transdermal absorption and methemoglobinemia . The addition of the N-ethyl group increases lipophilicity compared to the parent difluoroaniline, potentially accelerating skin permeation.[1]

The Critical Directive: Treat this substance as a "silent hypoxic agent." Exposure symptoms (cyanosis, headache, fatigue) are often delayed, meaning the damage occurs before the researcher feels the effect.[1] Standard nitrile gloves are insufficient for prolonged contact.

Physicochemical & Hazard Profile

Data extrapolated from structure-activity relationships of fluoroanilines and N-alkyl anilines.[1]

PropertyValue / DescriptionOperational Implication
State Liquid (likely) or Low-Melting SolidHigh spread potential upon spillage.[1]
Flash Point > 60°C (Combustible)Do not use near open flames; use oil baths/heating mantles only.
Primary Toxicity Acute Tox. 3 (Oral/Dermal/Inhal) Lethal dose is low; skin contact is the primary vector in labs.
Systemic Effect Methemoglobinemia Oxidizes hemoglobin (

) to methemoglobin (

), blocking oxygen transport.[1]
Warning Signs Blue lips/fingernails (Cyanosis)Immediate medical attention required. Pulse oximetry is a vital diagnostic tool.
Personal Protective Equipment (PPE) Matrix

This protocol uses a Two-Tier Protection System .[1] Single-layer protection is statistically inadequate for aniline derivatives due to rapid permeation kinetics.

Tier 1: Standard Handling (Closed vessels, <10 mL)[1]
  • Respiratory: Fume hood (Face velocity: 0.5 m/s). If outside hood: Full-face respirator with P100/Organic Vapor (OV) cartridges.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to vapor absorption risk.[1]

  • Body: Lab coat (buttoned) + Chemical-resistant apron (Tyvek® or PVC).[1]

Tier 2: High-Risk Handling (Open transfer, Spills, Heating)[1]
  • Gloves (The "Double-Shell" Method):

    • Inner Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer: Silver Shield® / 4H® (Laminate) .

    • Rationale: Aniline derivatives permeate nitrile in <15 minutes. Laminate offers >4 hours of protection.

  • Body: Tyvek® coveralls with hood.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Handling this compound IsClosed Is the system closed? Start->IsClosed Quantity Volume > 10 mL or Heating? IsClosed->Quantity No (Open Transfer) StandardPPE TIER 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat IsClosed->StandardPPE Yes (Storage) HoodAvailable Is Fume Hood Available? Quantity->HoodAvailable No EnhancedPPE TIER 2 PPE: Laminate (Silver Shield) Gloves Tyvek Apron/Suit Face Shield Quantity->EnhancedPPE Yes HoodAvailable->StandardPPE Yes (Face velocity >0.5 m/s) Respirator CRITICAL STOP: Full-Face Respirator (OV/P100) + TIER 2 PPE HoodAvailable->Respirator No (Benchtop Work)

Figure 1: Decision tree for selecting appropriate PPE based on operational conditions.[1] Note the escalation to Laminate gloves for open transfers.

Operational Protocols
A. Weighing & Transfer
  • Static Control: Use an antistatic gun on the weighing boat. Fluoroanilines can be static-prone, leading to powder dispersion.[1]

  • The "Dirty Hand/Clean Hand" Rule:

    • Left hand (Laminate glove): Handles the chemical container.

    • Right hand (Nitrile glove): Touches the balance, spatula, and notebook.

    • Never cross-contaminate.

  • Decontamination: Immediately wipe the balance area with a methanol-soaked tissue, then dispose of the tissue as hazardous waste.

B. Reaction Setup
  • Solvent Trap: If using a vacuum line, ensure a cold trap is strictly maintained. Aniline vapors can degrade pump oil and damage seals.

  • Acid Scavenging: If the reaction generates acid (e.g., acylation), use a base trap. Acidification of anilines increases their water solubility but does not eliminate toxicity.

Emergency Response: Spill & Exposure

Time-to-Action: < 30 seconds.

Spill Response Algorithm

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Colleagues) Spill->Evacuate PPE_Up 2. Don Full PPE (Respirator + Laminate Gloves) Evacuate->PPE_Up Contain 3. Containment (Sand/Vermiculite berm) PPE_Up->Contain Absorb 4. Absorption (Do NOT use paper towels) Contain->Absorb Decon 5. Decontamination (Wash surface with dilute HCl) Absorb->Decon

Figure 2: Sequential workflow for managing spills. Note the prohibition of paper towels, which increase surface area for evaporation.[1]

Specific First Aid (Self-Validating)
  • Skin Contact:

    • Drench: Immediate water flush (15 mins).

    • Soap: Use lipophilic soap (e.g., PEG-based) if available; otherwise, standard soap.[1] Water alone is ineffective against oily anilines.

    • Observation: Monitor for blue discoloration of fingernails for 2 hours.

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen (if trained). Transport to ER immediately —symptoms of methemoglobinemia can be delayed up to 4 hours.

Waste Disposal
  • Segregation: Isolate from oxidizing agents (e.g., Nitric Acid, Peroxides).[1] The reaction between anilines and strong oxidizers is hypergolic (explosive).

  • Labeling: Clearly mark waste containers as "TOXIC: FLUOROANILINE DERIVATIVE."

  • Stream: Dispose of as Halogenated Organic Solvent Waste .

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.